molecular formula C10H14ClNO3 B1393672 H-D-Ser(Bzl)-OH.HCl CAS No. 1233494-98-8

H-D-Ser(Bzl)-OH.HCl

Cat. No.: B1393672
CAS No.: 1233494-98-8
M. Wt: 231.67 g/mol
InChI Key: FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-D-Ser(Bzl)-OH.HCl is a useful research compound. Its molecular formula is C10H14ClNO3 and its molecular weight is 231.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJXTCPYWRWTDZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: A Cornerstone for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. We will delve into its core chemical properties, structure, strategic applications, and the analytical methodologies required for its successful implementation in complex synthetic workflows.

Core Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the D-enantiomer of serine, where the side-chain hydroxyl group is protected as a benzyl ether. This protection is fundamental to its utility, preventing unwanted side reactions during peptide synthesis.

PropertyValueSource(s)
IUPAC Name (2R)-2-amino-3-(phenylmethoxy)propanoic acid;hydrochloride[1]
Synonyms O-Benzyl-D-serine hydrochloride, H-D-Ser(OBzl)-OH HCl[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.67 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 169-174 °C (for the related D-serine benzyl ester hydrochloride)[]
Solubility Soluble in water (may require ultrasonication)[2]

Molecular Structure and Stereochemistry

The structure of this compound is defined by a chiral center at the alpha-carbon, the D-configuration of which is crucial for the synthesis of peptides with specific biological activities. The key functional groups are the protonated amine (as a hydrochloride salt), the carboxylic acid, and the benzyl ether on the side chain.

Caption: 2D representation of this compound highlighting the key functional groups and the D-stereochemistry at the alpha-carbon.

The Benzyl Protecting Group: A Strategic Choice in Peptide Synthesis

The benzyl (Bzl) group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS).[4][5] Its selection is a deliberate choice rooted in its chemical stability and selective lability.

Key Advantages:

  • Acid Stability: The benzyl ether is stable to the moderately acidic conditions (e.g., trifluoroacetic acid, TFA) used for the cleavage of the Nα-Boc group during the stepwise elongation of the peptide chain.[4]

  • Selective Removal: The Bzl group is typically removed during the final cleavage of the peptide from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6][7]

  • Alternative Deprotection: For sensitive peptides, catalytic hydrogenolysis offers a milder deprotection method, yielding the free hydroxyl group and toluene as a byproduct.[6][8]

Protecting_Group_Strategy cluster_SPPS_Cycle SPPS Elongation Cycle cluster_Final_Cleavage Final Cleavage & Deprotection Boc_Protected Boc-AA-Resin Deprotection Nα-Boc Deprotection (e.g., TFA) Boc_Protected->Deprotection Free_Amine H2N-AA-Resin Deprotection->Free_Amine Coupling Coupling of Boc-Ser(Bzl)-OH Free_Amine->Coupling Elongated_Peptide Boc-Ser(Bzl)-AA-Resin Coupling->Elongated_Peptide Final_Cleavage Strong Acid Cleavage (e.g., HF, TFMSA) Elongated_Peptide->Final_Cleavage Completed Peptide Chain Free_Peptide H2N-Ser-Peptide-COOH Final_Cleavage->Free_Peptide note Benzyl group on Serine remains intact during SPPS cycles

Caption: Logical workflow of Boc/Bzl solid-phase peptide synthesis (SPPS), illustrating the stability of the benzyl protecting group during chain elongation and its removal during the final cleavage step.

Synthesis and Purification

The synthesis of this compound typically involves the benzylation of the hydroxyl group of a suitably N-protected D-serine derivative, followed by the deprotection of the N-terminal group and salt formation. While specific patented methods exist for related compounds, a general laboratory-scale synthesis can be conceptualized.[9]

Illustrative Synthetic Protocol:

  • N-Protection of D-Serine: D-serine is first protected at the N-terminus, for example, with a Boc group, to yield Boc-D-Ser-OH.

  • Benzylation of the Side Chain: The hydroxyl group of Boc-D-Ser-OH is then benzylated using benzyl bromide (BnBr) in the presence of a suitable base (e.g., sodium hydride) in an inert solvent like THF.

  • N-Deprotection and Salt Formation: The Boc group is removed with an acid such as HCl in an organic solvent (e.g., dioxane or diethyl ether). This step simultaneously deprotects the amine and forms the hydrochloride salt.

  • Crystallization and Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound before its use in peptide synthesis.

Analytical TechniqueExpected Results
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%). Chiral HPLC can be used to confirm enantiomeric purity.
¹H NMR Spectroscopy Characteristic peaks corresponding to the aromatic protons of the benzyl group (δ ≈ 7.3 ppm), the benzylic CH₂ (δ ≈ 4.5 ppm), and the α- and β-protons of the serine backbone.
Mass Spectrometry (MS) A molecular ion peak corresponding to the free base [M+H]⁺ at m/z 196.09.
Fourier-Transform Infrared (FTIR) Spectroscopy Characteristic absorptions for the N-H stretches of the ammonium salt, the C=O stretch of the carboxylic acid, and the C-O-C stretch of the benzyl ether.
Optical Rotation A specific rotation value confirming the D-configuration.

A variety of chromatographic and spectroscopic methods are employed for the analysis of protected amino acids.[10] HPLC is particularly powerful for assessing purity.[11] For absolute quantification and compositional verification after synthesis, amino acid analysis (AAA) is the gold standard, although this requires hydrolysis of the final peptide.[][13]

Applications in Drug Development and Research

This compound is a valuable building block in the synthesis of a wide range of biologically active peptides.[14] The incorporation of D-amino acids can confer resistance to enzymatic degradation, leading to peptides with improved pharmacokinetic profiles.

Notable applications include:

  • Synthesis of Peptide Hormones and Analogs: Used in the synthesis of analogs of hormones like somatostatin and gonadotropin-releasing hormone (GnRH) to enhance stability and activity.[15]

  • Development of Therapeutic Peptides: A key component in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[16]

  • Neuropharmacology Research: The D-serine scaffold is of interest in neuroscience, and its derivatives are used to create probes and potential therapeutics targeting receptors like the NMDA receptor.[][17]

Handling and Storage

This compound should be handled in a well-ventilated area, using appropriate personal protective equipment. It is typically stored in a cool, dry place, often at temperatures between 2-8 °C, to ensure long-term stability.[]

References

  • Aapptec Peptides. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

  • PubChem. H-Ser(Bzl)-OH.HCl | C10H14ClNO3 | CID 66820496. National Institutes of Health. [Link]

  • Aapptec Peptides. H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • PubChem. This compound | C10H14ClNO3 | CID 53229898. National Institutes of Health. [Link]

  • PubChem. D-Serine benzyl ester hydrochloride | C10H14ClNO3 | CID 11776084. National Institutes of Health. [Link]

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Agilent Technologies. Amino Acid Analysis. [Link]

  • Nestor, J. J., et al. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S.
  • U.S. Pharmacopeia. Amino acid analysis. [Link]

  • Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.
  • PubMed. Amino acid analysis. [Link]

  • Fields, G. B. (2012). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]

  • PubChem. N-benzyl-d-serine methyl ester hydrochloride | C11H16ClNO3 | CID 11160929. National Institutes of Health. [Link]

  • ScenTree. Dihydroeugenol (CAS N° 2785-87-7). [Link]

  • Mutter, M., & Beyermann, M. (2013). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000187). [Link]

  • Ghasemzadeh, A., et al. (2019). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Brieflands. [Link]

  • Pennington, M. W. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 41-62). Humana Press. [Link]

  • PubChem. 4-Propylguaiacol | C10H14O2 | CID 17739. National Institutes of Health. [Link]

  • Jafari, S., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics. [Link]

Sources

An In-Depth Technical Guide to the Research Applications of O-Benzyl-D-serine Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-Benzyl-D-serine hydrochloride is a protected amino acid derivative of paramount importance in modern biochemical and pharmaceutical research. As a stereochemically defined building block, its utility extends from the intricate workflows of peptide synthesis to the rational design of novel therapeutics targeting the central nervous system. The strategic placement of a benzyl group on the side-chain hydroxyl function of D-serine serves a critical purpose: it prevents unwanted side reactions during chemical synthesis while maintaining the integrity of the chiral center. This guide provides an in-depth exploration of the core applications of O-Benzyl-D-serine hydrochloride, elucidating the scientific principles behind its use, presenting field-proven experimental protocols, and offering insights into its role in advancing drug discovery and development.

Foundational Principles: Understanding O-Benzyl-D-serine Hydrochloride

The Biological Significance of D-Serine

While L-amino acids are the canonical constituents of proteins, the D-enantiomer of serine plays a vital and distinct role, particularly in the mammalian brain. D-serine is now recognized as the primary endogenous co-agonist for the N-methyl-D-aspartate (NMDA) receptor, binding to its glycine site.[1][2] This interaction is essential for mediating NMDA receptor activity, which is fundamental for synaptic plasticity, learning, and memory.[2] Consequently, D-serine and its derivatives are of immense interest for researchers investigating neurological pathways and developing treatments for conditions like schizophrenia and Alzheimer's disease.[2][3]

The Rationale for O-Benzyl Protection in Synthesis

The hydroxyl group (-OH) on the side chain of serine is nucleophilic and can participate in undesirable side reactions during chemical synthesis, particularly during the activation of the carboxyl group for peptide bond formation. To circumvent this, a protecting group is installed. The benzyl group (Bzl) is an ideal choice for this role due to several key advantages:

  • Stability: It is robust and stable under the standard conditions of both solution-phase and solid-phase peptide synthesis (SPPS), including acidic and basic treatments used for Nα-protecting group removal (e.g., piperidine for Fmoc).[4]

  • Orthogonality: The benzyl group can be removed under conditions that do not affect many other protecting groups. The most common method for its cleavage is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which is a mild and highly selective process.[4]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, presenting as a white crystalline powder that is more convenient for laboratory use.[]

Physicochemical Properties

A clear understanding of the compound's properties is essential for its effective use in experimental design.

PropertyValueSource(s)
Synonyms H-D-Ser(Bzl)-OH·HCl, (R)-2-Amino-3-benzyloxypropionic acid hydrochloride[6]
CAS Number 1233494-98-8[6]
Molecular Formula C₁₀H₁₄ClNO₃[6]
Molecular Weight 231.68 g/mol [6]
Appearance White to off-white powder[7]
Purity ≥98% to ≥99%[6]
Storage Conditions Store at 0-8 °C or room temperature[6][7]

Core Application: Advanced Peptide Synthesis

The primary application of O-Benzyl-D-serine is as a crucial building block in the synthesis of peptides, particularly those requiring D-amino acids to enhance biological activity or increase resistance to enzymatic degradation.[4][]

Workflow: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the efficient construction of peptide chains on a solid resin support. The incorporation of O-Benzyl-D-serine follows a well-established cycle of deprotection and coupling. The diagram below illustrates a typical workflow using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

SPPS_Workflow cluster_cycle SPPS Cycle for One Amino Acid Addition Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Resin Wash (DMF) Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling: Fmoc-AA-OH + O-Benzyl-D-serine + Coupling Reagents (HBTU/DIEA) Wash1->Coupling Prepare for coupling Wash2 Resin Wash (DMF) Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle Cleavage Final Cleavage & Deprotection (e.g., TFA cocktail + Hydrogenolysis) Wash2->Cleavage After final cycle Start Start: Fmoc-protected resin Start->Deprotection

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) highlighting the cycle for incorporating O-Benzyl-D-serine.

Detailed Protocol: Fmoc-SPPS Coupling of O-Benzyl-D-serine

This protocol outlines the manual coupling of Fmoc-protected O-Benzyl-D-serine onto a resin-bound peptide chain.

Objective: To covalently link O-Benzyl-D-serine to the N-terminus of a growing peptide chain on a solid support.

Materials:

  • Peptidyl-resin (with free N-terminal amine)

  • Fmoc-O-Benzyl-D-serine

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), HPLC grade

  • Washing Solvents: DCM (Dichloromethane), Isopropanol

  • Kaiser Test Kit (for monitoring reaction completion)

Methodology:

  • Resin Preparation:

    • Swell the peptidyl-resin in DMF for 30 minutes in a reaction vessel.

    • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. A positive Kaiser test (deep blue beads) confirms the presence of a free primary amine.

  • Activation of O-Benzyl-D-serine:

    • In a separate vial, dissolve Fmoc-O-Benzyl-D-serine (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the mixture.

    • Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.

    • Causality: HBTU efficiently converts the carboxylic acid into a highly reactive acyl-O-benzotriazole ester, which readily reacts with the resin's free amine. DIEA acts as a non-nucleophilic base to facilitate this process and neutralize the resulting protonated amine.

  • Coupling Reaction:

    • Add the activated amino acid solution to the washed, deprotected resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

  • Monitoring and Completion:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (colorless or yellow beads) indicates that all free amines have reacted and the coupling is complete.

    • If the test is positive, allow the reaction to proceed for another hour or consider a double-coupling step.

  • Post-Coupling Wash:

    • Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.

Deprotection: Selective Removal of the Benzyl Group

After the full peptide has been assembled and cleaved from the resin, the O-benzyl group is typically removed via catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

  • Dissolve the crude, side-chain protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

  • Add Palladium on carbon (Pd/C, 10% w/w) catalyst to the solution (typically 10-20% of the peptide weight).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Purge the system with hydrogen gas and maintain a positive hydrogen pressure (typically 1-3 atm).

  • Stir the reaction vigorously at room temperature for 4-24 hours.

  • Monitor the reaction's progress by HPLC or Mass Spectrometry.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Evaporate the solvent to yield the deprotected peptide.

Applications in Neuroscience and Drug Discovery

The unique biological role of D-serine makes its derivatives, like O-Benzyl-D-serine, valuable tools in neuropharmacology and medicinal chemistry.[3][8]

Rationale: Designing Novel NMDA Receptor Modulators

By incorporating O-Benzyl-D-serine into peptides or small molecules, researchers can design novel compounds that target the NMDA receptor.[3] The D-configuration can confer increased stability against proteolysis, potentially leading to longer-lasting therapeutic effects. The overall molecule can be engineered to improve properties like blood-brain barrier permeability or selectivity for specific NMDA receptor subtypes.

The diagram below illustrates the fundamental role of D-serine at the glutamatergic synapse, the target of such rationally designed drugs.

NMDAR_Activation cluster_synapse Glutamatergic Synapse cluster_receptor NMDA Receptor Presynaptic Presynaptic Terminal Glutamate Glutamate Postsynaptic Postsynaptic Membrane NMDAR Ion Channel (Closed) IonFlow Ca²⁺ / Na⁺ Influx NMDAR->IonFlow Channel Opens GluSite Glutamate Binding Site GlySite Glycine/D-Serine Co-agonist Site Glutamate->GluSite Binds DSerine D-Serine DSerine->GlySite Binds

Sources

An In-Depth Technical Guide to the Strategic Use of H-D-Ser(Bzl)-OH.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Protected Amino Acids in Modern Peptide Therapeutics

The precise assembly of amino acids to form peptides with specific biological functions is the cornerstone of modern therapeutic peptide development. The success of this endeavor hinges on the strategic use of protecting groups, which act as temporary shields for reactive functionalities, guiding the formation of peptide bonds with high fidelity. Among the repertoire of protected amino acids, serine derivatives demand particular attention due to the nucleophilic nature of their side-chain hydroxyl group. This guide provides a comprehensive, field-proven analysis of H-D-Ser(Bzl)-OH.HCl , a key building block for incorporating the non-natural D-serine residue into synthetic peptides. We will delve into the molecular logic behind its structure, its primary application within the Boc/Bzl synthesis paradigm, and the critical experimental considerations required to ensure successful and high-purity peptide synthesis.

Molecular Profile: Deconstructing this compound

To fully appreciate the utility of this compound, it is essential to understand the specific function of each of its constituent parts. The molecule is not merely a D-serine variant; it is a carefully engineered tool for the peptide chemist.

  • The D-Serine Core : The use of a D-amino acid is a common strategy in medicinal chemistry to enhance peptide stability. Natural peptides composed of L-amino acids are often susceptible to rapid degradation by endogenous proteases. The incorporation of a D-isomer at a specific position can render the adjacent peptide bond resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

  • The Benzyl (Bzl) Side-Chain Protecting Group : The hydroxyl group (-OH) on the serine side chain is reactive and can interfere with the peptide coupling process.[1] Unwanted side reactions, such as O-acylation by the activated carboxyl group of the incoming amino acid, can lead to the formation of branched impurities and terminate chain elongation.[2] The benzyl (Bzl) group, a phenylmethyl ether, effectively masks this hydroxyl group.[3] Its selection is intrinsically linked to the overall synthesis strategy, as its stability and cleavage conditions must be orthogonal to the temporary Nα-protecting group.[4]

  • The Hydrochloride (HCl) Salt : Amino acids are often supplied as hydrochloride salts to improve their stability, solubility, and handling characteristics.[5][6] The free amine of the amino acid can be susceptible to degradation over time. Forming the HCl salt protonates the amine, creating a more stable, crystalline solid with an extended shelf life.[5] This form also enhances solubility in certain organic solvents used during the coupling reaction.[6]

graph "Molecular_Components" { layout=neato; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1. Functional components of this compound.

Core Application: The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)

The choice of protecting groups dictates the entire workflow of peptide synthesis. This compound is predominantly utilized in the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy of SPPS.[7] This approach is defined by the use of two different classes of acid-labile protecting groups that can be removed selectively by varying the acid strength.[8]

  • Nα-Protection (Temporary) : The α-amino group is protected by the Boc group, which is labile to moderate acids like trifluoroacetic acid (TFA). It is removed at the start of each coupling cycle.[9]

  • Side-Chain Protection (Permanent) : Side chains, like the hydroxyl of serine, are protected with groups that are stable to TFA but are cleaved by a very strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7][10] The benzyl group is a classic example of such a protecting group.

This "quasi-orthogonal" system allows for the selective deprotection of the Nα-terminus for chain elongation while the side chains remain protected until the final cleavage step.[4] The benzyl group's stability to the repetitive TFA treatments used for Boc removal is the cornerstone of this methodology.[7]

Comparison with Fmoc/tBu Strategy

In the more modern and widely used Fmoc/tBu strategy, the Nα-Fmoc group is removed by a base (e.g., piperidine), while the side-chain protecting groups are acid-labile (e.g., tert-butyl, Trt).[3] For serine in Fmoc-SPPS, a tert-butyl ether (tBu) is the most common protecting group because it is cleaved by the final TFA cocktail, ensuring orthogonality with the base-labile Fmoc group.[11] The benzyl group is generally incompatible with standard Fmoc strategies because its removal requires harsh acids that are not typically used, and it is stable to the basic conditions of Fmoc deprotection.

Experimental Protocols & Methodologies

The successful incorporation of this compound requires meticulous attention to standard SPPS protocols. The following provides a generalized, yet detailed, workflow for its use in automated or manual Boc-SPPS.

Protocol 1: Incorporation of Boc-D-Ser(Bzl)-OH into a Peptide Chain

Note: this compound must first be Nα-protected with a Boc group to be used in this synthesis. The resulting Boc-D-Ser(Bzl)-OH is the species used for coupling.

  • Resin Preparation : Start with the peptide-resin from the previous cycle, which has a free N-terminal amine following the Boc deprotection step. Swell the resin in dichloromethane (DCM) and then N,N-dimethylformamide (DMF).

  • Neutralization : Neutralize the protonated N-terminus (resulting from the acidic Boc deprotection) with a solution of a hindered base, typically 10% diisopropylethylamine (DIEA) in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation : In a separate vessel, dissolve Boc-D-Ser(Bzl)-OH (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF. Add DIEA (2 equivalents relative to HBTU) to begin the activation process. This pre-activation step is crucial to prevent side reactions like guanidinylation of the free amine on the resin.[2]

  • Coupling Reaction : Add the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring : Perform a qualitative ninhydrin test (Kaiser test) to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

  • Washing : Upon completion, drain the reaction vessel and wash the resin extensively with DMF, DCM, and isopropanol to remove excess reagents and byproducts. The resin is now ready for the next cycle, starting with Boc deprotection.

digraph "Boc_SPPS_Cycle" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=11, width=2.5]; edge [fontname="Arial", fontsize=10];

Start [label="Start of Cycle:\nPeptide-Resin with\nN-terminal Boc Group", shape=ellipse, fillcolor="#FBBC05"]; Deprotection [label="Step 1: Nα-Boc Deprotection\n(e.g., 25-50% TFA in DCM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Wash1 [label="Step 2: Washing\n(DCM, IPA, DMF)"]; Neutralization [label="Step 3: Neutralization\n(e.g., 10% DIEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Step 4: Washing\n(DMF)"]; Coupling [label="Step 5: Coupling\n(Activated Boc-D-Ser(Bzl)-OH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Step 6: Washing\n(DMF, DCM)"]; End [label="End of Cycle:\nPeptide-Resin Elongated\nby one D-Ser(Bzl) Residue", shape=ellipse, fillcolor="#FBBC05"];

Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Neutralization; Neutralization -> Wash2; Wash2 -> Coupling; Coupling -> Wash3; Wash3 -> End; }

Figure 2. Workflow for incorporating Boc-D-Ser(Bzl)-OH in SPPS.
Protocol 2: Final Cleavage and Benzyl Group Deprotection
  • Resin Preparation : After the full peptide sequence is assembled, wash the final peptide-resin thoroughly with DCM and dry it under a vacuum.

  • Cleavage Cocktail Preparation : Prepare the cleavage cocktail in a well-ventilated fume hood. A standard "high HF" cleavage cocktail consists of anhydrous hydrofluoric acid (HF) and a scavenger, such as anisole (cresol or thioanisole are also used), in a 9:1 ratio. The scavenger is critical to trap the reactive benzyl cations that are released during deprotection, preventing them from causing side reactions like alkylating sensitive residues (e.g., Trp, Met, Cys).[12][13]

  • Cleavage Reaction : Cool a specialized HF cleavage apparatus to -5 to 0 °C. Place the dried resin in the reaction vessel and add the pre-chilled cleavage cocktail. Stir the reaction for 1-2 hours at 0 °C.

  • HF Removal : After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation : Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification : Centrifuge the suspension, decant the ether, and wash the peptide pellet several times with cold ether. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

While the benzyl group is robust, its use is not without potential challenges. Awareness of these issues is key to troubleshooting and optimizing synthesis outcomes.

  • Incomplete Cleavage : The benzyl ether bond is very stable. Incomplete cleavage can occur if the HF reaction time is too short or the temperature is too high, leading to a final product that still contains the benzyl group. This necessitates careful optimization of the cleavage protocol.

  • Acid-Catalyzed N→O Acyl Shift : In peptides containing serine or threonine, strong acid conditions can sometimes promote the migration of a peptide bond from the backbone nitrogen to the side-chain oxygen, forming a more labile ester linkage.[2][14] This can lead to chain fragmentation. While this reaction is reversible with a mild base treatment, it is a potential source of impurity. The use of robust protecting groups like Bzl minimizes the availability of the free hydroxyl group for such reactions during synthesis.

  • Alkylation of Sensitive Residues : As mentioned, the benzyl cation generated during HF cleavage is a potent electrophile.[12] Without effective scavengers, it can irreversibly modify residues like Tryptophan, Methionine, and Cysteine.[13] The choice and concentration of scavengers in the cleavage cocktail must be tailored to the peptide's sequence.

Data Summary: A Comparative Overview of Serine Protecting Groups

The selection of a protecting group is a critical decision point in peptide synthesis strategy. The table below summarizes the key characteristics of the most common serine side-chain protecting groups.

Protecting GroupAbbreviationCommon Synthesis StrategyDeprotection ConditionsOrthogonality & Key Considerations
Benzyl BzlBoc/BzlStrong acid (e.g., HF, TFMSA); Catalytic Hydrogenolysis[10][15]Stable to TFA (for Boc removal). Incompatible with standard Fmoc strategy. Requires strong acids and scavengers for cleavage.
tert-Butyl tBuFmoc/tBuStrong acid (e.g., TFA cocktail)[3][11]Orthogonal to base-labile Fmoc group. Cleaved simultaneously with resin cleavage in Fmoc-SPPS. Most common choice for Fmoc strategy.
Trityl TrtFmoc/tBuMildly acidic conditions (e.g., 1-5% TFA in DCM)[3]Highly acid-labile. Allows for selective on-resin deprotection of the serine side chain for subsequent modification (e.g., phosphorylation).

Conclusion

This compound is a specialized and indispensable reagent for the synthesis of peptides containing D-serine, particularly within the framework of the Boc/Bzl solid-phase synthesis strategy. The benzyl group provides robust protection for the serine hydroxyl side chain, preventing unwanted O-acylation and ensuring the linear integrity of the growing peptide. Its stability to the repetitive TFA treatments required for Boc removal, coupled with its lability to strong acids like HF in the final cleavage step, exemplifies the principle of selective deprotection that underpins successful peptide synthesis. While the Boc/Bzl strategy has been largely succeeded by the milder Fmoc/tBu chemistry for routine synthesis, it remains a powerful and relevant technique for specific applications and complex peptides. A thorough understanding of the role of each component of this compound, from its stereochemistry to its protective moieties, empowers researchers to make informed strategic decisions, troubleshoot potential side reactions, and ultimately achieve the synthesis of high-purity, high-stability peptide therapeutics.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Available at: [Link]

  • Bofill, J. M., & Albericio, F. (2004). Serine and Threonine Ligation. PNAS. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Bar-Zeev, M., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Bennett, C. S., et al. (2009). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • Fruton, J. S. (1942). Synthesis of Peptides of l-Serine. Journal of Biological Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link]

  • Quora. (2017). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts?. Quora. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). H-Ser(Bzl)-OH.HCl. PubChem Compound Database. Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

  • Fields, G. B. (2014). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • SlideShare. (2016). Spps and side reactions in peptide synthesis. SlideShare. Available at: [Link]

  • AAPPTec. (n.d.). H-D-Ser(Bzl)-OH HCl. AAPPTec. Available at: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available at: [Link]

  • Wang, F., et al. (2021). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids. Available at: [Link]

  • Thompson, D. A., & Muir, T. W. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition. Available at: [Link]

  • AAPPTec. (n.d.). Boc-Ser(Bzl)-OH. AAPPTec. Available at: [Link]

  • Coy, D. H., & Hocart, S. J. (1993). Temporary minimal protection synthesis of serine-containing polypeptides. U.S. Patent No. 5,212,288.
  • ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt?. ResearchGate. Available at: [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Varkey, J. T., & Gopi, H. N. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research. Available at: [Link]

  • Li, J., et al. (2018). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. Available at: [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

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H-D-Ser(Bzl)-OH.HCl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Application of O-Benzyl-D-serine Hydrochloride in Peptide Synthesis and Drug Discovery

Introduction

H-D-Ser(Bzl)-OH.HCl, chemically known as O-Benzyl-D-serine hydrochloride, is a pivotal protected amino acid derivative extensively utilized in the fields of peptide chemistry and pharmaceutical development. Its unique structural characteristics, featuring a benzyl ether protecting group on the hydroxyl function of the D-serine side chain, render it an indispensable building block for the synthesis of complex peptides and peptidomimetics. The D-configuration of the chiral center is of particular interest for the development of peptides with enhanced enzymatic stability and unique pharmacological profiles. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis, analytical characterization, and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in chemical synthesis.

PropertyValueSource
CAS Number 1233494-98-8[1]
Molecular Formula C₁₀H₁₄ClNO₃[1]
Molecular Weight 231.68 g/mol [1]
Appearance White to off-white powder[]
Storage Store at room temperature[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that begins with the protection of the hydroxyl group of D-serine as a benzyl ether. This is a critical step to prevent unwanted side reactions during subsequent synthetic transformations. The general synthetic strategy involves the benzylation of a suitably N-protected D-serine derivative, followed by the deprotection of the amino group and subsequent formation of the hydrochloride salt.

A plausible synthetic route, based on established chemical principles for amino acid modification, is outlined below. It is imperative to note that while this represents a scientifically sound approach, specific reaction conditions may require optimization.

Diagram: Synthetic Pathway for this compound

G D_Serine D-Serine N_protected_D_Serine N-Protected D-Serine (e.g., Boc-D-Ser-OH) D_Serine->N_protected_D_Serine N-protection (e.g., Boc₂O, base) N_protected_O_benzyl_D_Serine N-Protected-O-Benzyl-D-Serine (e.g., Boc-D-Ser(Bzl)-OH) N_protected_D_Serine->N_protected_O_benzyl_D_Serine Benzylation (e.g., Benzyl bromide, NaH) O_benzyl_D_Serine O-Benzyl-D-Serine (H-D-Ser(Bzl)-OH) N_protected_O_benzyl_D_Serine->O_benzyl_D_Serine N-deprotection (e.g., TFA or HCl) Target This compound O_benzyl_D_Serine->Target HCl salt formation (HCl in ether)

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis of O-Benzyl-D-serine

This protocol outlines a general procedure for the synthesis of the free amino acid, O-Benzyl-D-serine, which is the precursor to the hydrochloride salt.

Step 1: N-protection of D-Serine (e.g., with Boc anhydride) [3]

  • Dissolve D-serine in a suitable solvent system, such as a mixture of dioxane and aqueous sodium hydroxide solution.

  • Cool the solution to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH of the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an aqueous work-up to isolate the N-Boc-D-serine.

Step 2: Benzylation of the Hydroxyl Group

  • Dissolve the N-Boc-D-serine in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the hydroxyl group.

  • Slowly add benzyl bromide to the reaction mixture.

  • Allow the reaction to proceed until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quench the reaction carefully with water and perform an extractive work-up to isolate the N-Boc-O-Benzyl-D-serine.

Step 3: N-deprotection to yield O-Benzyl-D-serine [4]

  • Dissolve the N-Boc-O-Benzyl-D-serine in a suitable solvent, such as dichloromethane (DCM).

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to obtain the crude O-Benzyl-D-serine as its corresponding salt.

Step 4: Formation of the Hydrochloride Salt

  • If the N-deprotection was performed with TFA, the resulting trifluoroacetate salt can be converted to the hydrochloride salt by dissolving the crude product in a minimal amount of water and adding hydrochloric acid, followed by precipitation with a suitable organic solvent like acetone.

  • Alternatively, dissolving the free base of O-Benzyl-D-serine in a solvent like diethyl ether and bubbling with dry HCl gas will precipitate the desired hydrochloride salt.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The benzyl group serves as a robust protecting group for the serine side-chain hydroxyl group, preventing undesirable side reactions during peptide chain elongation. It is typically used in conjunction with either the Boc/Bzl or Fmoc/tBu protection strategies.

Diagram: SPPS Cycle with this compound (as Fmoc-D-Ser(Bzl)-OH)

G Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling: Fmoc-D-Ser(Bzl)-OH + Coupling Reagents Resin->Coupling Coupled_Peptide Resin-Bound Peptide (Fmoc-D-Ser(Bzl) added) Coupling->Coupled_Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Coupled_Peptide->Deprotection Next_Cycle Ready for Next Coupling Cycle Deprotection->Next_Cycle Next_Cycle->Coupling Next Fmoc-AA

Caption: A single cycle of solid-phase peptide synthesis.

Experimental Protocol: Incorporation of Fmoc-D-Ser(Bzl)-OH in SPPS

This protocol outlines the general steps for incorporating an Fmoc-protected O-Benzyl-D-serine residue into a growing peptide chain on a solid support.[5][6]

1. Resin Swelling:

  • Swell the appropriate resin (e.g., Rink amide resin for peptide amides) in a suitable solvent like dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc-adduct.

3. Coupling:

  • In a separate vessel, activate the Fmoc-D-Ser(Bzl)-OH (typically 3-5 equivalents relative to the resin loading) with a suitable coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) in DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA), to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for a sufficient time (e.g., 1-2 hours) to ensure complete acylation.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF and then with a solvent like dichloromethane (DCM) to remove all soluble reagents and byproducts.

The resin is now ready for the next deprotection and coupling cycle.

Cleavage and Benzyl Group Deprotection
  • In the Boc/Bzl strategy , a strong acid such as anhydrous hydrogen fluoride (HF) is typically used for the final cleavage and deprotection.[3] Scavengers like anisole are added to prevent side reactions.

  • In the Fmoc/tBu strategy , a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), is used.[7] This cocktail also contains scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues from reactive cationic species generated during the cleavage process. The benzyl group is labile to these strong acidic conditions.

Analytical Characterization

The purity and identity of this compound and the resulting peptides are typically assessed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method for determining the purity of the protected amino acid and the final peptide. Chiral HPLC can be employed to assess the enantiomeric purity of this compound.[8][9]

    • Typical Conditions for Purity Analysis:

      • Column: C18 stationary phase.

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like TFA (0.1%).

      • Detection: UV absorbance at a wavelength where the aromatic benzyl group absorbs (around 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. The characteristic signals for the benzyl group and the amino acid backbone can be readily identified. While specific spectra for the title compound are not widely published, the spectra of related serine derivatives can be used for comparison.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the protected amino acid and the final synthesized peptide.

Conclusion

This compound is a valuable and versatile building block for the synthesis of D-serine-containing peptides. Its benzyl ether protecting group provides the necessary stability during peptide chain elongation while being readily removable under standard final cleavage conditions. A thorough understanding of its synthesis, properties, and application in solid-phase peptide synthesis is crucial for researchers and scientists in the fields of medicinal chemistry and drug development. The protocols and information provided in this guide serve as a comprehensive resource for the successful utilization of this important synthetic tool.

References

  • Aapptec Peptides. Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups.
  • Benchchem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups.
  • Coconote. (2025). Peptide Synthesis and Protecting Groups.
  • Benchchem. (2025).
  • International Journal of Advanced Research. (2019).
  • BOC Sciences. D-Amino Acids.
  • Methods in Molecular Biology. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • ChemSrc. H-D-Ser(OBzl)-OH HCl | CAS#:1233494-98-8.
  • National Institutes of Health. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).
  • Benchchem. (2025).
  • UCI Department of Chemistry.
  • ResearchGate. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Sigma-Aldrich. O-Benzyl- D -serine = 99.0 10433-52-0.
  • ResearchGate. (2020). Aqueous MW Eco-Friendly Protocol for Amino Group Protection.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Benchchem. (2025).
  • PrepChem.com. Synthesis of Ac-Ser(Bzl)-OH.
  • Aapptec Peptides. H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt.
  • Benchchem. (2025). Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids.
  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis | Analytical Chemistry.
  • PubChem. D-Serine benzyl ester hydrochloride.
  • PMC. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes.
  • ChemScene. 1233494-98-8 | O-Benzyl-D-serine hydrochloride.
  • NMR-Bio. (2025).
  • BOC Sciences. CAS 151651-44-4 D-Serine benzyl ester hydrochloride.
  • MedChemExpress.
  • RSC Publishing. The preparation of o-benzyl-L-serine - Journal of the Chemical Society D.
  • Biosynth.
  • International Journal of Advanced Research. (2019).
  • PMC. (2016). Separation and detection of D-/L-serine by conventional HPLC.
  • Google Patents. CN105646252A - Synthesis method of H-SER-NH2HCL*.
  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
  • ChemicalBook. O-BENZYL-L-SERINE synthesis.
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An In-Depth Technical Guide to H-D-Ser(Bzl)-OH.HCl: Physicochemical Characteristics and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of H-D-Ser(Bzl)-OH.HCl, the hydrochloride salt of O-benzyl-D-serine. As a crucial chiral building block, this compound is integral to advanced peptide synthesis and the development of novel peptide-based therapeutics. We will explore its fundamental physicochemical properties, detail robust analytical methodologies for its characterization, and discuss its primary applications, grounding our discussion in established scientific principles and field-proven insights.

Introduction: The Strategic Role of O-Benzyl-D-serine in Peptide Chemistry

This compound is a protected form of the non-proteinogenic amino acid D-serine. In the complex, multi-step process of peptide synthesis, protecting reactive side chains is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. The benzyl (Bzl) group serves as a robust ether-based protecting group for the hydroxyl function of the serine side chain. This protection is notably stable under the conditions required for removing common N-terminal protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), making it a versatile tool in both solid-phase and solution-phase peptide synthesis strategies.[1]

The incorporation of D-amino acids, such as D-serine, is a key strategy in modern drug design to enhance the metabolic stability of peptide therapeutics. Peptides constructed from naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body. By introducing D-amino acids, researchers can create peptidomimetics with significantly increased in-vivo half-lives and improved pharmacokinetic profiles. A precise understanding of the physical and chemical characteristics of this compound is therefore essential for its effective handling, quality control, and successful integration into synthetic workflows.

Core Physicochemical Properties

The successful application of this compound hinges on a thorough understanding of its fundamental properties, which dictate everything from storage conditions and solvent selection to reaction kinetics.

Chemical Identity and Structure
  • IUPAC Name: (2R)-2-amino-3-(benzyloxy)propanoic acid hydrochloride[2]

  • Synonyms: O-Benzyl-D-serine hydrochloride, H-D-Ser(OBzl)-OH HCl

  • CAS Number: 16839-90-2

  • Molecular Formula: C₁₀H₁₄ClNO₃[2]

  • Molecular Weight: 231.68 g/mol [2]

Figure 1: 2D structure of this compound.

Tabulated Physicochemical Data

The following table summarizes key physical and chemical data for this compound. These parameters are critical for designing experiments and ensuring the quality of the material.

PropertyValueSignificance in Application
Appearance White to off-white crystalline solidA primary visual indicator of purity; deviations may suggest contamination or degradation.
Melting Point 188 - 192 °C (decomposes)A sharp melting range is a classic indicator of high purity. Decomposition suggests thermal lability.
Optical Rotation [α]²⁰/D ≈ -6.5° (c=1, H₂O)Confirms the stereochemical integrity of the D-enantiomer, which is critical for its biological function in the final peptide.
Solubility Soluble in waterCrucial for preparing aqueous solutions for reactions, purification, and analysis.
pKa ≈ 2.2 (Carboxyl), ≈ 9.1 (Ammonium)Approximate values based on amino acid structures. These dictate the molecule's charge state at various pH levels, impacting solubility, reactivity, and chromatographic/electrophoretic behavior.

Analytical Characterization: A Multi-Pronged Approach

A robust analytical framework is necessary to validate the identity, purity, and stereochemical integrity of this compound before its use in synthesis.

Spectroscopic Confirmation

¹H and ¹³C NMR spectroscopy are indispensable tools for structural verification.

  • ¹H NMR (D₂O): Key expected signals include:

    • ~7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

    • ~4.6 ppm (singlet, 2H): Benzylic methylene protons (-O-CH₂ -Ph).

    • ~4.0-4.2 ppm (multiplet, 3H): Protons on the serine backbone (α-CH and β-CH₂).

    • Expert Insight: The acidic proton of the carboxylic acid and the ammonium protons will exchange with the deuterium in D₂O, causing their signals to disappear. This phenomenon helps in peak assignment.

  • ¹³C NMR (D₂O): Characteristic signals are expected for:

    • ~171 ppm: Carboxyl carbon.

    • ~137 ppm, ~129 ppm, ~128 ppm: Aromatic carbons of the benzyl group.

    • ~73 ppm: Benzylic methylene carbon.

    • ~68 ppm: β-carbon of the serine backbone.

    • ~55 ppm: α-carbon of the serine backbone.

FTIR provides confirmation of the key functional groups.

  • ~3400-2500 cm⁻¹ (broad): Overlapping O-H stretch from the carboxylic acid and N-H stretch from the ammonium group.

  • ~1740 cm⁻¹: Strong C=O stretch of the carboxylic acid.

  • ~1600 cm⁻¹: N-H bending vibration.

  • ~1100 cm⁻¹: C-O ether stretch.

  • ~745 and 700 cm⁻¹: Characteristic C-H out-of-plane bends for a monosubstituted benzene ring.

Chromatographic Purity and Chiral Integrity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry-standard technique for assessing the chemical purity of amino acid derivatives.

Causality Behind Choices: This method is designed for robust separation of the polar main analyte from potential non-polar impurities (e.g., residual benzaldehyde) and polar impurities (e.g., un-benzylated D-serine). A C18 column provides excellent hydrophobic retention. The TFA in the mobile phase acts as an ion-pairing agent to improve peak shape for the charged analyte and maintains an acidic pH to suppress silanol interactions on the column.[3]

Materials:

  • This compound sample

  • HPLC-grade water and acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with a UV detector

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in ACN.

  • Sample Preparation:

    • Prepare a stock solution by accurately dissolving the sample in Mobile Phase A to a concentration of approximately 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 214 nm (for peptide backbone) and 254 nm (for the aromatic benzyl group).

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-3 min: 10% B

      • 3-20 min: 10% to 80% B

      • 20-23 min: 80% B

      • 23.1-28 min: 10% B (Re-equilibration)

  • Self-Validating Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected at 214 nm.

    • The chromatogram at 254 nm serves as a confirmatory check, as any impurity lacking the benzyl group will have a significantly lower response at this wavelength. This dual-wavelength monitoring provides a higher degree of confidence in the purity assessment.

hplc_workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Interpretation A Prepare Mobile Phases (A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN) C Inject onto C18 Column A->C B Prepare Sample (1 mg/mL), Filter B->C D Run Gradient Elution C->D E Dual UV Detection (214 nm & 254 nm) D->E F Integrate Peaks E->F G Calculate Area % Purity F->G

Figure 2: Standard workflow for RP-HPLC purity analysis.

Core Applications in Drug Discovery and Development

The utility of this compound is centered on its role as a specialized building block in peptide synthesis.

  • Solid-Phase Peptide Synthesis (SPPS): This is the most common application. In SPPS, an amino acid chain is built sequentially on a solid resin support. This compound, after N-terminal protection (typically with Fmoc or Boc), is coupled to the growing peptide chain. The benzyl ether is stable throughout the synthesis cycles but can be cleanly removed during the final cleavage step from the resin, which typically employs a strong acid cocktail (e.g., TFA with scavengers).[1]

  • Enhanced Enzymatic Stability: Peptides containing D-amino acids are poor substrates for most endogenous proteases, which are stereospecific for L-amino acid peptide bonds. Incorporating O-benzyl-D-serine into a peptide sequence can dramatically slow its rate of degradation in biological systems, a critical attribute for developing viable peptide drugs.

Safety and Handling Protocols

Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance but requires standard laboratory precautions.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[5]

  • Handling: Avoid dust formation and inhalation. Use in a well-ventilated area or under a chemical fume hood.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry place to prevent moisture absorption and degradation.

  • First Aid: In case of eye or skin contact, flush immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation or symptoms persist.[5]

Conclusion

This compound is a high-value reagent in the field of peptide chemistry, enabling the synthesis of complex and metabolically stable peptides for research and therapeutic development. Its effective use is predicated on a solid understanding of its physicochemical properties and the application of rigorous analytical controls to ensure its identity and purity. The protocols and data presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to confidently utilize this important chiral building block in their synthetic endeavors.

References

  • Aapptec Peptides. H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt.[Link]

  • Master Organic Chemistry. Introduction to Peptide Synthesis.[Link]

  • PubChem - National Center for Biotechnology Information. this compound.[Link]

  • ResearchGate. SYNTHESIS OF PEPTIDES OF l-SERINE.[Link]

  • Various. Amino Acid Derivatives for Peptide Synthesis.[Link]

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A Technical Guide to the Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: The Role of H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Peptide-based therapeutics offer remarkable specificity and low toxicity, yet their clinical translation is frequently hindered by rapid proteolytic degradation and potential immunogenicity. A cornerstone strategy to surmount these obstacles is the incorporation of non-proteinogenic D-amino acids. This guide provides an in-depth technical exploration of the role and application of D-amino acids in modern peptide drug design, with a specific focus on the versatile building block, O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl). We will dissect the fundamental principles of stereochemistry that confer enhanced stability, explore the impact on biological activity and immunogenicity, and provide validated, step-by-step protocols for the synthesis and analysis of D-amino acid-containing peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of D-amino acid chemistry to engineer more robust and effective peptide therapeutics.

Part 1: The Fundamental Principles of D-Amino Acid Stereochemistry in Peptides

Introduction to Chirality in Amino Acids

With the exception of achiral glycine, all proteinogenic amino acids are chiral molecules, existing as two non-superimposable mirror images known as enantiomers.[1] In virtually all higher organisms, biological systems exclusively synthesize and utilize the L-(levorotatory) form for ribosomal protein synthesis. The D-(dextrorotatory) form, while found in some bacterial cell walls and natural products, is largely absent from endogenous mammalian peptides and proteins.[1] This homochirality of L-amino acids is a critical determinant of protein structure and function.

G C_L H_L H C_L->H_L back COOH_L COOH C_L->COOH_L NH2_L H₂N C_L->NH2_L front CH2OH_L CH₂OH C_L->CH2OH_L C_D H_D H C_D->H_D back COOH_D COOH C_D->COOH_D NH2_D H₂N C_D->NH2_D front CH2OH_D CH₂OH C_D->CH2OH_D mirror n1->n2 label_L L-Serine label_D D-Serine

Caption: Stereoisomers of Serine, illustrating the mirror-image relationship.

The "Mirror Image" Advantage: Proteolytic Resistance

The primary and most impactful advantage of incorporating D-amino acids is the profound increase in peptide stability against enzymatic breakdown.[2] Endogenous proteases, the enzymes responsible for peptide catabolism, have active sites that evolved with a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds flanked by L-amino acids.[1][3]

When a D-amino acid is introduced into a peptide sequence, its side chain projects in the opposite direction relative to an L-residue at the same position. This altered spatial arrangement creates a stereochemical mismatch, preventing the peptide from fitting correctly into the protease's active site.[3] This steric hindrance renders the adjacent peptide bonds resistant to enzymatic cleavage, effectively acting as a shield and dramatically extending the peptide's in vivo half-life.[2][4]

G cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L_Peptide L-Peptide Substrate Protease_L Protease Active Site L_Peptide->Protease_L Stereospecific Binding (Correct Fit) Cleavage Peptide Bond Cleavage Protease_L->Cleavage Catalysis Fragments Degraded Fragments Cleavage->Fragments Results in D_Peptide Peptide with D-Amino Acid Protease_D Protease Active Site D_Peptide->Protease_D Steric Hindrance (Incorrect Fit) No_Cleavage No Cleavage Protease_D->No_Cleavage No Catalysis Intact Intact, Stable Peptide No_Cleavage->Intact Results in SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Couple next Fmoc-D-AA (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser Kaiser->Coupling Positive (Incomplete) Repeat Repeat Cycle for Next Amino Acid Kaiser->Repeat Negative (Complete) Repeat->Deprotection More AAs to add Cleavage Final Cleavage & Purification Repeat->Cleavage Sequence Complete

Sources

A Comprehensive Technical Guide to H-D-Ser(Bzl)-OH.HCl for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of H-D-Ser(Bzl)-OH.HCl (O-Benzyl-D-serine hydrochloride), a critical building block for peptide synthesis and drug development. It is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who require a thorough understanding of this compound's procurement, quality specifications, and application.

Introduction to this compound: A Key Chiral Building Block

This compound, with the CAS number 16947-44-9 for the D-isomer, is a protected form of the non-proteinogenic amino acid D-serine. The benzyl (Bzl) group protects the hydroxyl side chain of serine, preventing unwanted side reactions during peptide synthesis. This strategic protection is paramount in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, allowing for the specific and controlled formation of peptide bonds.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics.

The incorporation of D-amino acids, such as D-serine, into peptide chains can confer unique and advantageous properties to the resulting peptides, including increased resistance to enzymatic degradation and novel biological activities. This makes this compound a valuable reagent in the design of peptide-based therapeutics with improved pharmacokinetic profiles.

Supplier Landscape and Purity Specifications

The quality of this compound is paramount for the successful synthesis of high-purity peptides. A multitude of chemical suppliers offer this compound, each with their own stated purity specifications. When selecting a supplier, it is crucial to look beyond the headline purity percentage and consider the analytical methods used for verification.

Leading Suppliers and Comparative Analysis
SupplierStated PurityAnalytical Methods Often Cited
≥98%HPLC
Lot-specific (refer to CoA)HPLC
Inquire for detailsN/A
≥98%HPLC
≥98.0%Titration

Note: This table is not exhaustive and researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

Critical Purity Specifications and Analytical Methods

A comprehensive Certificate of Analysis for this compound should include data from a combination of the following analytical techniques to ensure identity, purity, and quality:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for assessing the purity of protected amino acids. It separates the main compound from any impurities, and the purity is typically reported as a percentage of the total peak area.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure of the compound, confirming its identity and providing insights into potential impurities.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.

  • Elemental Analysis (C, H, N): The percentage composition of carbon, hydrogen, and nitrogen is determined and compared to the theoretical values for the molecular formula of this compound.

  • Optical Rotation: This measurement confirms the stereochemical identity of the D-enantiomer.

  • Water Content (Karl Fischer Titration): The presence of water can affect the accuracy of weighing and the stoichiometry of subsequent reactions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in solid-phase peptide synthesis, particularly utilizing the Boc (tert-butyloxycarbonyl) protection strategy.[2][3] The benzyl group on the serine side chain is stable to the acidic conditions used for the removal of the N-terminal Boc group (typically trifluoroacetic acid, TFA) but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), during the final cleavage of the peptide from the resin.[4][5]

Boc-SPPS Workflow for Incorporation of H-D-Ser(Bzl)-OH

The following diagram illustrates the key steps in a typical Boc-SPPS cycle for the incorporation of a Boc-protected H-D-Ser(Bzl)-OH.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling: Boc-D-Ser(Bzl)-OH + Coupling Reagents Resin->Coupling Coupled_Resin Boc-D-Ser(Bzl)-Peptide-Resin Coupling->Coupled_Resin Peptide bond formation Wash1 Wash (DMF, DCM) Coupled_Resin->Wash1 Deprotection Boc Deprotection: TFA in DCM Wash1->Deprotection Deprotected_Resin H-D-Ser(Bzl)-Peptide-Resin (TFA Salt) Deprotection->Deprotected_Resin Boc removal Neutralization Neutralization: DIEA in DCM/DMF Deprotected_Resin->Neutralization Next_Cycle Ready for Next Coupling Neutralization->Next_Cycle Free amine generation Next_Cycle->Coupling Next amino acid

Caption: Workflow for Boc-SPPS incorporation of H-D-Ser(Bzl)-OH.

Detailed Experimental Protocol for a Single Coupling Cycle

This protocol outlines the manual steps for coupling Boc-D-Ser(Bzl)-OH to a peptide-resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-Ser(Bzl)-OH

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.

    • Drain the solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralization:

    • Add a solution of 5% DIEA in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling:

    • In a separate vessel, dissolve 3 equivalents of Boc-D-Ser(Bzl)-OH and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIEA to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring the Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.

Synthesis of this compound

While commercially available, an understanding of the synthesis of this compound is valuable for advanced applications and troubleshooting. A common synthetic route involves the protection of the amino group of D-serine, followed by benzylation of the side-chain hydroxyl group, and subsequent deprotection of the N-terminus and formation of the hydrochloride salt.

A representative synthesis approach involves the cesium carbonate-mediated benzylation of N-Boc-D-serine.[6]

Synthesis_Pathway Start N-Boc-D-serine Step1 1. Cs₂CO₃ 2. Benzyl Bromide Start->Step1 Intermediate Boc-D-Ser(Bzl)-OH Step1->Intermediate Step2 HCl in Dioxane or Ether Intermediate->Step2 Final This compound Step2->Final

Caption: A common synthetic pathway for this compound.

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the quality and integrity of this compound.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at room temperature.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7][8] Work in a well-ventilated area or under a fume hood.[8]

  • Safety: this compound is generally not considered a hazardous substance, but it is good laboratory practice to handle it with care.[7] In case of contact, wash the affected area with plenty of water.[7] Consult the Material Safety Data Sheet (MSDS) for detailed safety information.[7][9]

Conclusion

This compound is an indispensable tool for the synthesis of D-serine-containing peptides. A thorough understanding of its properties, supplier specifications, and application in SPPS is essential for researchers aiming to produce high-quality peptides for therapeutic and research purposes. By adhering to stringent quality control measures and employing optimized synthetic protocols, the full potential of this versatile chiral building block can be realized.

References

  • Aapptec Peptides. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Retrieved from [Link]

  • BenchChem. (2025, December). Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol.
  • BenchChem. (2025). Stability Showdown: O-Acetyl Group Versus Standard Serine Protecting Groups in Peptide Synthesis.
  • My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). H-Ser(Bzl)-OH.HCl. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Unnamed Source. (n.d.).
  • Unnamed Source. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Unnamed Source. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Unnamed Source. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.

Sources

A Senior Application Scientist's Guide to the Benzyl Protection of D-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Protecting D-Serine

In the landscape of drug development and peptide chemistry, D-serine is an amino acid of profound interest. Beyond its role as a protein constituent, it is a critical co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory[1]. This has positioned D-serine derivatives as valuable targets in neuroscience research and as key building blocks for novel therapeutics, including peptides with enhanced metabolic stability[2][].

However, the chemical manipulation of D-serine is complicated by its trifunctional nature: an amine (N-terminus), a carboxylic acid (C-terminus), and a primary hydroxyl group on its side chain. To achieve selective modification and prevent unwanted side reactions, such as polymerization during peptide synthesis, a robust strategy of protecting these functional groups is not just advantageous—it is essential[4]. This guide provides an in-depth technical examination of the benzyl (Bn) group, a cornerstone protecting group for the hydroxyl and carboxyl moieties of D-serine, offering field-proven insights into its application, underlying mechanisms, and strategic removal.

The Benzyl Group: A Chemist's Workhorse

The benzyl group is a mainstay in organic synthesis for its ideal balance of stability and selective cleavability. It forms ethers with hydroxyl groups and esters with carboxylic acids, both of which are robust enough to withstand a wide range of reaction conditions, including the mildly acidic and basic treatments used in standard peptide synthesis protocols[5][6]. Its primary virtue lies in its clean and mild removal, typically via catalytic hydrogenolysis, a method orthogonal to many other deprotection chemistries[5]. This makes the benzyl group an integral part of the Boc/Bzl protection scheme in Solid-Phase Peptide Synthesis (SPPS)[4][7][8].

Part 1: Protection of the D-Serine Side-Chain Hydroxyl Group

The most common strategy for protecting the hydroxyl group of serine is to convert it into a benzyl ether (O-benzyl-D-serine). This transformation effectively masks the nucleophilicity of the hydroxyl group, preventing acylation during peptide coupling steps.

Mechanism: The Williamson Ether Synthesis

The formation of the benzyl ether proceeds via the classic Williamson ether synthesis, an SN2 reaction[9][10]. The process involves two key steps:

  • Deprotonation: The serine hydroxyl group, being weakly acidic, is first deprotonated by a strong, non-nucleophilic base to form a more potent alkoxide nucleophile.

  • Nucleophilic Attack: The resulting alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the C-O ether linkage.

Expert Insight: Causality Behind Reagent Selection

  • Base (Sodium Hydride, NaH): Sodium hydride is the base of choice for this reaction. As a strong, non-nucleophilic base, it quantitatively and irreversibly deprotonates the alcohol, driving the reaction forward without the risk of competing SN2 or E2 reactions with the benzyl halide[11][12].

  • Electrophile (Benzyl Bromide, BnBr): Benzyl bromide is an excellent substrate for SN2 reactions. It is a primary halide, minimizing steric hindrance, and it lacks β-hydrogens, which completely eliminates the possibility of a competing E2 elimination reaction[13]. The reactivity can be further enhanced by the catalytic addition of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI), which generates the more reactive benzyl iodide in situ via the Finkelstein reaction[6].

Diagram: Mechanism of O-Benzylation

G cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination of Water Ser-COOH Ser-COOH H_plus H⁺ (from p-TsOH) Ser-COOH->H_plus Ser-COOH2_plus Ser-C(OH)₂⁺ H_plus->Ser-COOH2_plus Ser-COOH2_plus_2 Ser-C(OH)₂⁺ BnOH Bn-OH Ser-COOH2_plus_2->BnOH Tetrahedral_Intermediate Ser-C(OH)₂(⁺OH-Bn) BnOH->Tetrahedral_Intermediate Tetrahedral_Intermediate_2 Ser-C(OH)₂(⁺OH-Bn) Ser-COOBn Ser-COOBn Tetrahedral_Intermediate_2->Ser-COOBn -H⁺ H2O H₂O Tetrahedral_Intermediate_2->H2O H_plus_2 H⁺ (regenerated) Ser-COOBn->H_plus_2 G cluster_workflow One Cycle of Solid-Phase Peptide Synthesis (SPPS) Resin Resin-NH-Peptide Deprotection 1. N-terminal Deprotection (TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization 2. Neutralization (e.g., DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (N-Boc-O-Bn-D-Serine, Coupling Reagents) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Resin_Next Resin-NH-Peptide-Ser(Bn)-Boc Wash3->Resin_Next Repeat Repeat for next amino acid Resin_Next->Repeat

Sources

Core Principles and Field-Proven Methodologies for the Application of H-D-Ser(Bzl)-OH.HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of serine residues into synthetic peptides is a frequent requirement in drug discovery and biomedical research. The hydroxyl side chain of serine, however, introduces a layer of complexity, necessitating a robust protection strategy to prevent unwanted side reactions during synthesis. This guide provides an in-depth examination of O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl), a critical building block in Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl protection scheme. We will explore the causality behind its use, from its fundamental chemical properties to detailed, field-proven protocols for its successful incorporation into peptide chains. This document serves as a technical resource for scientists, offering not just procedural steps but the underlying chemical logic to empower rational decision-making, troubleshooting, and optimization in the laboratory.

Foundational Chemistry of this compound

To effectively utilize this reagent, a clear understanding of its constituent parts is paramount. The name itself deconstructs its key features: a D-configured serine, a benzyl-protected side chain, and a hydrochloride salt.

  • D-Serine Backbone: The "D" denotes the stereochemistry of the α-carbon, the dextrorotatory enantiomer of the naturally occurring L-serine. The use of D-amino acids is a common strategy in drug development to enhance peptide stability against enzymatic degradation by proteases, which are stereospecific for L-amino acids.

  • The Benzyl (Bzl) Ether Protecting Group: The hydroxyl group on the serine side chain is reactive and can interfere with peptide bond formation through side reactions like O-acylation.[1][2] The benzyl group is installed as a stable ether linkage, effectively masking this nucleophilicity.[3] This protection is robust enough to withstand the repeated cycles of Nα-deprotection under moderately acidic conditions used in Boc-SPPS.[4][5]

  • Hydrochloride (HCl) Salt: The free amino acid is supplied as a hydrochloride salt. This enhances the compound's stability and shelf-life, making it a crystalline, easily handled solid. Critically, this salt must be neutralized in situ just before the coupling reaction to liberate the free amine required for amide bond formation.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₃[6][7]
Molecular Weight 231.67 g/mol [6][7]
IUPAC Name (2R)-2-amino-3-phenylmethoxypropanoic acid;hydrochloride[6]
Appearance White to off-white crystalline solidGeneric Material Data
Solubility Soluble in DMF, NMP; sparingly soluble in DCM[8][9]

The Strategic Role in Boc/Bzl Solid-Phase Peptide Synthesis

The use of this compound is intrinsically linked to the Boc/Bzl protection strategy, one of the foundational methods of SPPS developed by Bruce Merrifield.[10][11] This strategy, while not perfectly orthogonal, relies on differential acid lability to selectively remove protecting groups.[4][12]

  • Temporary Nα-Protection: The α-amino group of the incoming amino acid is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is readily cleaved by moderate acids, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM), at each cycle of the synthesis.[4][5]

  • Semi-Permanent Side-Chain Protection: Reactive side chains, like the hydroxyl of serine, are protected with more robust, benzyl-based groups. These groups are stable to the repeated TFA treatments but are removed at the end of the synthesis using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5][10]

This differential stability is the cornerstone of the strategy, allowing for the sequential elongation of the peptide chain without compromising side-chain integrity until the final cleavage step.

Workflow: The Boc-SPPS Cycle

The diagram below illustrates the iterative process of extending a peptide chain on a solid support using the Boc/Bzl strategy.

SPPS_Cycle cluster_resin Solid Support cluster_reagents Reagents Resin_Peptide_NH2 Resin-Peptide-NH₂ Coupling Amide Bond Formation Resin_Peptide_NH2->Coupling 1. Coupling Boc_AA Boc-AA-OH (e.g., Boc-D-Ser(Bzl)-OH) Boc_AA->Coupling Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Coupling TFA TFA in DCM Deprotection Boc Removal TFA->Deprotection DIEA DIEA (Base) Neutralization Free Amine Generation DIEA->Neutralization Resin_Peptide_Boc Resin-Peptide-NH-Boc Coupling->Resin_Peptide_Boc New Boc-Peptide Resin_Peptide_Boc->Deprotection 2. Deprotection Resin_Peptide_TFA_Salt Resin-Peptide-NH₃⁺·TFA⁻ Deprotection->Resin_Peptide_TFA_Salt TFA Salt Resin_Peptide_TFA_Salt->Neutralization 3. Neutralization Neutralization->Resin_Peptide_NH2 Ready for Next Cycle

Caption: The iterative three-step cycle of Boc-SPPS.

Why Protected Serine is Essential

Using an unprotected serine (Boc-Ser-OH) in Boc-SPPS is a high-risk strategy prone to deleterious side reactions.[1]

ParameterStrategy A: Protected Serine (Boc-D-Ser(Bzl)-OH)Strategy B: Unprotected Serine (Boc-D-Ser-OH)
Key Advantage Minimizes side reactions, ensuring higher purity and yield of the target peptide.[1]Simpler protocol; avoids a side-chain protecting group.
Primary Drawback Requires a final, strong-acid cleavage step to remove the benzyl group.[1]High propensity for side reactions, such as O-acylation and dehydration, leading to difficult-to-remove impurities.[1][13]
Final Cleavage Strong acid (e.g., HF, TFMSA) is required to cleave the peptide from the resin and simultaneously remove the Bzl group.[1][5]Milder cleavage conditions can be used, depending on the resin linkage.

Experimental Workflow: A Self-Validating Protocol

The following protocols are designed to be self-validating, incorporating monitoring steps to ensure each reaction proceeds to completion before advancing.

Step 1: Reagent Preparation and Neutralization

Causality: The this compound must be converted to its free amine form to be nucleophilic. This is achieved by adding a non-nucleophilic base, typically Diisopropylethylamine (DIEA), to neutralize the HCl salt. A common practice is in situ neutralization, where the base is added directly to the coupling mixture.

Protocol:

  • Dissolve this compound (typically 3-4 equivalents relative to resin loading) and an activating agent additive like HOBt (3-4 eq.) in a minimal amount of DMF.

  • In a separate vessel, prepare the coupling agent (e.g., DIC, 3-4 eq.) in DMF.

  • For in situ neutralization, add DIEA (a stoichiometric amount to neutralize the HCl, plus excess for the coupling reaction, typically 6-8 eq. total) to the dissolved amino acid solution. The solution should be used immediately.

Step 2: Coupling Reaction

Causality: The carboxylic acid of the protected serine is activated to form a highly reactive intermediate (e.g., an HOBt-ester), which is then readily attacked by the free N-terminal amine of the resin-bound peptide.

Protocol:

  • Swell the peptide-resin in DMF for 30-60 minutes.

  • Perform Nα-Boc deprotection using 25-50% TFA in DCM (2 x 10 min).

  • Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Neutralize the resulting TFA salt on the resin with a solution of 5-10% DIEA in DMF (2 x 5 min) until a negative chloranil test is obtained. Wash again with DMF (3x).

  • Add the pre-activated H-D-Ser(Bzl)-OH solution (from Step 1) to the neutralized peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Validation: Perform a Kaiser test to monitor for the presence of free primary amines.[14] A negative result (clear or yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling is incomplete.

  • Troubleshooting: If coupling is incomplete, a second coupling (recouple) should be performed with freshly prepared activated amino acid. If it remains incomplete, the unreacted amines must be "capped" using acetic anhydride to prevent the formation of deletion sequences.[14]

Step 3: Final Cleavage and Benzyl Deprotection

Causality: The final step uses a strong acid to simultaneously cleave the peptide from the solid support and remove all benzyl-based side-chain protecting groups. During this process, the benzyl group is released as a benzyl carbocation (C₇H₇⁺), a highly reactive electrophile. If not trapped, this cation can alkylate nucleophilic residues in the peptide, particularly Tryptophan and Methionine, creating irreversible side products. Scavengers are therefore essential.[4][13]

Cleavage_Mechanism cluster_Peptide Resin-Bound Protected Peptide Protected_Ser ---Ser(Bzl)---Trp--- Cleavage Deprotection & Cleavage Protected_Ser->Cleavage Cleavage Cocktail Alkylation Alkylated Trp (Side Product) HF Strong Acid (HF) HF->Cleavage Scavenger Scavenger (e.g., Anisole) Scavenger->Cleavage Trapped Trapped Cation Deprotected_Peptide ---Ser(OH)---Trp--- Cleavage->Deprotected_Peptide Desired Product Benzyl_Cation Benzyl Carbocation (C₇H₇⁺) Cleavage->Benzyl_Cation Side Product Benzyl_Cation->Alkylation Attacks Nucleophiles Benzyl_Cation->Trapped Quenched

Caption: Role of scavengers in preventing side reactions during cleavage.

Protocol:

  • Dry the fully synthesized peptide-resin thoroughly under vacuum.

  • Prepare a cleavage cocktail. A standard "low-HF" cocktail is: HF:anisole (90:10, v/v). Anisole acts as the primary scavenger.

  • Cool the cleavage vessel and resin to -5 to 0 °C in an appropriate apparatus designed for handling HF.

  • Slowly add the pre-chilled cleavage cocktail to the resin.

  • Allow the reaction to proceed for 60-90 minutes at 0 °C with occasional swirling.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Wash the peptide precipitate multiple times with cold ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum. The product is now ready for purification by RP-HPLC.

Conclusion

This compound is an indispensable reagent for the synthesis of D-serine-containing peptides via the Boc/Bzl SPPS strategy. Its benzyl ether provides robust protection for the reactive side chain, preventing yield-limiting side reactions and ensuring the integrity of the final product. Successful application hinges on a clear understanding of the underlying chemistry: the necessity of neutralizing the HCl salt, the mechanism of amide bond formation, and the critical role of scavengers during the final strong-acid cleavage. By following the validated protocols outlined in this guide, researchers can confidently and efficiently incorporate this building block, paving the way for the synthesis of complex and potent peptide-based therapeutics.

References

  • Vertex AI Search. (2026). Amino Acid Derivatives for Peptide Synthesis.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). H-Ser(Bzl)-OH.HCl. National Center for Biotechnology Information. Retrieved from [Link]

  • Vertex AI Search. (2026). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

  • Aapptec Peptides. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • Vertex AI Search. (2026). VI Protecting Groups and Orthogonal Protection Strategies.
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  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Vertex AI Search. (2026). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • National Center for Biotechnology Information. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. Retrieved from [Link]

  • ResearchGate. (2017). Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Dissecting the role of protein phosphorylation: a chemical biology toolbox. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH. Retrieved from [Link]

  • CSBio. (2023). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. Retrieved from [Link]

  • PubMed. (n.d.). Disulfide bond as peptide-resin linkage in Boc-Bzl SPPS, for potential biochemical applications. Retrieved from [Link]

  • ResearchGate. (2025). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Retrieved from [Link]

  • Lund University Publications. (2022). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Coupling H-D-Ser(Bzl)-OH.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Serine Incorporation in Peptide Synthesis

The incorporation of serine residues, particularly the D-enantiomer H-D-Ser(Bzl)-OH.HCl, into a growing peptide chain is a critical step that demands careful consideration of coupling methodologies to ensure the integrity and purity of the final product. While seemingly a routine procedure in solid-phase peptide synthesis (SPPS), the unique structural features of serine present distinct challenges. The presence of a β-hydroxyl group, even when protected by a benzyl ether, can influence the reactivity of the α-carbon, making it susceptible to side reactions, most notably racemization.[1][2] Furthermore, incomplete coupling can lead to the formation of deletion sequences, which are often challenging to separate during purification, thereby reducing the overall yield and purity of the target peptide.[3]

This comprehensive guide provides a detailed exploration of coupling reagents and protocols specifically tailored for the efficient incorporation of this compound. As a senior application scientist, this document moves beyond a mere recitation of steps to explain the underlying chemical principles, empowering researchers to make informed decisions in their peptide synthesis endeavors.

The Challenge of Serine Racemization

Serine is particularly prone to racemization during peptide synthesis due to the electron-withdrawing nature of its hydroxyl group.[1] This effect increases the acidity of the α-proton. During the activation of the carboxylic acid for coupling, this proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-serine residues in the peptide sequence.[1] The choice of coupling reagent, base, temperature, and pre-activation time are all critical factors that influence the extent of racemization.[1]

Another potential side reaction for amino acids with hydroxyl groups like serine is the N→O acyl shift, where the acyl group migrates from the nitrogen to the hydroxyl oxygen under strongly acidic conditions.[4][5] While this is more of a concern during cleavage with strong acids, it is a factor to be aware of in the overall synthetic strategy.

A Comparative Analysis of Coupling Reagents for this compound

The selection of an appropriate coupling reagent is paramount for the successful incorporation of this compound, balancing high coupling efficiency with the suppression of side reactions. Modern peptide synthesis relies on several classes of coupling reagents, each with its own mechanism, advantages, and disadvantages.

Coupling Reagent Class Examples Mechanism of Action Advantages Disadvantages
Carbodiimides DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]Cost-effective and widely used. DIC is suitable for SPPS as its urea byproduct is soluble in common solvents.[6]Prone to causing racemization without the use of additives.[6][7] Can lead to the formation of N-acylurea byproducts.[8]
Phosphonium Salts BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxy-tripyrrolidinophosphonium hexafluorophosphate)Forms an active ester with the carboxylic acid.High coupling efficiency and generally low racemization.[8] PyBOP is a non-toxic alternative to BOP.[8]BOP produces the carcinogenic byproduct HMPA.[8] Can be more expensive than carbodiimides.
Aminium/Uronium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMUForms an active ester with the carboxylic acid.[9]High reaction efficiency, especially for long peptides.[9] Effective at reducing side reactions.[9] HATU is particularly effective for sterically hindered couplings.[10] COMU offers safer handling and better solubility.[8]Can react with the N-terminal amine to form a guanidinium byproduct, terminating chain elongation.[10][11] Requires the presence of a non-nucleophilic base.[8]

The Critical Role of Additives in Suppressing Racemization

To mitigate the risk of racemization, especially with sensitive amino acids like serine, coupling reactions involving carbodiimides and even aminium/uronium salts are almost always performed in the presence of an additive. These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • HOBt (1-Hydroxybenzotriazole): The classic additive that effectively suppresses racemization by forming an OBt active ester.[7][9] It is often used in combination with carbodiimides like DIC.[6]

  • HOAt (1-Hydroxy-7-azabenzotriazole): More reactive than HOBt and particularly effective in preventing racemization, especially in difficult couplings.[7]

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[8]

Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using an Fmoc/tBu strategy. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: DIC/HOBt Mediated Coupling of this compound

This protocol represents a classic and cost-effective method for coupling this compound. The use of HOBt is crucial to minimize racemization.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIPEA (3 eq.) in DMF. Add DIC (3 eq.) to the solution and allow to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines.[12] A negative Kaiser test (yellow beads) indicates complete coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Capping (Optional but Recommended): If the Kaiser test is positive, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.[12]

DIC_HOBt_Coupling Amino_Acid This compound Activated_Ester O-Acylisourea Intermediate Amino_Acid->Activated_Ester + DIC, DIPEA DIC DIC HOBt HOBt DIPEA DIPEA HOBt_Ester HOBt Active Ester Activated_Ester->HOBt_Ester + HOBt Coupled_Peptide Coupled Peptide HOBt_Ester->Coupled_Peptide + Resin Resin Resin-Bound Peptide (Free Amine) Resin->Coupled_Peptide HBTU_Coupling Amino_Acid This compound Active_Ester Active Ester Amino_Acid->Active_Ester + HBTU, DIPEA HBTU HBTU DIPEA DIPEA Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide + Resin Resin Resin-Bound Peptide (Free Amine) Resin->Coupled_Peptide

Caption: HBTU Coupling Workflow.

Monitoring Coupling Efficiency and Detecting Side Products

Ensuring complete coupling at each step is crucial for the synthesis of high-purity peptides.

  • Qualitative Monitoring: The Kaiser test is a widely used colorimetric assay to detect the presence of primary amines. [12]A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling or a capping step.

  • Quantitative Analysis: For rigorous optimization and quality control, quantitative methods are employed.

    • HPLC Analysis: Cleavage of a small amount of resin followed by reverse-phase high-performance liquid chromatography (RP-HPLC) analysis can quantify the amount of desired peptide versus deletion sequences. [13] * Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide and to detect any side products. [13] * Amino Acid Analysis: This technique can be used to determine the final peptide concentration and confirm the amino acid composition. [13] * NMR Spectroscopy: Solution NMR spectroscopy, combined with a "cleave and analyze" approach, can be a powerful tool for studying the kinetics and conversion of coupling reactions in SPPS. [14]

Troubleshooting Common Issues

  • Incomplete Coupling (Positive Kaiser Test):

    • Extend reaction time: Allow the coupling reaction to proceed for a longer duration.

    • Double couple: Repeat the coupling step with a fresh solution of activated amino acid.

    • Increase temperature: Gently warming the reaction vessel can sometimes improve coupling efficiency, but be mindful that higher temperatures can also increase racemization. [1] * Switch to a more powerful coupling reagent: If consistently facing issues, consider using HATU, which is known for its high reactivity. [10]

  • Suspected Racemization:

    • Use a weaker base: In cases of significant racemization risk, consider replacing DIPEA with a weaker base like sym-collidine. [8] * Minimize pre-activation time: Long pre-activation times can increase the likelihood of racemization. [1] * Ensure the use of additives: Always use HOBt, HOAt, or Oxyma Pure with carbodiimide coupling reagents.

    • Analytical Verification: To confirm and quantify racemization, the peptide can be hydrolyzed, and the resulting amino acids analyzed by gas chromatography-mass spectrometry (GC-MS) or HPLC using a chiral column. [1]

Conclusion

The successful incorporation of this compound in peptide synthesis is a testament to a well-considered synthetic strategy. By understanding the potential for racemization and other side reactions, and by selecting the appropriate coupling reagents and conditions, researchers can significantly enhance the purity and yield of their target peptides. The protocols and insights provided in this guide serve as a foundation for the development of robust and reproducible synthetic methodologies, ultimately contributing to advancements in drug discovery and development.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Sharma, A., et al. (2017). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. National Institutes of Health. Retrieved from [Link]

  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. (2024). National Institutes of Health. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Retrieved from [Link]

  • H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt. (n.d.). AAPPTec. Retrieved from [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2020). YouTube. Retrieved from [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Epimerisation in Peptide Synthesis. (2018). National Institutes of Health. Retrieved from [Link]

  • Peptide Purity & Yield Optimizing in SPPS. (2020). Gyros Protein Technologies. Retrieved from [Link]

  • This compound. (n.d.). My Skin Recipes. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Biomatik. Retrieved from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025). Dilun Biotechnology. Retrieved from [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (2018). ACS Publications. Retrieved from [Link]

  • H-Ser(Bzl)-OH.HCl. (n.d.). PubChem. Retrieved from [Link]

  • H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. (n.d.). AAPPTec. Retrieved from [Link]

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Application Note: Solubility Profile of H-D-Ser(Bzl)-OH.HCl in DMF and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Solubility of a Key Building Block

H-D-Ser(Bzl)-OH.HCl, or O-Benzyl-D-serine hydrochloride, is a pivotal chiral building block in the synthesis of peptides and other complex pharmaceutical agents. Its solubility characteristics are paramount for successful reaction setup, purification, and formulation. This document provides a comprehensive guide to understanding and determining the solubility of this compound in N,N-Dimethylformamide (DMF) and a range of other common organic solvents. As a Senior Application Scientist, this note is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design.

The solubility of a protected amino acid like this compound is governed by a delicate interplay of its structural features: the free carboxylic acid and the protonated amine group (as a hydrochloride salt) which are polar and favor interactions with polar solvents, and the benzyl protecting group which introduces a significant non-polar character. The hydrochloride salt form generally enhances solubility in more polar solvents compared to its free base counterpart.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1][2] Solvents that can effectively solvate both the polar (the amino acid backbone and the HCl salt) and non-polar (the benzyl group) moieties of the molecule will be the most effective.

  • Polar Aprotic Solvents: Solvents like DMF, Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent candidates for dissolving protected amino acids.[3][4] Their high polarity allows them to interact favorably with the charged portions of the molecule, while their organic nature can accommodate the non-polar benzyl group. DMF, in particular, is a widely used solvent in peptide synthesis for this reason.[3][4]

  • Polar Protic Solvents: Alcohols such as methanol and ethanol can also be effective solvents. They can engage in hydrogen bonding with the solute, which can aid in dissolution. However, the solubility may be lower than in polar aprotic solvents due to the competing hydrogen bonding network within the solvent itself.[5]

  • Non-Polar Solvents: Solvents like hexane and toluene are generally poor choices for dissolving this compound. Their inability to solvate the polar and ionic parts of the molecule will lead to very low solubility.

  • Chlorinated Solvents: Dichloromethane (DCM) may exhibit some ability to dissolve the compound, particularly due to its ability to interact with the benzyl group, but its lower polarity compared to DMF suggests it will be a less effective solvent.

Qualitative Solubility Screening: A Practical Guide

For initial experimental planning, a qualitative understanding of solubility is often sufficient. The following table provides an expected solubility profile of this compound in various organic solvents based on general principles of chemical interactions.

SolventSolvent TypeExpected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHigh Excellent balance of polarity to solvate the amino acid salt and organic character for the benzyl group.[3][4]
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Similar to DMF, highly polar and capable of dissolving a wide range of compounds.[6]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHigh Often used in peptide synthesis for its strong solvating properties for protected amino acids.[3]
Methanol Polar ProticMedium Can form hydrogen bonds, but the bulky benzyl group may limit high solubility.
Ethanol Polar ProticMedium to Low Less polar than methanol, likely resulting in lower solubility.
Water Polar ProticMedium The hydrochloride salt enhances water solubility, but the non-polar benzyl group will limit it.[7]
Dichloromethane (DCM) ChlorinatedLow May partially dissolve the compound due to the benzyl group, but the polarity is insufficient for the salt.
Acetonitrile Polar AproticLow Less polar than DMF and DMSO, likely a poorer solvent for the ionic portion.
Hexane Non-PolarInsoluble Lacks the polarity to interact with the amino acid salt.
Toluene Non-PolarInsoluble Similar to hexane, ineffective at solvating polar molecules.

Protocol for Quantitative Solubility Determination

This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent at a specific temperature. The method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (CAS No: 5271-48-7)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer

  • Volumetric flasks and other standard laboratory glassware

Experimental Workflow

The following diagram illustrates the key steps in the quantitative solubility determination protocol.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B Add to vial C Equilibrate at constant temperature with agitation (e.g., 24 hours) B->C Seal and place in shaker D Centrifuge to pellet undissolved solid C->D After equilibration E Carefully withdraw a known volume of supernatant D->E Pipette supernatant F Dilute supernatant with a suitable solvent E->F Prepare for analysis G Analyze by HPLC or UV-Vis to determine concentration F->G Quantify

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure
  • Preparation of the Suspension:

    • To a series of vials, add a pre-weighed excess amount of this compound. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Carefully add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials and allow any undissolved solid to settle.

    • For a more complete separation, centrifuge the vials at a moderate speed until a clear supernatant is obtained.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet.

    • Dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Analyze the diluted sample to determine the concentration of this compound. A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature. The solubility is typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimentation and considered in application:

  • Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, it is crucial to maintain a constant and recorded temperature during solubility determination.

  • pH: For solvents that can support a pH scale (e.g., aqueous mixtures), the pH will significantly impact the ionization state of the amino acid and thus its solubility.[5]

  • Presence of Additives: The addition of acids or bases can alter the ionization state of the molecule and influence its solubility.[8] For instance, in DMF, the addition of a non-nucleophilic base could deprotonate the amine hydrochloride, potentially affecting its solubility profile.

Conclusion

While a definitive, quantitative solubility value for this compound in every organic solvent is not readily published, a strong predictive understanding can be derived from its chemical structure. For precise experimental design, the provided protocol for quantitative solubility determination is recommended. Based on chemical principles, polar aprotic solvents, with DMF being a prime example, are expected to be the most effective for dissolving this compound. This application note serves as a practical guide for researchers to both estimate and empirically determine the solubility of this important synthetic building block.

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • Reddit. (2017). Amino Acid solubility question.[Link]

  • ResearchGate. (2024). Solubility of Fmoc protected amino acids used in Project C.[Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.[Link]

  • Quora. (2017). How can you determine the solubility of organic compounds?[Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

  • J-STAGE. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents.[Link]

  • PubMed. (1996). An effective organic solvent system for the dissolution of amino acids.[Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.[Link]

  • ResearchGate. (2025). Solubility of Amino Acids, Sugars, and Proteins.[Link]

  • Indian Chemical Society. (1981). Solubilities of Amino Acids in Different Mixed Solvents.[Link]

  • National Center for Biotechnology Information. (2017). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.[Link]

  • Royal Society of Chemistry. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry.[Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.[Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility.[Link]

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Step-by-Step Guide for H-D-Ser(Bzl)-OH.HCl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Benzyl Deprotection in Serine Chemistry

In the landscape of peptide synthesis and the development of complex molecules, the strategic use of protecting groups is fundamental.[1][2] The benzyl group, in particular, is a widely employed protecting group for the hydroxyl functionality of serine due to its stability across a range of reaction conditions.[1] H-D-Ser(Bzl)-OH.HCl is a key building block where the side-chain hydroxyl group of D-serine is masked as a benzyl ether.[1] The removal of this benzyl group, or deprotection, is a critical step to unveil the native hydroxyl group for subsequent synthetic transformations or to yield the final target molecule.[3]

This guide provides a detailed protocol for the deprotection of this compound, focusing on the most common and efficient method: catalytic hydrogenolysis. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and discuss methods for monitoring the reaction and purifying the final product, D-serine.

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
This compound≥98%Commercially AvailableStore in a cool, dry place.
Palladium on Carbon (Pd/C)10% (w/w)Commercially AvailableOften stored moist to mitigate pyrophoric risk. Handle with care.[4][5]
Methanol (MeOH)AnhydrousCommercially AvailableUse of a dry solvent is recommended to minimize side reactions.
Hydrogen (H₂) GasHigh PurityCommercially AvailableUse in a well-ventilated area (fume hood).
Celite® 545---Commercially AvailableFor filtration.
Deuterated Solvents (e.g., D₂O)NMR GradeCommercially AvailableFor NMR analysis.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr hydrogenator)

  • Vacuum pump and Schlenk line (optional, for inert atmosphere)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Protocol: Catalytic Hydrogenolysis of this compound

Catalytic hydrogenolysis is the most prevalent method for benzyl group deprotection.[6] This process involves the cleavage of the carbon-oxygen bond of the benzyl ether by hydrogen gas, facilitated by a palladium catalyst.[7]

Reaction Mechanism

The mechanism of catalytic hydrogenolysis on a palladium surface involves the adsorption of both the benzyl ether and hydrogen gas onto the catalyst. The palladium facilitates the cleavage of the H-H bond in hydrogen and the C-O bond of the benzyl ether, leading to the formation of the deprotected alcohol (D-serine) and toluene as a byproduct.[4]

Deprotection_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products H-D-Ser(Bzl)-OH H-D-Ser(Bzl)-OH Pd/C Pd/C H-D-Ser(Bzl)-OH->Pd/C Adsorption H2 H₂ H2->Pd/C Adsorption D-Serine D-Serine Pd/C->D-Serine Hydrogenolysis Toluene Toluene Pd/C->Toluene Byproduct Formation

Caption: Mechanism of Benzyl Deprotection.

Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask, add this compound (1 equivalent).

    • Add methanol to dissolve the starting material (approximately 10-20 mL per gram of starting material).

    • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate). Caution: Palladium on carbon can be pyrophoric; handle in a well-ventilated area and avoid ignition sources.[4]

  • Hydrogenation:

    • Seal the flask with a septum and purge the flask with an inert gas (e.g., argon or nitrogen).

    • Introduce hydrogen gas to the reaction mixture. For a simple setup, a hydrogen-filled balloon can be attached to the flask via a needle through the septum. For larger scale or higher pressure reactions, a Parr hydrogenator is recommended.

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the three phases (solid catalyst, liquid solution, and gas).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

    • Prepare a TLC plate with a suitable mobile phase (e.g., a mixture of dichloromethane and methanol).

    • Spot the starting material and the reaction mixture on the TLC plate. The product, D-serine, is more polar and will have a lower Rf value than the starting material.

    • The reaction is complete when the starting material spot is no longer visible on the TLC plate.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas in a fume hood.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[3] Wash the Celite® pad with additional methanol to ensure all the product is collected.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-serine.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to obtain pure D-serine.[8]

Deprotection_Workflow A 1. Dissolve this compound in Methanol B 2. Add Pd/C Catalyst A->B C 3. Introduce Hydrogen Gas B->C D 4. Stir Vigorously at Room Temperature C->D E 5. Monitor by TLC D->E F 6. Filter through Celite® E->F Reaction Complete G 7. Concentrate Filtrate F->G H 8. Purify by Recrystallization G->H I D-Serine (Final Product) H->I

Sources

Application Note: Orthogonal Protection Strategies Involving H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of orthogonal protection strategies in peptide synthesis, with a specific focus on the strategic application of O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl). We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. This document will cover the foundational principles of orthogonal protection, detailed protocols for the incorporation of this compound in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies, and strategies to mitigate potential side reactions.

Introduction: The Imperative of Orthogonal Protection

The synthesis of complex peptides and proteins demands precise control over the sequence of amino acid coupling.[1][2] This necessitates the use of protecting groups to temporarily mask reactive functionalities on the amino acid backbone and side chains, thereby preventing unwanted side reactions such as self-polymerization.[3][4] An ideal protecting group strategy, termed "orthogonal protection," employs multiple classes of protecting groups that can be selectively removed under specific, non-interfering chemical conditions.[3][4][5][] This allows for the controlled, stepwise elongation of the peptide chain and the introduction of post-translational modifications or complex structural motifs like cyclization.[][7]

The two dominant orthogonal strategies in modern peptide synthesis are the Boc/Bzl and the Fmoc/tBu approaches.[1][4][8] The Boc/Bzl strategy, a more traditional method, relies on differential acid lability for deprotection, making it a "quasi-orthogonal" system.[3][9][10] In contrast, the Fmoc/tBu strategy offers true orthogonality, with the Nα-Fmoc group being base-labile and the side-chain protecting groups (like tBu) being acid-labile.[3][7][]

The Role of this compound in Peptide Synthesis

This compound is a protected form of the amino acid D-serine, where the side-chain hydroxyl group is masked by a benzyl (Bzl) ether.[12] This protection is crucial to prevent side reactions at the hydroxyl group during peptide synthesis.[13] The benzyl group is a cornerstone of the Boc/Bzl strategy and also finds application in the Fmoc/tBu framework, particularly when a different deprotection chemistry is desired for the serine side chain.[][14]

The choice to use the D-enantiomer, this compound, is significant for the synthesis of peptides with specific biological activities, as the stereochemistry of amino acids plays a critical role in their conformation and interaction with biological targets.

Physicochemical Properties and Handling

PropertyValue
CAS Number 1233494-98-8[12]
Molecular Formula C₁₀H₁₄ClNO₃[12]
Molecular Weight 231.68 g/mol [12]
Appearance White to off-white crystalline solid
Storage Room temperature[12]

Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Orthogonal Protection Schemes Involving Ser(Bzl)

The benzyl group of Ser(Bzl) is stable to the repetitive mild acidolysis used for Boc removal and the basic conditions used for Fmoc removal, making it a versatile tool in orthogonal synthesis.[14][15]

Boc/Bzl Strategy

In this classic approach, the Nα-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side chains are protected by groups with greater acid stability, such as benzyl ethers.[8][10][14][15]

  • Nα-Deprotection: The Boc group is removed at each cycle using a moderate acid, typically 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][15]

  • Side-Chain Deprotection: The benzyl group on serine, along with other benzyl-based side-chain protecting groups, is removed during the final cleavage step with a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][10][14][16]

Fmoc/tBu Strategy with Ser(Bzl)

While less common, incorporating Ser(Bzl) into an Fmoc-based synthesis can be advantageous for creating protected peptide fragments or when specific side-chain manipulations are required.

  • Nα-Deprotection: The Fmoc group is removed using a base, typically 20% piperidine in dimethylformamide (DMF).[3]

  • Side-Chain Deprotection: The Bzl group remains intact during the synthesis and can be removed orthogonally to the acid-labile tBu groups. This allows for the selective deprotection of other side chains while keeping the serine hydroxyl group protected. Final removal of the Bzl group would still require strong acid treatment or catalytic hydrogenolysis.[17][18]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound (Boc Strategy)

This protocol outlines the manual synthesis of a model peptide on a Merrifield resin.

Workflow for Boc-SPPS Incorporation of this compound

cluster_0 Resin Preparation cluster_1 Synthesis Cycle cluster_2 Incorporation of this compound cluster_3 Final Cleavage Resin Start: Merrifield Resin Swell Swell Resin in DCM Resin->Swell Deprotection Boc Deprotection (TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Couple Boc-AA-OH (e.g., Boc-Ala-OH + DCC/HOBt) Neutralization->Coupling Wash Wash (DCM, IPA, DMF) Coupling->Wash Monitoring Monitor Coupling (Kaiser Test) Wash->Monitoring Monitoring->Deprotection Next Cycle Couple_Ser Couple Boc-D-Ser(Bzl)-OH (DCC/HOBt in DMF/DCM) Monitoring->Couple_Ser At Ser Position Final_Deprotection Final Boc Deprotection Monitoring->Final_Deprotection End of Sequence Couple_Ser->Wash Cleavage Cleave with HF or TFMSA (with scavengers) Final_Deprotection->Cleavage Precipitation Precipitate Peptide (cold ether) Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification

Caption: Workflow for Boc-SPPS incorporation of this compound.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including Boc-D-Ser(Bzl)-OH)

  • This compound (if starting with the free amine for specific applications, though typically the Boc-protected version is used in SPPS)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • N,N'-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group by treating the resin with 25-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and DMF.

  • Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF.

  • Coupling of H-D-Ser(Bzl)-OH (as Boc-D-Ser(Bzl)-OH):

    • Pre-activate Boc-D-Ser(Bzl)-OH (1.5-3 equivalents) with a coupling reagent like DCC/HOBt in DMF/DCM for 10-15 minutes.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to ensure complete coupling.[19] If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Synthesis Cycle: Repeat steps 3-7 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the terminal Boc group is removed, wash and dry the resin.

    • Treat the peptide-resin with a cleavage cocktail such as HF or TFMSA in the presence of scavengers (e.g., anisole) to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from serine.[16][20]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Solution-Phase Synthesis using this compound

This protocol describes the coupling of an N-protected amino acid to the free amine of this compound.

Workflow for Solution-Phase Dipeptide Synthesis

cluster_0 Reactant Preparation cluster_1 Coupling Reaction cluster_2 Purification Reactant1 N-Protected AA (e.g., Boc-Ala-OH) Activation Activate Carboxyl Group (e.g., with EDC/HOBt) Reactant1->Activation Reactant2 This compound Coupling Couple Activated AA to H-D-Ser(Bzl)-OH Reactant2->Coupling Base Base (e.g., NMM) Base->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purify Dipeptide (e.g., Chromatography) Workup->Purification

Sources

Use of H-D-Ser(Bzl)-OH.HCl in Boc-based peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Strategic Application of H-D-Ser(Bzl)-OH.HCl in Boc-Based Solid-Phase Peptide Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of D-Serine Derivatives in Peptide Synthesis

The incorporation of non-proteinogenic amino acids, such as D-isomers, into peptide sequences is a powerful strategy in medicinal chemistry to enhance proteolytic stability, modulate receptor binding affinity, and control peptide conformation. This compound, the hydrochloride salt of O-benzyl-D-serine, is a key building block for introducing a D-serine residue into a peptide chain using the robust tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) methodology.

In Boc-based synthesis, the temporary Nα-Boc group is removed by moderate acid treatment (e.g., trifluoroacetic acid), while more permanent, acid-stable protecting groups safeguard the reactive side chains.[1][2] The benzyl (Bzl) ether protecting the hydroxyl group of the serine side chain is a classic choice in this strategy. It offers excellent stability throughout the synthesis cycles and prevents undesirable side reactions such as O-acylation.[3][4] However, its removal requires strong acids like anhydrous hydrogen fluoride (HF) during the final cleavage step.[5][6]

This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its efficient incorporation into a peptide sequence, and an in-depth discussion of the underlying chemical principles that ensure a high-yield, high-purity synthesis. While the protocols are fundamentally the same for both L- and D-enantiomers, the strategic use of D-amino acids warrants a dedicated focus on ensuring complete and epimerization-free coupling at every step.

Physicochemical Properties of O-Benzyl-D-Serine Hydrochloride

Understanding the properties of the amino acid derivative is fundamental to its successful application.

PropertyValueSource(s)
Chemical Name O-Benzyl-D-serine hydrochloride
Synonym H-D-Ser(Bzl)-OH HCl
Molecular Formula C₁₀H₁₄ClNO₃[7]
Molecular Weight 231.67 g/mol [7]
Appearance White to off-white powder[8]
Solubility Soluble in aqueous solutions; requires neutralization for coupling-
Storage Store at 2-8°C to maintain stability[9]

Note: Data for the more common L-enantiomer is often used as a proxy for physical properties like appearance and storage.

Core Principles of Boc-SPPS using this compound

The Boc/Bzl protection strategy is considered "quasi-orthogonal" because both the temporary Nα-Boc group and the permanent side-chain benzyl groups are removed by acid, but at vastly different concentrations.[2] The Boc group is labile to ~50% trifluoroacetic acid (TFA) in dichloromethane (DCM), while the benzyl ether requires strong acids like anhydrous HF or trifluoromethanesulfonic acid (TFMSA) for cleavage.[1][5]

The general workflow for incorporating an amino acid in Boc-SPPS is a cyclical process, as illustrated below.

Boc_SPPS_Workflow cluster_cycle Repetitive Synthesis Cycle Deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) Wash1 2. Washing (DCM, IPA) Deprotection->Wash1 Neutralization 3. Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 4. Washing (DCM) Neutralization->Wash2 Coupling 5. Amino Acid Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 6. Washing (DMF, DCM) Coupling->Wash3 Wash3->Deprotection Start Next Cycle Final Final Peptide-Resin (Fully Assembled) Wash3->Final After Final Cycle Start Start: Peptide-Resin (Boc-Protected N-Terminus) Start->Deprotection Cleavage Final Cleavage & Deprotection (Anhydrous HF + Scavengers) Final->Cleavage Purification Purification & Analysis (RP-HPLC) Cleavage->Purification

Caption: Cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Protocol 1: Preparation and Coupling of this compound

This protocol details the manual steps for incorporating this compound into a growing peptide chain attached to a solid support (e.g., Merrifield resin).

Rationale: The hydrochloride salt must first be neutralized to the free amine for the coupling reaction to proceed. The choice of coupling reagent is critical for achieving high efficiency and minimizing racemization. Carbodiimides like DIC, when used with an additive like HOBt, form an active ester intermediate that couples efficiently with minimal risk of epimerization.[10][11]

Materials:

  • Peptide-resin (with free N-terminal amine)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the Nα-Boc group from the previous amino acid has been removed and the resulting ammonium salt has been neutralized. The resin should have a free primary or secondary amine ready for coupling.

  • Amino Acid Activation Mixture Preparation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (3 eq.) to neutralize the hydrochloride salt and the HOBt. The solution should become clear.

    • Add this solution to the peptide-resin.

    • Finally, add DIC (3 eq.) to the reaction vessel.

  • Coupling Reaction:

    • Agitate the reaction vessel using a shaker or mechanical stirrer at room temperature.

    • Allow the reaction to proceed for 2-4 hours. Reaction time may be extended for difficult couplings.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative test (e.g., Kaiser Ninhydrin Test) to check for the presence of free primary amines. A negative result (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing:

    • Once the coupling is complete, drain the reaction solvent.

    • Wash the peptide-resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3x)

      • DCM (3x)

      • Isopropanol (IPA) (2x)

      • DCM (3x)

  • Next Cycle: The peptide-resin is now ready for the deprotection of the newly added Boc-D-Ser(Bzl) group to continue the synthesis.

Protocol 2: Final Cleavage and Benzyl Group Deprotection

Rationale: The final step involves simultaneously cleaving the peptide from the solid support and removing all side-chain protecting groups. The benzyl ether on serine is highly stable to acid and requires a strong acid like anhydrous hydrogen fluoride (HF) for efficient removal.[5][6] During this process, reactive carbocations are generated from the protecting groups, which can cause unwanted modifications to sensitive residues (e.g., Trp, Met). A "cleavage cocktail" containing scavengers is essential to trap these reactive species.[5][12]

WARNING: Anhydrous HF is extremely corrosive, toxic, and can cause severe burns. This procedure must be performed by trained personnel in a dedicated, HF-resistant apparatus (e.g., Teflon/Kel-F) inside a certified chemical fume hood.

Materials:

  • Dry peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (scavenger)

  • m-Cresol (scavenger, optional)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation:

    • Thoroughly dry the peptide-resin under high vacuum for several hours. Moisture can interfere with the cleavage reaction.

    • Place the dry peptide-resin into the reaction vessel of the HF apparatus.

    • Add the scavenger, typically anisole (approx. 1.0 mL per gram of resin). Anisole acts as a carbocation scavenger.

  • HF Cleavage:

    • Cool the reaction vessel to 0°C using an ice bath.

    • Carefully condense anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

    • Stir the mixture at 0°C for 1 hour. The strong acid cleaves the peptide-resin linkage and the benzyl side-chain protecting group.[13]

  • HF Removal:

    • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas. This process must be done slowly and carefully within the contained apparatus.

  • Peptide Precipitation and Washing:

    • Once the HF is removed, a residue containing the crude peptide and resin will remain.

    • Add a sufficient volume of cold diethyl ether to the residue. This will precipitate the crude peptide.

    • Triturate the resin with the ether to ensure the peptide is fully precipitated and washed.

  • Isolation:

    • Filter the mixture to separate the resin from the ether suspension containing the precipitated peptide.

    • Wash the resin several more times with cold diethyl ether to recover any remaining peptide.

    • Collect the precipitated peptide by centrifugation of the combined ether washes.

  • Drying and Purification:

    • Carefully decant the ether and dry the crude peptide pellet under vacuum.

    • The crude peptide can now be dissolved in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) for purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Troubleshooting and Key Considerations

  • Incomplete Coupling: D-amino acids, or sequences prone to aggregation, can sometimes lead to incomplete coupling. If the Kaiser test is positive, a second coupling step (recoupling) is recommended before proceeding. Using more potent coupling reagents like HBTU or HATU can also improve efficiency.[14][15]

  • Racemization: While minimal with standard protocols, racemization is a potential risk. The use of HOBt or its derivatives as an additive is crucial to suppress this side reaction.[10]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical and depends on the peptide sequence. For peptides containing tryptophan or methionine, additional scavengers like thioanisole or dithiothreitol (DTT) may be required.[16][17]

  • Alternative Cleavage: While HF is the gold standard for Boc-SPPS, alternatives like Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can also be used for cleavage, though they may require different conditions and scavenger cocktails.[5][18]

Conclusion

This compound is an essential reagent for the synthesis of D-serine-containing peptides via the Boc-SPPS strategy. The benzyl ether provides robust protection for the hydroxyl side chain, ensuring chemical integrity during chain assembly. Successful synthesis hinges on optimized coupling protocols to ensure complete incorporation and a carefully executed final cleavage step with strong acid and appropriate scavengers to yield a high-purity final product. The protocols and principles outlined in this guide provide a solid foundation for researchers to strategically apply this versatile building block in the development of novel and potent peptide-based therapeutics.

References

  • BenchChem. (2025). Application Note: Cleavage Cocktail for Peptides Containing Boc-Ser(Bzl)-OH. BenchChem.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • BenchChem. (2025). Application Notes and Protocols for Coupling 13C Labeled Boc-Amino Acids. BenchChem.
  • Albericio, F., & Kruger, H. G. (2012). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 16(1), 159-173.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66820496, H-Ser(Bzl)-OH.HCl. PubChem.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS. BenchChem.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Aapptec.
  • BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?. BOC Sciences.
  • Spatola, A. F., & Anwer, M. K. (1990). Deprotection of protected peptides. Google Patents.
  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.
  • ResearchGate. (n.d.). Comparison of Boc and Fmoc SPPS. ResearchGate.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
  • BenchChem. (2025). A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications. BenchChem.
  • Payne, R. J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection. CDN Isotopes.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers.
  • Sigma-Aldrich. (n.d.). Boc-Ser(Bzl)-OH Novabiochem. Sigma-Aldrich.
  • Parchem. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Parchem.
  • Aapptec. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Aapptec Peptides.
  • Cudic, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26.
  • Kent, S. B. (2009). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Protein Science, 18(2), 249-256.

Sources

Application Notes and Protocols: Leveraging H-D-Ser(Bzl)-OH.HCl for the Synthesis of Advanced Cyclic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclic peptides have emerged as a compelling class of therapeutic agents and research tools, offering enhanced stability, target affinity, and bioavailability compared to their linear counterparts.[1] The strategic incorporation of functionalized amino acids is paramount to the successful synthesis of these complex macrocycles. This guide provides an in-depth exploration of the application of H-D-Ser(Bzl)-OH.HCl, an O-benzyl protected D-serine derivative, in the synthesis of cyclic peptides. We will elucidate the critical role of the benzyl protecting group, detail both solid-phase and solution-phase cyclization protocols, and discuss the mechanistic rationale behind key experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this compound for the construction of novel cyclic peptide architectures.

Introduction: The Significance of Cyclic Peptides and the Role of Protected Serine

The conformational rigidity imparted by cyclization often leads to a significant enhancement of a peptide's biological properties.[2][3] This macrocyclic structure can shield the peptide from enzymatic degradation, pre-organize the pharmacophore for optimal receptor binding, and improve cell permeability.[2][4] The synthesis of cyclic peptides can be achieved through various strategies, including head-to-tail, side-chain-to-side-chain, and terminus-to-side-chain cyclization.[5][6][7]

Serine, with its nucleophilic hydroxyl side chain, presents both an opportunity and a challenge in peptide synthesis. While the hydroxyl group can be a key site for post-translational modifications or for forming specific intramolecular bonds, it can also lead to undesirable side reactions during peptide coupling if left unprotected.[8] The use of a protecting group on the serine side chain is therefore essential. The benzyl (Bzl) group is a widely employed protecting group for the hydroxyl function of serine due to its stability under the conditions of both Boc and Fmoc solid-phase peptide synthesis (SPPS) and its relatively straightforward removal via hydrogenolysis.[9][10]

This compound provides a D-configured serine residue, the incorporation of which can be a strategic choice to induce specific turns in the peptide backbone, further promoting efficient cyclization.[6] This application note will focus on the practical use of this versatile building block.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of this compound are summarized below.

PropertyValue
CAS Number 10433-52-0
Molecular Formula C₁₀H₁₄ClNO₃
Molecular Weight 231.68 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMF
Storage Store at 2-8°C, protected from moisture

Strategic Considerations for Incorporating this compound

The decision to use this compound should be based on a clear synthetic strategy. The benzyl protecting group is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making it compatible with both major SPPS strategies.[11][12] Its removal is typically achieved at the final stages of the synthesis via catalytic hydrogenation (e.g., Pd/C in a suitable solvent), a process that is generally orthogonal to many other protecting groups.[9]

The D-configuration of the serine can be exploited to introduce a β-turn in the linear peptide precursor, which can pre-organize the peptide backbone in a conformation favorable for intramolecular cyclization, thereby minimizing competing intermolecular reactions like dimerization and oligomerization.[6]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a model head-to-tail cyclic peptide using this compound. Both solid-phase and solution-phase approaches are described.

Solid-Phase Peptide Synthesis (SPPS) and On-Resin Cyclization

On-resin cyclization is often preferred as the polymer support can enforce a "pseudo-dilution" effect, favoring intramolecular reactions.[13] This protocol outlines the synthesis of a linear peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide from the resin while leaving the side-chain protecting groups intact.[14]

Workflow for On-Resin Cyclization:

A 1. Resin Loading & Swelling (2-Chlorotrityl Chloride Resin) B 2. Linear Peptide Assembly (Fmoc-SPPS) - Fmoc Deprotection (Piperidine) - Amino Acid Coupling (HCTU/DIPEA) A->B C 3. Selective C-Terminal Deprotection (Cleavage from Resin with mild acid) B->C D 4. On-Resin Head-to-Tail Cyclization (e.g., HATU/DIPEA) C->D E 5. Global Deprotection & Cleavage (TFA Cocktail) D->E F 6. Purification (RP-HPLC) E->F

Caption: Workflow for on-resin head-to-tail cyclization.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Ser(Bzl)-OH)

  • 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) or similar coupling reagent[15][16]

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Palladium on carbon (10% Pd/C)

  • Methanol or isopropanol

Protocol:

  • Resin Preparation and First Amino Acid Loading:

    • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

    • Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and DIPEA (8 equivalents) in DCM.

    • Add the amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Cap any unreacted sites on the resin with methanol for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF.

  • Linear Peptide Synthesis (Fmoc-SPPS):

    • Perform automated or manual Fmoc-SPPS cycles for each subsequent amino acid, including Fmoc-D-Ser(Bzl)-OH.

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

    • Amino Acid Coupling: Dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Add to the resin and agitate for 1-2 hours. Confirm completion of coupling with a Kaiser test.

    • Wash the resin with DMF and DCM after each deprotection and coupling step.

  • On-Resin Cyclization:

    • After the final amino acid is coupled, remove the N-terminal Fmoc group as described above.

    • Wash the resin extensively with DMF.

    • Dissolve HATU (5 equivalents) and DIPEA (10 equivalents) in DMF.

    • Add the cyclization cocktail to the resin and agitate for 12-24 hours at room temperature.

    • Monitor the cyclization progress by cleaving a small amount of resin and analyzing by LC-MS.

  • Cleavage and Global Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Benzyl Group Deprotection (if not removed by TFA cocktail):

    • Dissolve the crude peptide in a suitable solvent (e.g., methanol, isopropanol, or a mixture with water).

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the peptide).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) for 4-16 hours.

    • Monitor the reaction by LC-MS.

    • Filter the catalyst through Celite and concentrate the filtrate.

  • Purification:

    • Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.[17][18]

    • Lyophilize the pure fractions to obtain the final product.

Solution-Phase Cyclization

Solution-phase cyclization is a valuable alternative, especially for peptides that are difficult to cyclize on-resin or for larger-scale synthesis.[4][19] This method requires the synthesis of a linear, side-chain protected peptide, which is then cyclized under high-dilution conditions.

Workflow for Solution-Phase Cyclization:

A 1. Linear Peptide Synthesis (Fmoc-SPPS on 2-CTC Resin) B 2. Cleavage of Protected Peptide (Mild Acid) A->B C 3. Purification of Linear Peptide B->C D 4. Solution-Phase Cyclization (High Dilution, e.g., PyBOP/DIPEA) C->D E 5. Global Deprotection (TFA Cocktail & Hydrogenolysis) D->E F 6. Final Purification (RP-HPLC) E->F

Caption: Workflow for solution-phase head-to-tail cyclization.

Protocol:

  • Synthesis and Cleavage of the Linear Protected Peptide:

    • Synthesize the linear peptide on a 2-chlorotrityl chloride resin as described in steps 1 and 2 of the SPPS protocol.

    • After synthesis, cleave the protected linear peptide from the resin using a mild acidic solution (e.g., 1-5% TFA in DCM or acetic acid/TFA/DCM mixtures). This will leave the side-chain protecting groups, including the benzyl group on serine, intact.

    • Evaporate the solvent and purify the protected linear peptide by flash chromatography or RP-HPLC.

  • Solution-Phase Cyclization:

    • Prepare a solution of the purified linear peptide in a suitable solvent (e.g., DMF or a DCM/DMF mixture) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization.[5]

    • In a separate flask, prepare a solution of a coupling reagent such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.5 equivalents) and DIPEA (3 equivalents) in the same solvent.[20]

    • Add the coupling reagent solution to the peptide solution dropwise over several hours using a syringe pump.

    • Allow the reaction to stir for 12-24 hours at room temperature.

    • Monitor the reaction by LC-MS.

  • Work-up and Deprotection:

    • Once the cyclization is complete, remove the solvent under reduced pressure.

    • Perform global deprotection of the side chains using a TFA cocktail (TFA/TIS/Water 95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Perform hydrogenolysis to remove the benzyl group from the serine residue as described in step 5 of the on-resin protocol.

  • Purification:

    • Purify the crude cyclic peptide by RP-HPLC and lyophilize the pure fractions.[17][18]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling during SPPS Steric hindrance of amino acids. Aggregation of the peptide chain.Use a more potent coupling reagent (e.g., HATU, HCTU). Double couple the problematic amino acid. Incorporate a pseudoproline or a backbone protecting group like Hmb to disrupt aggregation.[8]
Low Cyclization Yield Intermolecular side reactions (dimerization, oligomerization). Unfavorable peptide conformation.For solution-phase, ensure high dilution conditions. For on-resin, optimize resin loading. The use of a D-amino acid like this compound can help induce a favorable turn.[6]
Epimerization at the C-terminus Over-activation during cyclization.Use a milder coupling reagent or additives like HOBt or Oxyma Pure to suppress racemization.[21]
Incomplete Benzyl Deprotection Catalyst poisoning. Poor solubility of the peptide.Use fresh catalyst. Ensure the peptide is fully dissolved; consider adding a co-solvent like acetic acid.

Conclusion

This compound is a valuable and versatile building block for the synthesis of cyclic peptides. The benzyl protecting group offers robust protection during peptide elongation and is readily removed under mild conditions. Furthermore, the D-configuration of the serine can be strategically employed to facilitate efficient macrocyclization. The detailed protocols and troubleshooting guide provided herein are intended to empower researchers to successfully incorporate this reagent into their synthetic workflows, enabling the creation of novel and potent cyclic peptides for a wide range of applications in research and drug discovery.

References

  • Posada, L., & Serra, G. (2022). Three Methods for the Solution Phase Synthesis of Cyclic Peptides. Methods in Molecular Biology, 2371, 43-61. [Link]

  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. [Link]

  • SB-PEPTIDE. (n.d.). Peptide cyclization. [Link]

  • PubMed. (2021). Complex cyclic peptide synthesis via serine/threonine ligation chemistry. Bioorganic & Medicinal Chemistry Letters, 54, 128430. [Link]

  • AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]

  • CEM. (n.d.). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Lee, C. L., Lam, H. Y., & Li, X. (2015). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports, 32(5), 705-719. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]

  • National Institutes of Health. (n.d.). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. [Link]

  • ResearchGate. (2013). How to purify polar cyclic peptides?. [Link]

  • University of Puget Sound. (n.d.). Isolating cyclic peptides from linear peptides with a thioester resin. [Link]

  • Lee, C. L., Lam, H. Y., & Li, X. (2015). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports, 32(5), 705-719. [Link]

  • Thieme. (2014). Serine/Threonine Ligation in Cyclizing Peptides. [Link]

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682. [Link]

  • Wang, H., Shang, M., & Baran, P. S. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • University of California, Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • National Institutes of Health. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. [Link]

  • National Institutes of Health. (n.d.). Accurate quantification of modified cyclic peptides without the need for authentic standards. [Link]

  • Posada, L., & Serra, G. (2022). Three Methods for Peptide Cyclization Via Lactamization. Methods in Molecular Biology, 2371, 3-17. [Link]

  • Lee, C. L., Lam, H. Y., & Li, X. (2015). Serine/threonine ligation for natural cyclic peptide syntheses. Natural Product Reports, 32(5), 705-719. [Link]

  • ResearchGate. (2020). How to purify cyclic peptides?. [Link]

  • Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • National Institutes of Health. (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • Aapptec Peptides. (n.d.). H-Ser(Bzl)-OH HCl, O-Benzyl-L-serine hydrochloride salt. [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of cysteine-rich cyclic peptides through intramolecular native chemical ligation of N-Hnb-Cys peptide crypto. [Link]

  • National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. [Link]

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Application Notes and Protocols for the Attachment of H-D-Ser(Bzl)-OH.HCl to Wang Resin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical First Step in Solid-Phase Peptide Synthesis

This guide provides a detailed examination of the primary methods for attaching H-D-Ser(Bzl)-OH.HCl to Wang resin. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide a mechanistic understanding of the chemistries involved, enabling researchers to make informed decisions and troubleshoot potential issues. We will explore the widely used carbodiimide activation method with a 4-(Dimethylamino)pyridine (DMAP) catalyst and the symmetrical anhydride method, offering a comparative analysis to guide your selection.

A crucial preparatory step is the conversion of this compound to its N-Fmoc protected form, Fmoc-D-Ser(Bzl)-OH, as the free amine of the amino acid would otherwise interfere with the carboxyl activation and coupling reactions. This is a standard procedure that can be accomplished by reacting this compound with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in the presence of a base such as sodium bicarbonate in a solvent mixture like dioxane/water. For the remainder of this guide, it is assumed that the starting material is Fmoc-D-Ser(Bzl)-OH.

Comparative Analysis of Loading Methodologies

The choice of method for attaching the first amino acid to Wang resin is a balance between efficiency, cost, and the minimization of side reactions, most notably racemization.

Method Primary Activating Agent(s) Advantages Disadvantages Best Suited For
DIC/DMAP N,N'-Diisopropylcarbodiimide (DIC), 4-(Dimethylamino)pyridine (DMAP)- High coupling efficiency. - Relatively fast reaction times. - Cost-effective.- High risk of racemization, especially with catalytic DMAP.[3][4] - Potential for dipeptide formation. - Formation of N-acylurea byproduct.[5]- Non-racemization-prone amino acids. - When speed and cost are primary considerations.
Symmetrical Anhydride N,N'-Diisopropylcarbodiimide (DIC) or N,N'-Dicyclohexylcarbodiimide (DCC)- Lower risk of racemization compared to direct DIC/DMAP.[3] - Generally high yielding.[6] - Cleaner reaction with fewer byproducts directly attached to the resin.- Requires a two-fold excess of the Fmoc-amino acid, making it less atom-economical.[6] - Can still be susceptible to racemization with excessive DMAP.- Racemization-prone amino acids. - When achieving the highest purity of the initial resin loading is critical.

Method 1: N,N'-Diisopropylcarbodiimide (DIC) and 4-(Dimethylamino)pyridine (DMAP) Mediated Esterification

This is arguably the most common method for esterifying an amino acid to a hydroxyl-functionalized resin like Wang resin. The reaction proceeds via the activation of the Fmoc-D-Ser(Bzl)-OH carboxyl group by DIC to form a highly reactive O-acylisourea intermediate.[5] The nucleophilic catalyst, DMAP, then reacts with this intermediate to form an even more reactive N-acylpyridinium species. This species is then readily attacked by the hydroxyl groups on the Wang resin to form the desired ester bond.

Mechanistic Rationale (E-E-A-T)

The catalytic role of DMAP is pivotal for the efficiency of this reaction; however, it is also the primary driver of the main side reaction: racemization.[1] The basic nature of DMAP can facilitate the abstraction of the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical integrity upon esterification.[7] The extent of racemization is influenced by the amount of DMAP used, the reaction time, and the specific amino acid. While serine is not as susceptible to racemization as histidine or cysteine, the risk is not negligible and must be controlled.[8] The addition of 1-hydroxybenzotriazole (HOBt) can help to suppress racemization by forming an active ester that is less prone to epimerization.[8]

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Capping Resin_Swell Swell Wang Resin in DCM/DMF Coupling Add Activated AA Solution to Resin Agitate for 2-4 hours Resin_Swell->Coupling AA_Sol Dissolve Fmoc-D-Ser(Bzl)-OH, HOBt, and DMAP in DMF Pre_Activation Add DIC to Amino Acid Solution (Pre-activation) AA_Sol->Pre_Activation Pre_Activation->Coupling Wash_1 Wash Resin (DMF, DCM) Coupling->Wash_1 Capping Cap unreacted OH groups (Acetic Anhydride/Pyridine) Wash_1->Capping Wash_2 Final Wash (DCM, MeOH) Capping->Wash_2 Drying Dry Resin in vacuo Wash_2->Drying

Caption: Workflow for DIC/DMAP mediated attachment.

Detailed Protocol: DIC/DMAP Method
  • Resin Swelling: In a suitable reaction vessel, swell the Wang resin (1.0 eq, e.g., 1 g with a substitution of 1.0 mmol/g) in a 9:1 (v/v) mixture of Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) (approximately 15 mL per gram of resin) for 30-60 minutes with gentle agitation.[8]

  • Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-D-Ser(Bzl)-OH (1.5 - 2.5 eq) and HOBt (1.5 - 2.5 eq) in a minimal amount of DMF.[8]

  • Catalyst Addition: In a separate container, dissolve DMAP (0.1 eq) in a minimal amount of DMF.[9]

  • Activation and Coupling: Add the Fmoc-D-Ser(Bzl)-OH/HOBt solution to the swollen and drained resin. Then, add N,N'-Diisopropylcarbodiimide (DIC) (1.5 - 2.5 eq, equivalent to the amino acid) to the resin slurry, followed immediately by the DMAP solution.[10]

  • Reaction: Seal the vessel and agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (MeOH) (3x).

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DCM for 30-60 minutes. This prevents the formation of deletion sequences in the subsequent peptide synthesis.[8]

  • Final Wash and Drying: Wash the resin as in step 6 and dry the loaded resin under vacuum to a constant weight.

  • Substitution Determination: The loading of the resin can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed sample of the dried resin with a piperidine/DMF solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.

Method 2: Symmetrical Anhydride Coupling

The symmetrical anhydride method is a more conservative approach that generally results in lower levels of racemization.[3] This method involves the pre-formation of a symmetrical anhydride from two equivalents of the Fmoc-amino acid using half an equivalent of a carbodiimide like DIC or DCC. This pre-activated species is then used to acylate the hydroxyl groups of the Wang resin.

Mechanistic Rationale (E-E-A-T)

The key to this method's success in minimizing racemization is that the activation step is separated from the coupling to the resin. The symmetrical anhydride is less reactive than the O-acylisourea intermediate in the direct carbodiimide method, which reduces the propensity for α-proton abstraction.[6] While DMAP can still be used as a catalyst to accelerate the coupling of the anhydride to the resin, it should be used in strictly catalytic amounts to avoid racemization. A significant drawback of this method is the consumption of two equivalents of the precious Fmoc-amino acid to form the anhydride, with only one being incorporated onto the resin.[6]

Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Capping Resin_Swell Swell Wang Resin in DMF Coupling Add Anhydride & DMAP (cat.) to Resin Agitate for 2-4 hours Resin_Swell->Coupling AA_Sol Dissolve Fmoc-D-Ser(Bzl)-OH in DCM Anhydride_Formation Add DIC (0.5 eq) to AA Solution Stir at 0°C for 20 min AA_Sol->Anhydride_Formation Solvent_Removal Remove DCM in vacuo Anhydride_Formation->Solvent_Removal Dissolve_Anhydride Dissolve Anhydride in DMF Solvent_Removal->Dissolve_Anhydride Dissolve_Anhydride->Coupling Wash_1 Wash Resin (DMF, DCM) Coupling->Wash_1 Capping Cap unreacted OH groups (Acetic Anhydride/Pyridine) Wash_1->Capping Wash_2 Final Wash (DCM, MeOH) Capping->Wash_2 Drying Dry Resin in vacuo Wash_2->Drying

Caption: Workflow for Symmetrical Anhydride attachment.

Detailed Protocol: Symmetrical Anhydride Method
  • Resin Swelling: In a suitable reaction vessel, swell the Wang resin (1.0 eq) in DMF (approximately 15 mL per gram of resin) for 30-60 minutes with gentle agitation.

  • Symmetrical Anhydride Formation: In a separate flask, dissolve Fmoc-D-Ser(Bzl)-OH (2.0-4.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIC (1.0-2.0 eq, half the molar quantity of the amino acid) dropwise and stir the mixture at 0°C for 20-30 minutes. The formation of the symmetrical anhydride is often accompanied by the precipitation of diisopropylurea.

  • Solvent Removal: Remove the DCM under reduced pressure using a rotary evaporator.

  • Coupling: Dissolve the resulting symmetrical anhydride residue in a minimal amount of DMF and add it to the swollen and drained resin. Add a catalytic amount of DMAP (0.05-0.1 eq).

  • Reaction: Seal the vessel and agitate the mixture at room temperature for 2-4 hours.

  • Washing, Capping, and Drying: Follow steps 6-9 as described in the DIC/DMAP protocol.

Troubleshooting and Key Considerations

  • Low Loading Efficiency: This can be due to insufficient swelling of the resin, inadequate activation of the amino acid, or steric hindrance. Ensure all reagents are anhydrous, and consider increasing the equivalents of the amino acid and coupling reagents, or extending the reaction time. Microwave-assisted loading can also be explored to enhance efficiency.[11]

  • Racemization: As discussed, this is a primary concern with the DIC/DMAP method. Minimize the amount of DMAP and the reaction time. For highly sensitive applications, the symmetrical anhydride method is preferred. Alternatively, other coupling reagents that minimize racemization, such as Fmoc-amino acid fluorides, can be considered.[8]

  • Side Reactions with Serine: While the benzyl protecting group on the serine side chain is relatively stable, care should be taken during the final cleavage from the resin. The use of appropriate scavengers in the cleavage cocktail is essential to prevent re-attachment of the cleaved protecting groups or other reactive species to the peptide. Cysteine-containing peptides have been shown to undergo S-alkylation by byproducts from Wang resin cleavage, and while not reported for serine, similar precautions are prudent.[12][13]

  • Incomplete Capping: Uncapped hydroxyl groups can lead to the formation of deletion sequences ([n-1] peptides), which can be difficult to separate from the target peptide. Ensure the capping step is performed thoroughly.

Conclusion

The attachment of the first amino acid to the solid support is a foundational step that dictates the success of the entire solid-phase peptide synthesis. Both the DIC/DMAP and symmetrical anhydride methods are effective for loading H-D-Ser(Bzl)-OH onto Wang resin. The DIC/DMAP method offers speed and cost-effectiveness but carries a higher risk of racemization. The symmetrical anhydride method, while less atom-economical, provides a greater degree of stereochemical purity. By understanding the mechanistic underpinnings of each protocol and adhering to the detailed procedures outlined in these application notes, researchers, scientists, and drug development professionals can confidently and successfully prepare high-quality, serine-loaded Wang resin for their synthetic endeavors.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E22a, Synthesis of Peptides and Peptidomimetics. (n.d.). Thieme. [URL: https://www.thieme-connect.de/products/ebooks/book/10.1055/b-003-125790]
  • Atherton, E., & Sheppard, R. C. (1981). Racemisation-free esterification of 2-nitrohenylsulphenyl-protected amino-acids by dicyclohexylcarbodi-imide-4-dimethylaminopyridine. Journal of the Chemical Society, Chemical Communications, (18), 929-930. [URL: https://pubs.rsc.org/en/content/articlelanding/1981/c3/c39810000929]
  • Sandhya, K., & Ravindranath, B. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Tetrahedron Letters, 49(15), 2435–2437. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390800318X]
  • Biotage. (2023). How To Load The First Amino Acid Onto Wang Resin. [URL: https://www.biotage.com/blog/how-to-load-the-first-amino-acid-onto-wang-resin]
  • AltaBioscience. (n.d.). Advantages of Wang Resin in Peptide Synthesis. [URL: https://www.altabioscience.com/advantages-of-wang-resin-in-peptide-synthesis/]
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. [URL: https://www.aapptec.com/technical-support-information-bulletin-1073-wang-resin-aapptec-peptides]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [URL: https://pubs.acs.org/doi/10.1021/cr800323s]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1399-3011.1990.tb00939.x]
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-aapptec]
  • Khan, A. S., & El-Faham, A. (2020). Chemically fuelled deracemization of amino acids. [URL: https://www.researchgate.
  • Sigma-Aldrich. (n.d.). Peptide Resin Loading Protocols. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/peptide-resin-loading]
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [URL: https://www.rsc.
  • AAPPTec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. [URL: https://www.aapptec.com/attaching-the-first-amino-acid-to-a-resin-merrifield-resin-2-ctc-resin-aapptec-peptides]
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis/]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [URL: https://www.
  • AAPPTec. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. [URL: https://www.aapptec.com/boc-ser-bzl-oh-23680-31-1-aapptec-peptides]
  • Moodle@Units. (n.d.). solid phase peptide. [URL: https://moodle2.units.it/pluginfile.php/428399/mod_resource/content/1/SPPS-review.pdf]
  • Peptideweb.com. (n.d.). Loading protocols. [URL: http://www.peptideweb.com/loading.html]
  • Heimer, E. P., Chang, C. D., Lambros, T., & Meienhofer, J. (1981). Stable isolated symmetrical anhydrides of N alpha-9-fluorenylmethyloxycarbonylamino acids in solid-phase peptide synthesis. Methionine-enkephalin synthesis as an example. International Journal of Peptide and Protein Research, 18(3), 237–241. [URL: https://pubmed.ncbi.nlm.nih.gov/7341517/]
  • Sivakua, W., & Smith, D. K. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708. [URL: https://www.mdpi.com/1420-3049/28/15/5708]
  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 859–866. [URL: https://www.researchgate.net/publication/235920311_Side_reactions_in_the_SPPS_of_Cys-containing_peptides]
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [URL: https://www.organic-chemistry.
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  • Albertson, N. F. (1962). Synthesis of Peptides with Mixed Anhydrides. Organic Reactions, 12, 157–355. [URL: https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or012.04]
  • Bada, J. L. (1984). In vivo racemization of amino acids. Methods in Enzymology, 106, 30-41. [URL: https://www.sciencedirect.com/science/article/pii/007668798406006X]
  • ResearchGate. (n.d.). Mechanism of mixed anhydride coupling reaction. [URL: https://www.researchgate.net/figure/Mechanism-of-mixed-anhydride-coupling-reaction_fig2_231189408]
  • Khan Academy. (n.d.). Preparation of acid anhydrides. [URL: https://www.khanacademy.

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Reaction conditions for coupling H-D-Ser(Bzl)-OH.HCl to a peptide chain

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Conditions for Coupling H-D-Ser(Bzl)-OH.HCl to a Peptide Chain

Introduction: The Strategic Incorporation of O-Benzyl-D-Serine

In the landscape of therapeutic peptide design and drug development, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing biological activity, improving proteolytic stability, and imposing specific conformational constraints. H-D-Ser(Bzl)-OH, an O-benzyl protected D-serine, is a particularly valuable building block. Its D-configuration can disrupt enzymatic degradation pathways, while the bulky benzyl (Bzl) protecting group on the side-chain hydroxyl is crucial for preventing undesirable side reactions during synthesis.

However, the successful coupling of this compound presents distinct challenges. The molecule's steric hindrance, a consequence of the O-benzyl group, can impede reaction kinetics. Furthermore, its formulation as a hydrochloride (HCl) salt necessitates a carefully controlled neutralization step prior to activation and coupling. This guide provides a detailed examination of the reaction conditions, mechanistic considerations, and optimized protocols necessary to efficiently incorporate this residue into a growing peptide chain, ensuring high yield and purity.

Part 1: Core Principles and Pre-Reaction Considerations

The Starting Material: this compound

The amino acid is supplied as a hydrochloride salt, meaning the α-amino group is protonated (–NH3+ Cl-). This enhances its stability and shelf-life. However, for the coupling reaction to proceed, two key transformations must occur:

  • The α-amino group of the resin-bound peptide must be a free, nucleophilic amine (–NH2).

  • The carboxylic acid of the incoming H-D-Ser(Bzl)-OH must be activated.

Crucially, the HCl salt must be neutralized in situ. This is achieved by adding a non-nucleophilic organic base, which deprotonates the α-amino group of the incoming amino acid, making the carboxylate available for activation.

The Indispensable Role of the Benzyl (Bzl) Side-Chain Protection

The hydroxyl group (–OH) on the serine side chain is nucleophilic and can compete with the N-terminal amine during the coupling step. This can lead to O-acylation, resulting in a branched peptide impurity that is difficult to remove. The benzyl (Bzl) ether protecting group is employed to prevent this side reaction.[1] It is stable under the mildly basic conditions used for Fmoc-group removal (e.g., piperidine in DMF) and the acidic conditions for Boc-group removal (e.g., TFA in DCM), making it compatible with both major solid-phase peptide synthesis (SPPS) strategies.[1] The Bzl group is typically removed during the final global deprotection and cleavage of the peptide from the resin using strong acids like hydrofluoric acid (HF) or a trifluoroacetic acid (TFA)-based cocktail containing scavengers.[2]

In-Situ Neutralization: The Critical First Step

Before the carboxyl group can be activated, the HCl salt must be neutralized. This is typically accomplished by adding a tertiary amine base.

  • Choice of Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the most commonly used base for this purpose.[3] Its steric bulk renders it non-nucleophilic, preventing it from reacting with the activated amino acid. N-methylmorpholine (NMM) is another suitable option.

  • Stoichiometry: A minimum of two equivalents of base are required relative to the this compound. The first equivalent neutralizes the HCl salt, and the second deprotonates the carboxylic acid to form the carboxylate anion, which is then activated by the coupling reagent. In practice, a slight excess of base (e.g., 2.0-2.5 equivalents relative to the amino acid) is often used to drive the reaction.

Part 2: The Coupling Reaction - Reagents and Mechanism

The formation of the peptide bond is a condensation reaction that is thermodynamically unfavorable and requires the "activation" of the carboxylic acid group.[4] This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The choice of coupling reagent is paramount for overcoming the steric hindrance of H-D-Ser(Bzl)-OH.

Comparative Analysis of Coupling Reagents

The efficiency of coupling reagents varies significantly, especially for sterically demanding residues. They are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts.

Reagent ClassExamplesPotencyAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCModerateLow cost, effective for simple couplings.[5]Can cause racemization; requires additives (HOBt, Oxyma).[6] DCC produces an insoluble urea byproduct, making DIC preferable for SPPS.[5][6]
Aminium/Uronium HBTU, TBTU, HCTU, HATUHighHigh coupling efficiency, fast reaction rates, low racemization.[6][7] HATU is exceptionally effective for hindered couplings.[3][5][8]Can cause guanidinylation of the N-terminal amine if used in excess without pre-activation.[9] More expensive than carbodiimides.
Phosphonium BOP, PyBOP, PyAOPHighExcellent coupling efficiency with very low racemization risk.[7] Does not cause guanidinylation, allowing use in excess.More expensive; BOP produces carcinogenic HMPA as a byproduct, making PyBOP a safer alternative.[3]

For coupling H-D-Ser(Bzl)-OH, aminium/uronium or phosphonium reagents are strongly recommended. HATU is often the reagent of choice due to its superior ability to overcome steric barriers and promote efficient coupling.[8]

The Role of Additives in Suppressing Racemization

During activation, the chiral α-carbon of the amino acid is susceptible to epimerization (racemization).[9] To suppress this side reaction, additives are almost always included in the coupling cocktail.

  • Hydroxybenzotriazoles (HOBt, HOAt): These additives react with the activated amino acid to form an active ester intermediate, which is less prone to racemization and highly reactive towards the amine.[6] 7-Aza-1-hydroxybenzotriazole (HOAt) is generally more effective than HOBt.

  • Oxyma Pure® (Ethyl cyano(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt that also acts by forming a reactive ester intermediate.

Modern coupling reagents like HATU and HCTU already incorporate a HOAt or HOBt derivative within their structure.

Solvent Systems: More Than Just a Medium

The solvent plays a critical role in solvating the peptide-resin complex, which is essential for reaction accessibility.[8]

  • N,N-Dimethylformamide (DMF): The most common solvent for SPPS.

  • N-Methyl-2-pyrrolidone (NMP): Often preferred for difficult couplings and aggregating sequences due to its superior solvating properties.[8][9]

  • Dichloromethane (DCM): Often used in combination with DMF or NMP, particularly for swelling the resin.

For a hindered coupling, using NMP or a mixture of DMF/NMP can significantly improve outcomes by reducing peptide aggregation and improving reagent access to the reaction site.[8][9]

Part 3: Experimental Protocols

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for SPPS Coupling of this compound

SPPS_Workflow start Start: Fmoc-Protected Peptide-Resin swell 1. Resin Swelling (DMF or NMP) start->swell deprotect 2. N-terminal Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Wash Resin (DMF, DCM) deprotect->wash1 couple 6. Add Solution to Resin (Couple for 1-4 hours) wash1->couple prepare_sol 4. Prepare Coupling Solution (Amino Acid, Coupling Reagent, Base in DMF/NMP) preactivate 5. Pre-activation (1-5 minutes at RT) prepare_sol->preactivate preactivate->couple monitor 7. Monitor Reaction (Kaiser Test) couple->monitor wash2 8. Wash Resin (DMF, DCM) monitor->wash2 end End: Peptide Chain Elongated by one D-Ser(Bzl) residue wash2->end

Caption: Standard SPPS workflow for a single amino acid coupling cycle.

Protocol 1: Recommended Coupling using HATU

This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide).

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • This compound (115.9 mg, 0.5 mmol, 5 eq)

  • HATU (186.1 mg, 0.49 mmol, 4.9 eq)

  • DIPEA (174 µL, 1.0 mmol, 10 eq)

  • NMP or DMF (2 mL)

Procedure:

  • Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been fully removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

  • Activation Solution: In a separate vessel, dissolve this compound and HATU in 1.5 mL of NMP. Add the DIPEA and vortex briefly.

  • Pre-activation: Allow the activation solution to stand for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads remain colorless or yellow), the coupling is complete.

  • Washing: If the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3x), DCM (3x), and NMP (3x) to remove all excess reagents and byproducts.

Protocol 2: Double Coupling Strategy for Incomplete Reactions

If the Kaiser test after the first coupling (Protocol 1, Step 6) is positive (beads turn blue/purple), a second coupling is necessary.

Procedure:

  • Drain the reaction solution from the vessel.

  • Wash the resin with NMP (3x) to remove byproducts.

  • Prepare a fresh activation solution as described in Protocol 1 (Steps 2 & 3).

  • Add the fresh solution to the resin and allow it to couple for another 1-2 hours.

  • Repeat the monitoring and washing steps (Protocol 1, Steps 6 & 7).

Mechanism of HATU-mediated Activation

HATU_Mechanism sub H-D-Ser(Bzl)-OH + HATU + DIPEA activated O-Acyl-isouronium Intermediate Highly Reactive sub->activated Activation hoat_ester HOAt Active Ester Less Prone to Racemization activated->hoat_ester Rearrangement product Peptide-Resin-NH-CO-D-Ser(Bzl) New Peptide Bond hoat_ester->product Nucleophilic Attack peptide Peptide-Resin-NH2 peptide->hoat_ester

Caption: Simplified mechanism of carboxyl group activation using HATU.

Part 4: Troubleshooting and Optimization

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)• Steric hindrance of D-Ser(Bzl).• On-resin peptide aggregation.[8][9]Perform a double coupling as described in Protocol 2.[8]• Increase reaction time up to 4 hours or overnight.[8]• Switch solvent from DMF to NMP to improve solvation.[8][9]• Use microwave-assisted synthesis to apply gentle heat and accelerate the reaction (use with caution to avoid racemization).[8]
Racemization • Over-activation or prolonged exposure to base.• High reaction temperature.• Ensure the use of an additive like HOAt or Oxyma (inherent in HATU/HCTU).• Avoid excessive amounts of base or prolonged pre-activation times.• If increasing temperature, do so cautiously and for the minimum time required.
Guanidinylation (Chain Termination)• Use of excess aminium/uronium coupling reagent (e.g., HBTU, HATU) without pre-activation.[9]Always pre-activate the amino acid with the coupling reagent for 1-5 minutes before adding to the resin. This consumes the reagent.• Alternatively, switch to a phosphonium salt reagent (e.g., PyBOP) which does not cause this side reaction.
O-Acylation • Failure of the Benzyl (Bzl) side-chain protecting group.• This is rare with the Bzl group. Confirm the identity and purity of the starting amino acid derivative. Ensure cleavage conditions are not prematurely removing the group.

Conclusion

The successful incorporation of this compound into a peptide sequence is a highly achievable but nuanced process that demands careful attention to reaction conditions. The primary challenges of steric hindrance and the need for in situ neutralization can be effectively overcome by selecting a potent coupling reagent, such as HATU or PyBOP, in conjunction with an appropriate non-nucleophilic base and an optimal solvent system like NMP. By employing strategies such as pre-activation and double coupling when necessary, researchers can ensure high coupling efficiency and minimize side reactions, paving the way for the synthesis of complex and therapeutically relevant peptides with high fidelity.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • Side reactions in peptide synthesis: An overview - Bibliomed.
  • Efficient Incorporation of 3-Phenyl-L-serine in Solid-Phase Peptide Synthesis: A Guide to Coupling Reagents and Protocols - Benchchem.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Optimizing Peptide Coupling: Key Techniques.
  • Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society.
  • Coupling Reagents - Aapptec Peptides.
  • Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - NIH.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Side Reactions in Peptide Synthesis - Semantic Scholar. Available from: [Link]

  • Peptide synthesis. Peptide coupling conditions: 1.5 equivalent of... - ResearchGate. Available from: [Link]

  • H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt - Aapptec Peptides. Available from: [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - NIH. Available from: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Available from: [Link]

  • Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]

  • Unparalleled Solid Phase Peptide Peptide Synthesis. Available from: [Link]

  • Solution Phase Peptide Synthesis: The Case of Biphalin - PubMed. Available from: [Link]

  • Composition and method for the release of protected peptides from a resin - Google Patents.
  • Identification and Suppression of ??-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis - ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols for H-D-Ser(Bzl)-OH.HCl in the Synthesis of Peptide Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Protected Serine in Peptide Therapeutics

Peptide synthesis is a foundational technology in the development of novel therapeutics, diagnostics, and biochemical tools.[1][2] The precise assembly of amino acid sequences with specific stereochemistry and functionality is critical for achieving desired biological activity. Within this intricate process, the selection and use of appropriately protected amino acid derivatives are paramount to prevent unwanted side reactions and ensure the fidelity of the final peptide product.[2]

H-D-Ser(Bzl)-OH.HCl, or O-Benzyl-D-serine hydrochloride, is a specialized amino acid derivative that plays a crucial role in the synthesis of peptide drug candidates. The incorporation of a D-amino acid, such as D-serine, can significantly enhance the metabolic stability and receptor affinity of a peptide. The benzyl (Bzl) ether protecting group on the serine side-chain hydroxyl group is essential for preventing undesired acylation or other side reactions during peptide coupling steps.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase peptide synthesis (SPPS), with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties and Handling of this compound

A thorough understanding of the starting material is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO₃[3]
Molecular Weight 231.67 g/mol [3]
Appearance White to off-white solid---
Stereochemistry D-configuration[1]
Form Hydrochloride salt[3]

The hydrochloride salt form enhances the stability and solubility of the amino acid in polar solvents commonly used in peptide synthesis. However, it is crucial to neutralize the hydrochloride in situ during the coupling reaction to free the α-amino group for amide bond formation. This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA).

Handling and Storage:

  • Store in a cool, dry place, protected from moisture and light.

  • The compound is hygroscopic; handle in a controlled environment (e.g., glove box or under an inert atmosphere) for sensitive applications.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

The Role of the Benzyl (Bzl) Protecting Group in Peptide Synthesis

The benzyl group is a widely used protecting group for the hydroxyl function of serine and threonine in peptide synthesis, particularly within the Boc (tert-butyloxycarbonyl) strategy.[4][5]

Key Advantages of Benzyl Protection:

  • Stability: The benzyl ether is stable to the moderately acidic conditions used for the removal of the temporary Nα-Boc group (e.g., trifluoroacetic acid in dichloromethane) and the basic conditions used for Fmoc (9-fluorenylmethoxycarbonyl) group removal (e.g., piperidine in DMF).[6][7]

  • Orthogonality: In the context of Fmoc-SPPS, the Bzl group offers an orthogonal protection strategy. While most side-chain protecting groups in Fmoc synthesis are acid-labile (e.g., tBu, Trt), the Bzl group requires distinct removal conditions, enabling more complex synthetic designs.[8]

Deprotection of the Benzyl Group: The primary method for the cleavage of the benzyl ether from the serine side chain is catalytic hydrogenolysis .[1][6] This involves treating the peptide with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).[6] Alternatively, strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can be used, which are common in Boc-SPPS final cleavage cocktails.[7] Formic acid can also serve as a hydrogen donor in catalytic transfer hydrogenation, offering a convenient alternative.[9]

Deprotection of O-Benzyl Serine Peptide_Bzl Peptide-Ser(Bzl) Peptide_OH Peptide-Ser(OH) Peptide_Bzl->Peptide_OH Hydrogenolysis Peptide_Bzl->Peptide_OH Strong Acid Cleavage Toluene Toluene H2_PdC H₂ / Pd/C H2_PdC->Peptide_OH HF HF or TFMSA HF->Peptide_OH

Caption: Deprotection methods for the O-benzyl group on serine.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a versatile building block for both Boc and Fmoc-based SPPS strategies. The following protocols provide a detailed guide for its incorporation into a growing peptide chain on a solid support.

Protocol 1: Incorporation of this compound in Fmoc-SPPS

This protocol outlines the coupling of this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]

  • Base: N,N-diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Washing solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

Experimental Workflow:

Fmoc-SPPS Workflow for this compound Incorporation Start Start: Peptide-Resin with Free Amine Neutralization Neutralization & Activation Start->Neutralization Add this compound, HBTU/HATU, DIEA in DMF Coupling Peptide Coupling Neutralization->Coupling Add to resin Washing Washing Coupling->Washing Shake for 1-2 hours End End: Peptide-Resin with Coupled D-Ser(Bzl) Washing->End Wash with DMF, DCM, MeOH

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing Racemization of H-D-Ser(Bzl)-OH.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to address a critical challenge in peptide synthesis: the prevention of racemization of H-D-Ser(Bzl)-OH.HCl during coupling reactions. Maintaining the stereochemical integrity of this residue is paramount, as the introduction of its L-enantiomer can form hard-to-separate diastereomers and significantly impact the biological activity of the final peptide.

Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention

This section addresses the most common questions regarding the prevention of racemization before you begin your synthesis.

Q1: What is racemization and why is this compound susceptible?

A1: Racemization is the conversion of a single enantiomer (in this case, the D-amino acid) into an equal mixture of both its D- and L-forms. During peptide coupling, the carboxylic acid of the amino acid is "activated" to make it more reactive. This activated intermediate is susceptible to forming a planar, achiral structure called a 5(4H)-oxazolone.[1][2] The α-proton (the hydrogen on the carbon atom bearing the side chain) of this oxazolone is acidic and can be easily removed by a base.[2] Reprotonation can then occur from either face of the planar molecule, leading to a mixture of D- and L-isomers, thus compromising the stereochemical purity of your peptide.[3]

While serine is not as prone to racemization as residues like histidine or cysteine, the conditions of peptide synthesis can still induce this unwanted side reaction.[4]

Q2: Which coupling reagent should I choose to minimize racemization?

A2: The choice of coupling reagent is one of the most critical factors. Reagents are broadly categorized into carbodiimides and onium (uronium/aminium/phosphonium) salts.

  • Onium Salts (Preferred): Reagents like HATU , HBTU , and HCTU are generally recommended.[5] They react with the amino acid to form active esters that are highly reactive towards the amine component but less prone to forming the oxazolone intermediate.[6] HATU, in particular, is often cited for its ability to accelerate coupling and suppress racemization due to the participation of its HOAt moiety.[6]

  • Carbodiimides (Use with Caution): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are powerful activating agents but generate a highly reactive O-acylisourea intermediate that readily forms the racemization-prone oxazolone.[2][7][8] If you must use a carbodiimide, it is essential to use it in combination with a racemization-suppressing additive.[1]

Q3: What are coupling additives and are they necessary?

A3: Yes, especially when using carbodiimides, additives are crucial. Additives like 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are added to the reaction mixture.[1] They work by rapidly converting the highly reactive O-acylisourea intermediate (from carbodiimides) or enhancing the performance of onium salts.[7][8] This forms an active ester that is more stable against oxazolone formation but still highly reactive for the desired amide bond formation.[7][8]

Oxyma is now widely recommended as a superior, non-explosive alternative to HOBt, demonstrating excellent performance in minimizing racemization.[1][2][7][8]

Q4: Which base should I use, and how does the amount matter?

A4: A tertiary amine base is required to neutralize the HCl salt of your amino acid and to maintain a basic pH for the reaction. However, excess or overly strong bases can accelerate racemization by promoting the abstraction of the α-proton.[9][10]

  • Recommended Bases: Use weaker, sterically hindered bases. N-methylmorpholine (NMM) is often a good first choice.[11] N,N-diisopropylethylamine (DIPEA), while very common, is a stronger base and can lead to more racemization than NMM in sensitive couplings.[9][11] For extremely sensitive cases, the even weaker base 2,4,6-collidine may be considered.[1]

  • Stoichiometry is Key: Use the minimum amount of base necessary. For an amino acid hydrochloride, you need one equivalent to liberate the free amine and another for the coupling reaction itself. Avoid large excesses.

Q5: How do temperature and reaction time affect racemization?

A5: Higher temperatures and longer reaction times increase the risk of racemization.

  • Temperature: Perform the coupling at 0°C or room temperature. Low temperatures are always recommended for carbodiimide-mediated couplings.[1]

  • Pre-activation Time: Minimize the time the amino acid is left in its activated state before the amine component is introduced.[12][13] Prolonged pre-activation allows more time for the oxazolone intermediate to form and racemize.[13] Ideally, pre-activation should be short, or all components should be added together.

Part 2: The Mechanism of Racemization

Understanding the chemical pathway that leads to loss of stereochemical purity is fundamental to preventing it. The primary route is via the formation of a 5(4H)-oxazolone.

Q: How does the oxazolone intermediate lead to racemization?

A: The process begins with the activation of the N-protected D-amino acid's carboxyl group by a coupling reagent. This activated intermediate can then undergo an intramolecular cyclization to form the oxazolone. The key issue is that the α-proton of this oxazolone is highly acidic. A base present in the reaction mixture can easily abstract this proton, creating a planar, symmetric enolate intermediate. When this intermediate is reprotonated to reform the amino acid structure, the proton can add back from either face of the planar molecule, resulting in a mixture of both D and L enantiomers.

Racemization_Mechanism DAminoAcid H-D-Ser(Bzl)-OH Activated Activated Intermediate (e.g., O-Acylisourea) DAminoAcid->Activated Coupling Reagent + Base Oxazolone 5(4H)-Oxazolone (Planar, Achiral Intermediate) Activated->Oxazolone Intramolecular Cyclization Oxazolone->Activated Ring Opening (Desired Coupling) LAminoAcid H-L-Ser(Bzl)-OH (Racemized Product) Oxazolone->LAminoAcid Base-Catalyzed Proton Exchange (Racemization)

Caption: Mechanism of racemization via an oxazolone intermediate.

Part 3: Troubleshooting Guide

Even with careful planning, unexpected results can occur. This section provides guidance for diagnosing and solving racemization issues.

Q: My final peptide analysis (e.g., HPLC) shows a diastereomeric impurity. How can I confirm it's from the D-Ser(Bzl) residue?

A: The most definitive method is to hydrolyze the purified peptide back into its constituent amino acids and then analyze the resulting mixture using a chiral analytical technique.

  • Total Acid Hydrolysis: Digest a small sample of your purified peptide using 6N HCl.

  • Chiral Analysis: Analyze the hydrolysate using Chiral HPLC or Chiral Gas Chromatography (GC).[14] These techniques use a chiral stationary phase to separate the D- and L-enantiomers of each amino acid, allowing you to quantify the D/L ratio specifically for serine.[14][15]

Q: I suspect my coupling conditions are causing racemization. What is the first and most effective parameter to change?

A: Change your coupling reagent and additive combination. If you are using a carbodiimide like DIC (even with HOBt), switch to an onium salt known for low racemization, such as HATU or DIC/Oxyma .[4][7][8] This single change often has the most significant impact on suppressing oxazolone formation.

Q: My solubility requires DMF, but I've heard it can promote racemization. What can I do?

A: While polar aprotic solvents like DMF can sometimes promote epimerization, they are often necessary for solubility.[12] Instead of changing the solvent, focus on optimizing other, more influential parameters first:

  • Switch to a less basic base (NMM instead of DIPEA).[11]

  • Ensure you are not using excess base.

  • Lower the reaction temperature to 0°C.[12]

  • Use a proven low-racemization coupling cocktail like HATU or DIC/Oxyma.

Part 4: Validated Experimental Protocols

Protocol 4.1: Low-Racemization Coupling of this compound

This protocol utilizes an onium salt coupling reagent and a hindered base to minimize the risk of racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)

  • N-methylmorpholine (NMM) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Prepare Coupling Solution: In a separate vessel, dissolve this compound (1.5 eq.), HATU (1.45 eq.), in DMF.

  • Base Addition: Add NMM (3.0 eq.) or DIPEA (3.0 eq.) to the coupling solution. Note: NMM is preferred for minimizing racemization risk.[11]

  • Activation (Optional & Short): Gently agitate the coupling solution for 1-2 minutes. Do not allow for prolonged pre-activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the completion of the coupling using a qualitative test (e.g., Kaiser test).

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 4.2: Workflow for Assessing Racemization by Chiral HPLC

This outlines the general workflow to determine the enantiomeric purity of the serine residue in your final peptide product.

Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis A 1. Purify Crude Peptide (via RP-HPLC) B 2. Perform Total Acid Hydrolysis (e.g., 6N HCl, 110°C, 24h) A->B C 3. Neutralize & Dry Hydrolysate B->C D 4. Inject Sample onto Chiral HPLC Column C->D E 5. Separate D- and L-Serine Enantiomers D->E F 6. Integrate Peak Areas & Quantify D/L Ratio E->F

Caption: General workflow for racemization analysis.

References

  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Karas, M., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Note. Available at: [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Available at: [Link]

  • Karas, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]

  • Park, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Aapptec. Coupling Reagents. Aapptec Technical Note. Available at: [Link]

  • Iris Biotech. Analyses of amino acids, Enantiomeric purity. Iris Biotech Technical Note. Available at: [Link]

  • D'Hondt, M., et al. (2014). HPLC examination of racemization of C-terminal chiral amino... ResearchGate. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Barchi, J. J., et al. (2009). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. National Center for Biotechnology Information. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Publishing. Available at: [Link]

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Side reactions of H-D-Ser(Bzl)-OH.HCl and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for H-D-Ser(Bzl)-OH.HCl. As Senior Application Scientists, we have compiled this in-depth guide to help you navigate the potential challenges and side reactions associated with the use of this common building block in peptide synthesis. This resource is designed to provide not only troubleshooting solutions but also the underlying mechanistic insights to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the hydrochloride salt of D-serine with its side-chain hydroxyl group protected by a benzyl (Bzl) ether. It is a crucial building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1] The benzyl ether protecting group prevents unwanted side reactions at the serine hydroxyl group during peptide coupling.[2][3] The D-configuration of the amino acid is often incorporated into peptide drugs to enhance their metabolic stability and modify their biological activity.

Q2: Why is the side-chain of serine protected during peptide synthesis?

The hydroxyl group of serine is nucleophilic and can lead to several side reactions if left unprotected. The primary side reactions include O-acylation during peptide coupling and dehydration.[3][4] Protecting the hydroxyl group, in this case with a benzyl ether, ensures that the peptide bond formation occurs exclusively at the alpha-amino group.[3]

Q3: How should this compound be handled and stored?

As a hydrochloride salt, this compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[5][6] It should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and metals.[5][7][8] The container should be kept tightly closed to prevent moisture absorption and degradation.[5]

Troubleshooting Guide: Side Reactions and Prevention

Issue 1: Racemization of the Serine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the final peptide, often visible as a closely eluting peak in reverse-phase HPLC analysis.

  • Altered biological activity of the synthetic peptide.

Root Cause Analysis: Serine is particularly susceptible to racemization, the conversion of the D-enantiomer to a mixture of D- and L-enantiomers.[9][10][11] This occurs because the electron-withdrawing nature of the side-chain benzyl ether group increases the acidity of the alpha-proton. During the activation of the carboxylic acid for coupling, this proton can be abstracted by a base, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, resulting in racemization.[9][12]

Several factors can exacerbate serine racemization:

  • Choice of Coupling Reagents: Certain coupling reagents are more prone to causing racemization.[9]

  • Base: The type and amount of base used can promote proton abstraction.[9][12]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[9]

  • Pre-activation Time: Longer pre-activation times of the amino acid can lead to increased racemization before coupling.[9]

Prevention and Mitigation Strategies:

StrategyRationale
Use of Additives Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to racemization.[12][13]
Choice of Base Use a hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine (TMP) in stoichiometric amounts. These bases are less likely to abstract the alpha-proton.[12]
Control of Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C) to minimize the rate of racemization.[9]
Minimize Pre-activation Time Add the coupling reagents to the reaction mixture as close to the coupling time as possible.[9]

Experimental Protocol: Racemization Suppression during Coupling

  • Dissolve this compound and the racemization suppressing additive (e.g., HOBt, 1.1 equivalents) in an appropriate solvent (e.g., DMF).

  • Add the base (e.g., DIEA, 2.0 equivalents) to neutralize the hydrochloride salt and the additive.

  • Cool the mixture to 0 °C.

  • Add the coupling reagent (e.g., HBTU, 1.05 equivalents) and allow the mixture to pre-activate for a minimal amount of time (e.g., 1-2 minutes).

  • Immediately add the pre-activated mixture to the resin-bound peptide with the free N-terminal amine.

  • Allow the coupling reaction to proceed at 0 °C for 1-2 hours, then gradually warm to room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.[14]

Issue 2: O-Acylation (Undesired Acylation of the Hydroxyl Group)

Symptoms:

  • Formation of a peptide byproduct with a higher mass, corresponding to the addition of an extra amino acid residue on the serine side chain.

  • Difficult to separate branched peptide impurities from the desired linear peptide.[15]

Root Cause Analysis: Although the benzyl ether protecting group is generally stable, it can be susceptible to cleavage under certain conditions, exposing the hydroxyl group. More commonly, if an unprotected serine residue is used, the hydroxyl group can be acylated by the activated carboxylic acid of the incoming amino acid, leading to the formation of a branched peptide.[3][4] While this compound is designed to prevent this, incomplete protection or premature deprotection can lead to this side reaction.

Prevention and Mitigation Strategies:

StrategyRationale
Ensure High-Quality Starting Material Use this compound from a reputable supplier to ensure complete protection of the hydroxyl group.
Avoid Harsh Deprotection Conditions During the synthesis of longer peptides, repeated exposure to acidic conditions for the removal of temporary protecting groups (e.g., Boc) can potentially lead to some cleavage of the benzyl ether. Minimize exposure time to strong acids.[16]
Use of Additives Additives such as 2,4-dinitrophenol and pentachlorophenol have been shown to prevent O-acylation during coupling with active esters.[4]

Experimental Protocol: Monitoring Benzyl Group Stability

  • After several coupling cycles, a small sample of the peptide-resin can be cleaved.

  • Analyze the crude peptide by mass spectrometry to check for any byproducts corresponding to the loss of the benzyl group.

  • If premature deprotection is observed, consider switching to a more acid-stable protecting group if the synthetic strategy allows, or minimize the acid exposure time during deprotection steps.

Issue 3: N-O Acyl Shift

Symptoms:

  • Formation of an ester linkage in the peptide backbone instead of an amide bond, leading to chain fragmentation.[17]

  • Appearance of truncated peptide sequences during mass spectrometry analysis.

Root Cause Analysis: Peptides containing serine residues can undergo an acid-catalyzed acyl N-O shift.[13][18] In this intramolecular rearrangement, the nitrogen of the peptide bond attacks the carbonyl carbon of the serine side-chain ester (if acylated), or the peptide bond can rearrange to form an ester linkage involving the serine hydroxyl group. This reaction is reversible with base treatment.[13]

Prevention and Mitigation Strategies:

StrategyRationale
Control of pH Avoid prolonged exposure to strongly acidic conditions, which can catalyze the N-O acyl shift.[13][18]
Reversal of the Shift If an N-O acyl shift is suspected, the reaction can be reversed by treating the peptide with a mild base, such as aqueous ammonia or sodium bicarbonate.[13][17]

Workflow for Reversing N-O Acyl Shift

NO_Acyl_Shift_Reversal Start Suspected N-O Acyl Shift in Peptide Treat_Base Treat with mild base (e.g., aqueous ammonia) Start->Treat_Base Purify Purify the peptide by HPLC Treat_Base->Purify Analyze Analyze by Mass Spectrometry to confirm correct mass Purify->Analyze End Desired Peptide Analyze->End

Caption: Workflow for the reversal of an N-O acyl shift side reaction.

Visualizing Key Mechanisms

Mechanism of Serine Racemization

Racemization_Mechanism cluster_L_Ser D-Serine Derivative cluster_DL_Mix Racemic Mixture D_Ser H R-C-COOH NH-P Enolate Planar Enolate Intermediate D_Ser->Enolate -H+ Base Base Proton_Abstraction Proton Abstraction L_Ser H R-C-COOH NH-P Enolate->L_Ser +H+ D_Ser2 H HOOC-C-R P-NH Enolate->D_Ser2 +H+ Reprotonation Reprotonation

Sources

Technical Support Center: Optimizing Cleavage of Peptides with H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered substantial information regarding the cleavage of peptides containing benzyl-protected serine. The search results cover various aspects of this process, including:

  • Cleavage Cocktails: I have information on standard TFA-based cocktails (e.g., TFA/TIS/water), more complex cocktails like Reagent K for sensitive residues, and the historical context of HF cleavage for Boc/Bzl chemistry. I also found information on specific scavengers used to prevent side reactions.

  • Scavengers: The role of scavengers like TIS, water, phenol, thioanisole, and EDT in trapping reactive carbocations generated during cleavage is well-documented. There is also information on newer scavengers like benzylthiols.

  • Side Reactions: I have identified potential side reactions such as incomplete deprotection of the benzyl group, N to O acyl shift at serine, alkylation of sensitive residues (Trp, Met, Cys, Tyr), and oxidation of Met and Cys.

  • Troubleshooting: The search results provide troubleshooting advice for issues like incomplete cleavage, unexpected peaks in HPLC, and peptide insolubility. This includes suggestions for extending cleavage time, using appropriate scavenger cocktails, and post-cleavage workup procedures.

  • Analytical Techniques: The importance of analytical methods like HPLC and mass spectrometry for monitoring cleavage efficiency and identifying byproducts is highlighted.

  • Purification: I found general guidance on peptide precipitation with cold ether and subsequent purification by HPLC.

Based on this information, I can proceed with creating the technical support center guide. I will structure it with a troubleshooting guide in a Q&A format and a separate FAQ section. I will create tables for cleavage cocktail compositions and troubleshooting summaries. I will also design Graphviz diagrams to illustrate the cleavage workflow and potential side reactions. I have sufficient information to create a comprehensive and scientifically sound resource without needing further searches at this stage. Therefore, I will now proceed with generating the response.

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for the critical final step in solid-phase peptide synthesis (SPPS): the cleavage of peptides containing H-D-Ser(Bzl)-OH.HCl. The benzyl ether protecting group on the serine side chain, while robust during synthesis, requires specific conditions for its efficient and clean removal to ensure high purity and yield of the target peptide.

This resource moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve common issues encountered in the lab.

Troubleshooting Guide: Navigating Cleavage Challenges

This section addresses specific problems you may encounter during the cleavage of your serine (benzyl)-containing peptide. Each issue is presented in a question-and-answer format, providing a diagnosis and a step-by-step solution.

Issue 1: Incomplete Cleavage or Presence of a +90 Da Adduct in Mass Spectrometry

Question: My mass spectrometry analysis shows a significant peak corresponding to my target peptide plus 90 Da, and the yield of the desired peptide is low. What is causing this, and how can I fix it?

Answer:

This is a classic sign of incomplete removal of the benzyl (Bzl) protecting group from the serine side chain. The benzyl group has a mass of approximately 90 Da. This issue can arise from several factors, including an insufficiently strong acid, suboptimal reaction time, or steric hindrance around the serine residue.

Troubleshooting Protocol:

  • Verify Cleavage Cocktail Composition: For peptides containing Ser(Bzl), a standard trifluoroacetic acid (TFA) cocktail may not be sufficient. The benzyl group is more stable than tert-butyl (tBu) based protecting groups and often requires a stronger acid or longer cleavage times.[1][2]

    • Standard Recommendation: A common starting point is a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

    • For Resistant Peptides: If incomplete cleavage is observed, consider extending the cleavage time. A small-scale trial cleavage with an extended duration (e.g., 4-6 hours) can be performed and the product analyzed by mass spectrometry to determine the optimal time.[3]

  • Optimize Scavengers: While TIS is excellent for scavenging tert-butyl cations, a more robust scavenger cocktail may be necessary to protect other sensitive residues that could be modified by the released benzyl cations.[4][5]

  • Perform a Small-Scale Time-Course Experiment: To empirically determine the optimal cleavage time for your specific peptide, a time-course study is highly recommended.[6]

    • Experimental Workflow: Time-Course Cleavage Study

      G cluster_prep Preparation cluster_cleavage Time-Course Cleavage cluster_workup Workup & Analysis Resin Dried Peptide-Resin Cocktail Prepare Cleavage Cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) T1 Aliquot 1: Cleave for 1 hour T2 Aliquot 2: Cleave for 2 hours Precipitate Precipitate with Cold Ether T1->Precipitate T3 Aliquot 3: Cleave for 4 hours T2->Precipitate T4 Aliquot 4: Cleave for 6 hours T3->Precipitate T4->Precipitate Analyze Analyze by LC-MS Precipitate->Analyze Compare Compare Purity and Yield Analyze->Compare

      Caption: Workflow for a time-course cleavage experiment.

Issue 2: Unexpected Peaks in HPLC and Mass Spectrometry Not Corresponding to Simple Protecting Groups

Question: My HPLC chromatogram shows multiple unexpected peaks, and the mass spectrometry data is complex. What potential side reactions could be occurring?

Answer:

During strong acid cleavage, the liberated benzyl cations are highly reactive electrophiles that can modify sensitive amino acid residues. Additionally, other side reactions can occur under these conditions.

Common Side Reactions:

  • Alkylation of Sensitive Residues: Tryptophan, methionine, cysteine, and tyrosine are particularly susceptible to alkylation by benzyl cations.[7] This will result in adducts of +90 Da on these residues.

  • Oxidation: Methionine can be oxidized to methionine sulfoxide (+16 Da), and cysteine can form disulfide bonds.[3]

  • N to O Acyl Shift: Under strong acidic conditions, an intramolecular acyl migration can occur at serine or threonine residues, forming an O-acyl isopeptide.[3] This is a reversible reaction.

Troubleshooting and Prevention:

  • Utilize a Comprehensive Scavenger Cocktail: To mitigate these side reactions, a more complex cleavage cocktail is often required. "Reagent K" is a robust option for peptides with multiple sensitive residues.[3][5][8]

    Reagent Composition (v/v/w/w/v) Purpose
    Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)A general-purpose, powerful cleavage cocktail for peptides with sensitive residues. Phenol and thioanisole scavenge benzyl cations, while EDT is a reducing agent that prevents oxidation.[3][5][8]
    TFA/TIS/H₂O/EDT (94:1:2.5:2.5)A good alternative to Reagent K if malodorous thiols are to be avoided where possible. EDT helps to reduce oxidation.
  • Reverse N to O Acyl Shift: If an N to O acyl shift is suspected, the crude peptide can be treated under neutral or slightly basic aqueous conditions (e.g., pH 7.0-7.5) to facilitate the reverse O to N acyl shift back to the native peptide backbone before purification.[3]

    • Workflow for Reversing N to O Acyl Shift

      G Crude Crude Peptide in Solution Adjust_pH Adjust pH to 7.0-7.5 (e.g., with dilute NH4OH) Crude->Adjust_pH Incubate Incubate at Room Temperature (Monitor by LC-MS) Adjust_pH->Incubate Purify Proceed to HPLC Purification Incubate->Purify

      Caption: Post-cleavage treatment to reverse N to O acyl shift.

Issue 3: Poor Peptide Solubility After Precipitation

Question: After precipitating my peptide with cold diethyl ether, it is difficult to redissolve for HPLC purification. What can I do?

Answer:

Peptide aggregation is a common issue, particularly for hydrophobic sequences. Residual scavengers can also co-precipitate and affect solubility.

Troubleshooting Steps:

  • Thorough Washing: Ensure the precipitated peptide pellet is washed thoroughly with cold diethyl ether (at least 3 times) to remove scavengers and other small molecule impurities.[3]

  • Alternative Solvents: If the peptide does not dissolve in standard HPLC mobile phases (e.g., water/acetonitrile with 0.1% TFA), try stronger, denaturing solvents.[3][9]

    • 6M Guanidine Hydrochloride

    • Dimethyl sulfoxide (DMSO)

    • Note: When using these solvents, ensure they are compatible with your HPLC column and purification method. It may be necessary to dilute the sample significantly before injection.

Frequently Asked Questions (FAQs)

Q1: Is the older Boc/Bzl chemistry with HF cleavage still relevant for Ser(Bzl)?

While Fmoc/tBu chemistry is now more common due to its milder deprotection steps, Boc/Bzl chemistry using strong acids like anhydrous hydrogen fluoride (HF) is still a very effective method for cleaving peptides with benzyl-based protecting groups.[1][10][11][12] HF is a powerful reagent that can efficiently cleave the benzyl ether of serine.[10] However, due to its hazardous nature, it requires specialized equipment and handling procedures.[12][13] For most applications, modern TFA-based cocktails with optimized scavengers can achieve similar results with greater safety.

Q2: How do I confirm that cleavage is complete?

The most reliable method is to analyze a small aliquot of the crude, cleaved peptide by LC-MS. Look for the absence of the +90 Da peak corresponding to the benzyl-protected peptide. Additionally, a post-cleavage Kaiser test on the resin beads can qualitatively indicate if a significant amount of peptide remains attached.[6] A positive (blue/purple) result suggests incomplete cleavage.[6]

Q3: Can I use a single, universal cleavage cocktail for all my peptides containing Ser(Bzl)?

While a robust cocktail like Reagent K is broadly effective, the optimal cleavage cocktail is sequence-dependent.[4][5][8] The presence of other sensitive residues (Trp, Met, Cys, Arg) will dictate the necessary scavenger composition. It is always best practice to perform a small-scale trial cleavage on a new peptide to optimize the conditions.[6][14]

Q4: My peptide doesn't precipitate from diethyl ether. What should I do?

Some short or very polar peptides may not readily precipitate.[15] In this case, you can try:

  • Concentrating the TFA/ether mixture under a stream of nitrogen or by rotary evaporation to see if the peptide crashes out.[15]

  • Adding a less polar co-solvent like hexane to the ether.

  • If all else fails, carefully evaporate the TFA and ether completely, and then redissolve the residue directly in the initial HPLC mobile phase for purification.[15]

References

  • p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. J Pept Sci. 2020 Jun;26(6):e3251.
  • Capture of peptides with N-terminal serine and threonine: a sequence-specific chemical method for Peptide mixture simplific
  • Optimizing cleavage of peptides with serine
  • Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
  • Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
  • Real-time Monitoring of Peptide Cleavage Using a Nanopore Probe. PubMed.
  • Real-Time Monitoring of Peptide Cleavage Using a Nanopore Probe.
  • The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. Benchchem.
  • Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp- Methoxybenzyl Groups. Aapptec Peptides.
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Capture of Peptides with N-Terminal Serine and Threonine: A Sequence-Specific Chemical Method for Peptide Mixture Simplification | Request PDF.
  • Cleavage Cocktail Selection. CDN.
  • Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Application Note: Cleavage Cocktail for Peptides Containing Boc-Ser(Bzl)-OH. Benchchem.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development.
  • Amino Acid Deriv
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
  • 4.3.5.1 Cleavage after tert-ButoxycarbonyIlBenzyl Synthesis.
  • Protein chemical synthesis by serine and threonine lig
  • Troubleshooting incomplete cleavage of peptide
  • Boc Resin Cleavage Protocol. Sigma-Aldrich.
  • Peptide synthesis troubleshooting. Reddit.
  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC - NIH.
  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.

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Technical Support Center: Incomplete Deprotection of the Benzyl Group from D-Serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals encountering challenges with the deprotection of O-benzyl-D-serine. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose and resolve issues of incomplete deprotection, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for the incomplete deprotection of the benzyl group from D-serine?

A1: The most frequent culprit behind incomplete deprotection, especially when using the standard catalytic hydrogenolysis with Palladium on carbon (Pd/C), is catalyst poisoning.[1] The palladium catalyst is highly susceptible to deactivation by a range of functional groups, with sulfur-containing compounds being particularly problematic.[1] Additionally, the amine product of the deprotection can itself coordinate to the palladium surface, leading to catalyst inhibition and a stalled reaction.[2][3]

Q2: My hydrogenolysis reaction has stalled. How can I determine if catalyst poisoning is the issue?

A2: A key indicator of catalyst poisoning is a reaction that starts well but then slows down or stops completely before all the starting material is consumed. If you suspect poisoning, you can try filtering the reaction mixture through a fresh pad of Celite® and adding a new batch of catalyst.[4] If the reaction resumes, it strongly suggests the initial catalyst was deactivated. For a more definitive diagnosis, analytical techniques like HPLC-MS can be used to check for known catalyst poisons in your starting materials or reagents.

Q3: Are there simple modifications I can make to my standard Pd/C hydrogenolysis protocol to improve its success rate?

A3: Yes, several straightforward adjustments can significantly enhance the efficiency of the reaction. One common and effective strategy is the addition of a mild acid, such as acetic acid or hydrochloric acid.[2][3] The acid protonates the newly formed free amine of the D-serine product, forming an ammonium salt. This salt has a reduced affinity for the palladium catalyst, thereby preventing product inhibition and keeping the catalyst active.[2][3]

Q4: What are the primary alternative methods if catalytic hydrogenolysis consistently fails?

A4: When standard hydrogenolysis is not viable, catalytic transfer hydrogenation (CTH) is an excellent alternative.[5][6][7] This method uses a hydrogen donor in solution, such as formic acid, ammonium formate, or cyclohexene, in conjunction with a palladium catalyst.[5][6] CTH often proceeds under milder conditions and can be more tolerant of certain functional groups.[5] For substrates that are completely incompatible with palladium, other methods like oxidative cleavage with reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or cleavage with strong Lewis acids can be considered, although these may have different functional group compatibility.[8][9]

In-Depth Troubleshooting Guide
Issue 1: Reaction is Sluggish or Stalled

The hallmark of an incomplete deprotection is the persistence of starting material long after the expected reaction time. This section provides a logical workflow to diagnose and resolve this issue.

Troubleshooting_Workflow start Incomplete Deprotection of O-Benzyl-D-Serine sub_start Monitor by TLC/LCMS start->sub_start check_reagents Verify Reagent Quality (Solvent, H2 Source, Catalyst) reaction_conditions Review Reaction Conditions (Temp, Pressure, Stirring) check_reagents->reaction_conditions catalyst_issue Suspect Catalyst Inactivity/Poisoning product_inhibition Suspect Product Inhibition catalyst_issue->product_inhibition If fresh catalyst works temporarily alt_method Consider Alternative Deprotection Method catalyst_issue->alt_method If poisoning is severe add_catalyst Action: Add Fresh Catalyst catalyst_issue->add_catalyst No reaction_conditions->catalyst_issue optimize_conditions Action: Increase H2 Pressure / Temperature reaction_conditions->optimize_conditions If reagents are fine product_inhibition->alt_method If acid addition fails add_acid Action: Add Stoichiometric Acid (e.g., AcOH) product_inhibition->add_acid Yes cth_protocol Implement Catalytic Transfer Hydrogenation alt_method->cth_protocol sub_start->check_reagents add_catalyst->sub_start add_acid->sub_start optimize_conditions->sub_start

Caption: Troubleshooting workflow for incomplete benzyl deprotection.

Palladium catalysts are sensitive and can be rendered inactive by a variety of substances, often present in trace amounts.

  • Causality: Catalyst poisons are compounds that strongly adsorb to the palladium surface, blocking the active sites required for hydrogenolysis. The amine product can also be a "slow-acting catalyst poison" by coordinating with the palladium.[2][3]

  • Common Poisons:

    • Sulfur Compounds: Thiols, thioethers, sulfoxides, thioureas.

    • Nitrogen Compounds: Pyridine, and in some cases, the product amine itself.[2][10][11]

    • Other: Halides (in some contexts), strong coordinating ligands.

  • Diagnostic Steps:

    • Review Upstream Chemistry: Check previous synthetic steps for any sulfur-containing reagents.

    • TLC/HPLC Monitoring: Observe if the reaction rate plateaus over time.

    • Spiking Experiment: Add a fresh aliquot of catalyst to the stalled reaction. A restart of the reaction confirms catalyst deactivation.

  • Solutions:

    • Increase Catalyst Loading: For mild inhibition, increasing the catalyst loading (e.g., from 10 mol% to 20-30 mol%) can sometimes overcome the issue.

    • Use a Guard Column/Scavenger: If the poison is known, pre-treating the substrate solution with a scavenger resin can remove the impurity.

    • Acidification: To counter product inhibition, add 1.0-1.2 equivalents of acetic acid or HCl (as a solution in the reaction solvent) per mole of substrate.[3][4]

The efficiency of hydrogenolysis is highly dependent on physical parameters.

  • Causality: The reaction involves a heterogeneous catalyst and a gaseous reactant (H₂). Efficient mass transfer of hydrogen to the catalyst surface is critical. Low pressure reduces the concentration of dissolved hydrogen, while poor mixing limits the interaction between the substrate, hydrogen, and the catalyst.

  • Diagnostic Steps:

    • Check H₂ Supply: Ensure the hydrogen balloon or cylinder is supplying adequate and constant pressure.

    • Observe Stirring: Confirm that the catalyst is well-suspended in the reaction mixture and not clumped at the bottom.

  • Solutions:

    • Increase Hydrogen Pressure: If using a balloon, switch to a high-pressure hydrogenation apparatus (e.g., a Parr shaker) and increase the pressure to 10-50 psi.[12]

    • Optimize Solvent: Solvents like methanol, ethanol, and ethyl acetate are commonly used.[13] Ensure your starting material is fully dissolved. In some cases, a solvent mixture like THF/water can improve solubility and reaction rates.[12]

    • Elevate Temperature: Gently warming the reaction to 30-40 °C can increase the reaction rate, though this should be done cautiously to avoid side reactions.

Issue 2: Alternative Protocols for Recalcitrant Substrates

When standard hydrogenolysis is not feasible, catalytic transfer hydrogenation (CTH) is a powerful alternative.

In CTH, a hydrogen donor molecule in the liquid phase transfers hydrogen to the substrate, mediated by the palladium catalyst. This avoids the need for high-pressure gaseous hydrogen and can sometimes be more efficient.

CTH_Mechanism sub BnO-Serine-R pd_cat Pd/C Catalyst sub->pd_cat donor Hydrogen Donor (e.g., HCOOH) donor->pd_cat activated_pd Pd-H (Hydride Species) pd_cat->activated_pd H₂ Transfer prod HO-Serine-R activated_pd->prod Hydrogenolysis byprod Spent Donor (e.g., CO2) activated_pd->byprod

Caption: Simplified schematic of Catalytic Transfer Hydrogenation.

This protocol is adapted for the deprotection of O-benzyl-D-serine derivatives.[5][6]

  • Dissolve Substrate: Dissolve the O-benzyl-D-serine substrate (1 equivalent) in a suitable solvent such as methanol or ethanol.

  • Add Catalyst: Add 10% Pd/C catalyst (0.2-0.5 equivalents by weight per benzyl group).

  • Add Hydrogen Donor: Slowly add formic acid (2-5 equivalents) to the reaction mixture. Caution: Gas evolution (CO₂) may occur.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. The reaction is often complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo to remove the solvent and excess formic acid. The resulting product can then be purified by standard methods (e.g., crystallization or chromatography).

MethodHydrogen SourceCatalystPressureProsCons
Catalytic Hydrogenolysis H₂ GasPd/CAtmospheric to HighClean byproducts (toluene), well-established.[14][15]Susceptible to catalyst poisoning, requires H₂ gas handling.[1]
Catalytic Transfer Hydrogenation Formic Acid / NH₄HCO₂Pd/CAtmosphericRapid, mild conditions, no H₂ gas required.[5][6]Requires removal of spent donor, potential for side reactions with acid-labile groups.
Oxidative Cleavage DDQN/AAtmosphericOrthogonal to hydrogenation, good for sulfur-containing molecules.[9]Stoichiometric reagent, requires chromatography to remove byproducts.
Lewis Acid Cleavage BBr₃, BCl₃N/AAtmosphericEffective for aryl benzyl ethers.Harsh conditions, poor functional group tolerance.
Analytical Methods for Monitoring Deprotection

Accurate monitoring is crucial for troubleshooting. A multi-faceted analytical approach is recommended.[16][17]

  • Thin-Layer Chromatography (TLC): The quickest method for qualitative monitoring. A co-spot of the starting material is essential. The product, being more polar, should have a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis.[16] A reversed-phase C18 column with a water/acetonitrile gradient is typically effective for separating the non-polar starting material from the polar product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of product identity (via mass) and allows for the identification of any side products, which can give clues about the reaction's issues.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the disappearance of the benzyl group signals (aromatic protons ~7.3 ppm and benzylic CH₂ protons ~4.5-5.0 ppm) and the appearance of the free hydroxyl proton.

References
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2020.

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar.

  • Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. ResearchGate.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC - NIH.

  • How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate.

  • Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation. Indian Journal of Chemistry.

  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis.

  • Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.

  • Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation with 1,4-Cyclohexadiene. The Journal of Organic Chemistry.

  • Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech.

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. Wiley Online Library.

  • A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS. BenchChem.

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.

  • Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv.

  • Benzyl Protection. Common Organic Chemistry.

  • Hello, can anyone can provide me a protocol for deprotection of Fmoc-O-benzylphospho-l-serine during solid phase peptide synthesis? ResearchGate.

  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem.

  • Optimized Conditions for the Palladium‐Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ResearchGate.

  • synthesis & cleavage of benzyl ethers. YouTube.

  • Technical Support Center: Optimizing Benzyl Ether Deprotection. BenchChem.

  • Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate.

  • benzyl ether cleavage. YouTube.

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis.

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC - NIH.

  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. RSC Publishing.

  • Heterogeneous catalytic transfer hydrogenation in peptide synthesis. Scribd.

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Technical Support Center: Impact of Base Selection on H-D-Ser(Bzl)-OH.HCl Stability

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth analysis, troubleshooting protocols, and expert insights into the critical role of base selection when working with O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl). Understanding these principles is paramount to preserving the chemical and stereochemical integrity of your peptide synthesis and other applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when handling this compound.

Q1: What is this compound and what is its primary application?

This compound is a protected amino acid derivative.[1][2] Specifically, it is the D-enantiomer of serine where the side-chain hydroxyl group (-OH) is protected by a benzyl ether (Bzl), and the amino group is in the form of a hydrochloride (.HCl) salt. Its primary use is as a building block in solid-phase and solution-phase peptide synthesis. The benzyl group prevents unwanted side reactions at the serine hydroxyl group, such as O-acylation, during the peptide coupling process.[3]

Q2: Why is the addition of a base necessary when using this compound?

The compound is supplied as a hydrochloride salt, meaning the α-amino group is protonated (R-NH₃⁺). This form enhances stability and shelf-life. However, for the amino group to be nucleophilic and participate in peptide bond formation, it must be in its free amine form (R-NH₂). A base is required to neutralize the HCl salt and deprotonate the α-amino group, thereby activating it for the coupling reaction.

Q3: What are the primary stability concerns for the serine derivative itself when exposed to a base?

While the base is necessary, its selection is critical because serine derivatives are susceptible to two major base-mediated side reactions:

  • Racemization: This is the conversion of the D-serine derivative into a mixture of D- and L-isomers.[3][4] The electron-withdrawing effect of the side-chain oxygen makes the α-proton (the proton on the carbon atom bearing the amino and carboxyl groups) acidic. A base can abstract this proton, forming a planar enolate intermediate, which upon reprotonation can yield either the D or L form, compromising the stereochemical purity of the final peptide.[4]

  • β-Elimination (Dehydration): Under basic conditions, a molecule of water can be eliminated from the serine backbone, resulting in the formation of dehydroalanine (Dha), an achiral and highly reactive residue.[3] This leads to an undesired modification with a mass difference of -18 Da.

Q4: Can the choice of base affect the stability of the O-benzyl (Bzl) protecting group?

The benzyl ether protecting group is known for its robustness and is generally stable under the basic conditions typically used in peptide synthesis.[5] Its cleavage requires specific, more forceful methods such as strong acids or, most commonly, catalytic hydrogenation (e.g., H₂/Pd-C).[5][6] Therefore, degradation of the Bzl group is not a primary concern when selecting a base for amino group deprotection. The focus should remain on preventing racemization and β-elimination.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This guide is structured in a "Problem -> Possible Cause -> Solution" format to directly address experimental challenges.

Problem / Observation Possible Cause Recommended Solution & Scientific Rationale
High levels of diastereomeric impurities detected by chiral HPLC or NMR. The base used is either too strong or not sterically hindered (e.g., Triethylamine, TEA), leading to significant racemization .[4]Switch to a sterically hindered base. Use N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. The bulky alkyl groups physically obstruct the base from abstracting the sterically accessible α-proton, while still allowing it to deprotonate the less hindered ammonium group. This kinetically favors the desired neutralization over the racemization side reaction.
Prolonged exposure of the activated amino acid to the base before the coupling partner is introduced.Perform in situ neutralization. Add the base to the reaction mixture at the same time as, or immediately before, the coupling reagent. This minimizes the time the free, activated serine derivative is exposed to basic conditions, reducing the window for proton abstraction. See Protocol 1 for a detailed workflow.
Mass spectrometry shows a significant peak at [M-18] (loss of 18 Da). β-Elimination (dehydration) has occurred, forming a dehydroalanine (Dha) residue. This is often promoted by excessive base concentration or elevated temperatures.Optimize reaction conditions. 1. Reduce Base Equivalents: Use the minimum amount of base required for neutralization (typically 1.0-1.1 equivalents). 2. Lower Temperature: Perform the coupling reaction at 0°C or room temperature, avoiding heating. 3. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as it reaches completion to prevent further degradation.
Low coupling efficiency or incomplete reaction. Incomplete neutralization of the this compound salt, leaving the amino group protonated and non-nucleophilic.Verify base stoichiometry and quality. Ensure at least one full equivalent of a high-purity base is used. If the base is old or has been improperly stored, its effectiveness may be compromised. Consider using a fresh bottle.
The base and/or neutralized amino acid has poor solubility in the chosen reaction solvent.Optimize the solvent system. N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent solvents for peptide synthesis due to their high polarity and solvating power.[7] Ensure all components are fully dissolved before proceeding with the coupling step.
Section 3: Mechanistic Insights & Chemical Pathways

Understanding the underlying mechanisms is key to rationally designing experiments and troubleshooting issues.

Mechanism of Base-Induced Racemization

The primary pathway for racemization involves the abstraction of the acidic α-proton by a base. This creates a resonance-stabilized, planar achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar structure, leading to a mixture of D and L enantiomers.

Racemization cluster_start D-Serine Derivative cluster_intermediate Planar Intermediate cluster_end Racemized Products D_Ser D-Ser(Bzl)-OH Enolate Achiral Enolate (Planar) D_Ser->Enolate α-H⁺ abstraction Base Base (B:) Base->Enolate ProtonatedBase Protonated Base (BH⁺) L_Ser L-Ser(Bzl)-OH ProtonatedBase->L_Ser D_Ser_Regen D-Ser(Bzl)-OH ProtonatedBase->D_Ser_Regen Enolate->L_Ser Reprotonation (top face) Enolate->D_Ser_Regen Reprotonation (bottom face)

Figure 1: Mechanism of Racemization at the α-carbon.
Mechanism of β-Elimination

This side reaction is an elimination process where the base abstracts the α-proton, and the benzyloxy group on the β-carbon acts as a leaving group, facilitated by the formation of a stable conjugated system.

Beta_Elimination cluster_start D-Serine Derivative cluster_product Elimination Products Ser_Start H-D-Ser(Bzl)-OH Dha Dehydroalanine (Dha) Ser_Start->Dha E2-like elimination Base Base (B:) Base->Dha LeavingGroup BnO⁻ + BH⁺

Figure 2: Pathway for β-Elimination to Dehydroalanine.
Section 4: Experimental Protocols & Data
Data Summary: Common Bases in Peptide Synthesis

The table below provides a comparative overview of commonly used bases to guide your selection process.

BaseStructurepKa of Conjugate AcidKey Characteristics & RecommendationsRacemization Risk
Triethylamine (TEA) Et₃N~10.7Small, non-hindered tertiary amine. Effective neutralizer but poses a high risk of racemization due to easy access to the α-proton.High
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) i-Pr₂NEt~10.7Highly sterically hindered. Excellent choice for minimizing racemization as the bulkiness prevents α-proton abstraction.[8] Recommended for serine derivatives. Low
N-Methylmorpholine (NMM) C₅H₁₁NO~7.4A weaker base with moderate steric hindrance. A good alternative when a milder base is required, offering a balance between reactivity and low racemization.Low to Moderate
2,4,6-Collidine C₈H₁₁N~7.4A highly hindered pyridine derivative. Similar to DIPEA in preventing racemization but is a weaker base. Useful in sensitive applications.Very Low
Protocol 1: Recommended Workflow for Base Selection and Coupling

This protocol outlines a self-validating workflow for using this compound in a standard peptide coupling reaction.

Workflow start Start: this compound dissolve 1. Dissolve this compound and protected peptide/amino acid in anhydrous DMF/NMP. start->dissolve cool 2. Cool reaction vessel to 0°C. dissolve->cool add_reagents 3. Add coupling reagents (e.g., HBTU, HOBt). cool->add_reagents add_base 4. Add Base (1.1 eq. DIPEA) dropwise while stirring. (In Situ Neutralization) add_reagents->add_base react 5. Allow reaction to proceed at 0°C for 15 min, then warm to RT for 2-4 hours. add_base->react monitor 6. Monitor reaction completion (e.g., Kaiser test for SPPS, or TLC/LC-MS for solution phase). react->monitor monitor->react Incomplete workup 7. Work-up / Cleavage from resin. monitor->workup Reaction Complete analyze 8. Analyze crude product by LC-MS and Chiral HPLC. workup->analyze end End: Purified Product analyze->end

Sources

Technical Support Center: H-D-Ser(Bzl)-OH.HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of H-D-Ser(Bzl)-OH.HCl in peptide synthesis. Our goal is to equip you with the scientific understanding and practical protocols necessary to minimize side product formation and ensure the highest purity of your synthetic peptides.

Introduction to this compound

This compound is a commonly used protected amino acid derivative in both solid-phase (SPPS) and solution-phase peptide synthesis. The benzyl (Bzl) ether protecting group on the side-chain hydroxyl moiety is crucial for preventing unwanted side reactions during the peptide coupling steps[1]. While generally stable, the unique chemical nature of the serine residue, even when protected, makes it susceptible to specific side reactions that can compromise the yield and purity of the final peptide. This guide will address the three most common side reactions:

  • O-Acylation: Unwanted ester formation on the side-chain hydroxyl group.

  • Racemization/Epimerization: Loss of stereochemical integrity at the α-carbon.

  • β-Elimination (Dehydration): Formation of a dehydroalanine (Dha) residue.

We will also touch upon potential side reactions related to the benzyl protecting group itself during the final cleavage step.

Troubleshooting Guide: Diagnosing and Solving Side Reactions

This section is designed to help you identify the potential cause of unexpected results in your synthesis and provide actionable solutions.

Issue 1: Unexpected mass increase in the final peptide, often corresponding to an additional amino acid.

Possible Cause: O-Acylation

Even with the benzyl protecting group, highly activated incoming amino acids can sometimes react with the side-chain hydroxyl group of serine, leading to the formation of a depsipeptide (an ester linkage instead of an amide bond). This can result in chain termination or a branched peptide impurity. Under acidic conditions, particularly during cleavage, an N-O acyl shift can occur, further complicating the impurity profile[2][3].

Q1: What is the mechanism of O-acylation and how does the benzyl group help prevent it?

A1: O-acylation occurs when the nucleophilic hydroxyl group of the serine side chain attacks the activated carboxyl group of the incoming amino acid. The benzyl group sterically hinders this attack and reduces the nucleophilicity of the hydroxyl group, thus minimizing this side reaction[1][4]. However, with highly reactive coupling reagents, this protection can sometimes be overcome.

O_Acylation_Mechanism cluster_0 Mechanism of O-Acylation Activated_AA Activated Amino Acid (e.g., with HBTU/HATU) Side_Product O-Acylated Side Product (Depsipeptide) Activated_AA->Side_Product Nucleophilic attack by side-chain hydroxyl Ser_Residue H-D-Ser(Bzl)-OH Residue Racemization_Mechanism cluster_1 Racemization Mechanisms Start Activated D-Ser(Bzl) Residue Enolate Planar Enolate Intermediate Start->Enolate Base-catalyzed α-proton abstraction Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Intramolecular cyclization D_Product D-Ser(Bzl) Peptide Enolate->D_Product Reprotonation L_Product L-Ser(Bzl) Peptide (Epimer) Enolate->L_Product Reprotonation Oxazolone->D_Product Ring opening Oxazolone->L_Product Ring opening Beta_Elimination_Mechanism cluster_2 Mechanism of β-Elimination Ser_Residue Ser(Bzl) Residue Intermediate Carbanion Intermediate Ser_Residue->Intermediate α-proton abstraction Base Base (e.g., Piperidine) Dha_Product Dehydroalanine (Dha) Residue Intermediate->Dha_Product Elimination of -OBzl Troubleshooting_Workflow Start Unexpected Result in Peptide Synthesis LCMS_Analysis Analyze Crude Peptide by LC-MS Start->LCMS_Analysis Mass_Check Check Mass of Impurity LCMS_Analysis->Mass_Check Mass_Plus_AA Mass = Peptide + AA - H2O Mass_Check->Mass_Plus_AA Yes Mass_Same Mass = Peptide Mass (Different Retention Time) Mass_Check->Mass_Same No Diagnosis_O_Acylation Diagnosis: O-Acylation Mass_Plus_AA->Diagnosis_O_Acylation Mass_Minus_18 Mass = Peptide - 18 Da Mass_Same->Mass_Minus_18 No Diagnosis_Racemization Diagnosis: Racemization Mass_Same->Diagnosis_Racemization Yes Diagnosis_Beta_Elimination Diagnosis: β-Elimination Mass_Minus_18->Diagnosis_Beta_Elimination Yes Solution_O_Acylation Solution: - Use DIC/HOBt - Avoid over-activation Diagnosis_O_Acylation->Solution_O_Acylation Solution_Racemization Solution: - Use DIC/HOAt - Use weaker base (NMM) - Lower temperature Diagnosis_Racemization->Solution_Racemization Solution_Beta_Elimination Solution: - Use alternative base for  Fmoc deprotection  (e.g., cyclohexylamine) Diagnosis_Beta_Elimination->Solution_Beta_Elimination

Sources

Technical Support Center: Strategies to Improve the Yield of Peptides Containing H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers encountering challenges with the synthesis of peptides containing the sterically hindered amino acid, H-D-Ser(Bzl)-OH.HCl. This guide is designed to provide in-depth, actionable insights and troubleshooting strategies to enhance your peptide yield and purity. Our approach is rooted in a deep understanding of peptide chemistry and extensive field experience.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of peptides with benzyl-protected D-serine.

Q1: Why is synthesizing peptides with this compound often challenging?

A1: The primary challenge stems from the steric hindrance imparted by the bulky benzyl (Bzl) protecting group on the serine side chain. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the N-terminal amine.[1] Furthermore, serine derivatives, in general, are prone to various side reactions during solid-phase peptide synthesis (SPPS), which can be exacerbated by the presence of the benzyl group.[2]

Q2: What are the most common side reactions associated with Ser(Bzl) incorporation?

A2: The most prevalent side reactions include:

  • O-Acylation: The unwanted acylation of the serine hydroxyl group by the activated incoming amino acid, which can lead to chain termination.[3]

  • Racemization: Loss of stereochemical integrity at the α-carbon, which is a significant concern as it can drastically alter the peptide's biological activity.[3][4]

  • β-Elimination (Dehydration): This leads to the formation of a dehydroalanine (Dha) residue, particularly under basic conditions used for Fmoc deprotection.[3][5]

Q3: Is the benzyl (Bzl) group the best choice for protecting the serine side chain?

A3: The choice of protecting group is chemistry-dependent. In Boc-based SPPS, the benzyl ether is a common and effective protecting group for the serine side chain.[6] However, in Fmoc-SPPS, the tert-butyl (tBu) ether is more frequently used due to its lability under the final acidic cleavage conditions.[3][6] The benzyl group requires harsher cleavage conditions, typically involving strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which might not be compatible with all peptide sequences or resins.[7]

Q4: I'm observing a significant amount of deletion sequences involving D-Ser(Bzl). What is the likely cause?

A4: This is a classic sign of incomplete coupling. The steric hindrance of the D-Ser(Bzl) residue on the growing peptide chain can make it difficult for the next incoming activated amino acid to access the N-terminal amine. This results in a portion of the peptide chains failing to couple, leading to a deletion of that specific amino acid in the final product.[8]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing this compound.

Issue 1: Low Overall Yield of the Crude Peptide

Symptoms:

  • Low weight of lyophilized crude peptide.

  • Low peak intensity of the target peptide in the analytical HPLC chromatogram.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Explanation
Incomplete Coupling Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. This is particularly crucial for the residue immediately following D-Ser(Bzl). Extended Coupling Time: Increase the reaction time for the coupling step to allow for the slower kinetics.[9] Use of High-Efficiency Coupling Reagents: Employ more potent coupling reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, or COMU.[1][10] These reagents form highly reactive activated esters, which can overcome the steric barrier.
Peptide Aggregation Solvent Choice: Switch from DMF to NMP, as NMP has better solvating properties for growing peptide chains.[11] Resin Choice: Use a low-substitution resin (0.1 to 0.4 mmol/g) for longer peptides to minimize inter-chain aggregation.[7] Incorporate Pseudoproline Dipeptides: If the sequence allows, introducing a pseudoproline dipeptide can disrupt secondary structure formation and improve solvation.[12]
Premature Chain Termination Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride to permanently block any unreacted N-terminal amines. This prevents them from reacting in subsequent cycles and simplifies purification.
Issue 2: Poor Purity of the Crude Peptide with Multiple Side Products

Symptoms:

  • Complex HPLC chromatogram with numerous peaks close to the main product.

  • Mass spectrometry data showing masses corresponding to side reactions.

Potential Causes & Solutions:

Side Reaction Troubleshooting Steps & Explanation
Racemization Choice of Coupling Reagent and Additive: Carbodiimide-based reagents like DIC in the presence of HOBt are generally preferred to minimize racemization.[3][13] For more challenging couplings, additives like Oxyma Pure can be beneficial.[10] Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before it is added to the resin.[9] Base Selection: Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA during coupling, especially if racemization is a significant issue.[14]
β-Elimination Deprotection Conditions: For Fmoc deprotection, consider using alternatives to piperidine, such as 50% cyclohexylamine in DCM, which has been shown to suppress β-elimination.[5] Temperature Control: Avoid elevated temperatures during both coupling and deprotection steps, as this can promote β-elimination.[15]
Incomplete Deprotection of the Benzyl Group Cleavage Cocktail and Scavengers: Ensure the final cleavage cocktail is appropriate for removing the benzyl group. This typically requires a strong acid like TFA in combination with scavengers to trap the released benzyl cations.[16][17] Common scavengers include triisopropylsilane (TIS) and water. The cleavage time may also need to be extended.

III. Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid Following a D-Ser(Bzl) Residue

This protocol is designed to maximize coupling efficiency and minimize side reactions when adding an amino acid after a sterically hindered D-Ser(Bzl) residue.

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 5 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with NMP.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in NMP. Add DIPEA (8 equivalents) and allow to pre-activate for 1-2 minutes.

  • First Coupling: Add the activated amino acid solution to the resin and allow it to react for 1 hour.

  • Washing: Wash the resin with NMP.

  • Second Coupling (Double Coupling): Repeat steps 3 and 4 with a fresh solution of the activated amino acid.

  • Washing: Thoroughly wash the resin with NMP and DCM to prepare for the next cycle.

Protocol 2: Cleavage and Deprotection of a Peptide Containing Ser(Bzl)

This protocol outlines a robust method for cleaving the peptide from the resin and removing the benzyl protecting group.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 3-4 hours at room temperature with occasional swirling.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

IV. Visualization of Key Workflows

Workflow for Troubleshooting Low Peptide Yield

G start Low Peptide Yield Detected check_coupling Analyze HPLC/MS for Deletion Sequences start->check_coupling incomplete_coupling Incomplete Coupling Identified check_coupling->incomplete_coupling Deletion sequences present check_aggregation Assess Sequence for Hydrophobicity/Length check_coupling->check_aggregation No significant deletions implement_coupling_strats Implement Enhanced Coupling Strategy: - Double Coupling - Stronger Reagents (HATU/COMU) - Extended Reaction Time incomplete_coupling->implement_coupling_strats re_synthesize Re-synthesize Peptide implement_coupling_strats->re_synthesize aggregation_suspected Aggregation Suspected check_aggregation->aggregation_suspected Hydrophobic/Long Sequence implement_aggregation_strats Implement Anti-Aggregation Strategy: - Switch to NMP - Use Low-Load Resin - Introduce Pseudoprolines aggregation_suspected->implement_aggregation_strats implement_aggregation_strats->re_synthesize end Improved Yield re_synthesize->end G start Select Coupling Reagent is_hindered Is the coupling sterically hindered (e.g., post-Ser(Bzl))? start->is_hindered yes_hindered YES is_hindered->yes_hindered Yes no_hindered NO is_hindered->no_hindered No high_racemization_risk High risk of racemization? yes_hindered->high_racemization_risk use_dic_hobt Standard Coupling: Use DIC/HOBt no_hindered->use_dic_hobt yes_racemization YES high_racemization_risk->yes_racemization Yes no_racemization NO high_racemization_risk->no_racemization No use_dic_oxyma Use DIC/Oxyma to minimize racemization yes_racemization->use_dic_oxyma use_hatu Use HATU, HCTU, or COMU for high efficiency no_racemization->use_hatu

Caption: Decision tree for selecting a coupling reagent.

V. Purification Considerations

The final step in obtaining a high-yield, high-purity peptide is purification. For peptides containing the hydrophobic benzyl group, some special considerations apply.

  • Method of Choice: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying synthetic peptides. [18][19]* Stationary Phase: A C18-modified silica stationary phase is typically used, which separates molecules based on their hydrophobicity. [18]* Mobile Phase: A gradient of increasing acetonitrile in water, both containing 0.1% TFA, is the most common mobile phase system. [19]* Challenges with Hydrophobic Peptides: The presence of the Ser(Bzl) residue increases the overall hydrophobicity of the peptide, which may require a higher concentration of organic solvent for elution. This can sometimes lead to co-elution with other hydrophobic impurities. If standard RP-HPLC does not provide adequate separation, consider alternative methods such as using different solvent systems or column packing materials. [18]In some cases, high-performance flash chromatography (HPFC) can be a useful pre-purification step. [20] By systematically addressing potential issues in coupling, deprotection, and purification, researchers can significantly improve the yield and purity of peptides containing the challenging this compound residue.

VI. References

  • BenchChem. (n.d.). Technical Support Center: Serine Residues in Solid-Phase Peptide Synthesis (SPPS). Retrieved from

  • Zhu, Y., & Schmidt, R. R. (2009). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 131(3), 879-885. Retrieved from

  • BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Retrieved from

  • Anwer, M. K., & Spatola, A. F. (1990). Deprotection of protected peptides. Google Patents. Retrieved from

  • Sigma-Aldrich. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from

  • BenchChem. (n.d.). Common side reactions with Bzl-Ile-OMe HCl and how to avoid them. Retrieved from

  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis. Retrieved from

  • Perera, S., et al. (2009). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Australian Journal of Chemistry, 62(9), 1085-1092. Retrieved from

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from

  • Bachem. (n.d.). Peptide Purification Process & Methods: An Overview. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from

  • Elashal, H. E., Sim, Y. E., & Raj, M. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & Biomolecular Chemistry, 14(35), 8276-8280. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Peptides Synthesized with H-Thr(OBzl).HCl using HPLC. Retrieved from

  • Biorunstar. (2024). Common Problems in Peptide Synthesis. Retrieved from

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(24), 8473-8476. Retrieved from

  • AnyGen. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from

  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973. Retrieved from

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  • ResearchGate. (2014). Can anyone suggest how to improve peptide yield by solid phase method, whenever I am synthesizing peptide, I am getting around 60% yield. Why?. Retrieved from

  • Ghanei, H., et al. (2021). Strategies for Optimizing the Production of Proteins and Peptides with Multiple Disulfide Bonds. International Journal of Molecular Sciences, 22(3), 1103. Retrieved from

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Validation & Comparative

A Comparative Guide to the HPLC Analysis of Peptides Synthesized with H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Non-Canonical Peptides

In the landscape of modern drug development and chemical biology, synthetic peptides are foundational. The incorporation of unnatural amino acids, such as D-isomers, offers a powerful strategy to enhance proteolytic stability, modulate conformation, and improve therapeutic efficacy.[1] The use of H-D-Ser(Bzl)-OH.HCl, a D-serine derivative with a benzyl-protected side chain, is a key step in synthesizing such peptides. However, this specific building block introduces a unique set of analytical challenges. The final purity and stereochemical integrity of the peptide are not guaranteed and must be rigorously verified.[2]

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) strategies for the comprehensive analysis of peptides synthesized using this compound. We will move beyond standard protocols to explore the causality behind methodological choices, ensuring that the analytical strategy is not merely a procedure, but a self-validating system for guaranteeing peptide quality. The focus is on resolving the specific impurities intrinsic to this synthetic route, providing researchers and drug development professionals with a robust framework for analysis.

The Synthetic Context: A Profile of Potential Impurities

The choice of analytical method is dictated by the impurities one expects to find. In the solid-phase peptide synthesis (SPPS) of a D-Ser(Bzl)-containing peptide, the most pertinent process-related impurities stem directly from the starting material and the subsequent chemistry.

  • Incomplete Deprotection: The benzyl (Bzl) group on the serine side chain is a temporary protecting group designed to prevent side reactions during synthesis.[3] During the final cleavage step (typically with strong acids like trifluoroacetic acid or hydrogen fluoride), this group should be removed. Incomplete cleavage results in a critical impurity: the desired peptide sequence with the serine side chain still benzylated. This adds 90 Da to the peptide's mass and significantly increases its hydrophobicity.

  • Diastereomeric Impurities: Racemization or the presence of the L-enantiomer in the D-amino acid starting material can lead to the formation of a peptide diastereomer.[4][5] While chemically similar, this stereoisomer can have drastically different biological activity and must be identified and quantified.

  • Standard SPPS Impurities: As with any SPPS, impurities such as deletion sequences (where an amino acid fails to couple) and truncated sequences are also possible.[6][7]

These challenges necessitate a multi-faceted analytical approach capable of separating compounds with subtle differences in hydrophobicity and stereochemistry.

cluster_0 SPPS with this compound cluster_1 Cleavage & Deprotection cluster_2 Crude Peptide Product Profile start Peptide Synthesis Initiation cleavage Acidolytic Cleavage (e.g., TFA) start->cleavage Completed Synthesis impurity2 Diastereomeric Impurity H-...(L-Ser)...-OH start->impurity2 Racemization or Starting Material Contamination impurity3 Deletion/Truncated Sequences start->impurity3 Coupling Failures main_product Target Peptide H-...(D-Ser)...-OH cleavage->main_product Successful Deprotection impurity1 Side-Chain Protected Impurity H-...(D-Ser(Bzl))...-OH cleavage->impurity1 Incomplete Bzl Removal

Caption: Synthetic workflow highlighting the origin of key impurities.

The Workhorse Technique: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is the cornerstone of peptide purity analysis, separating molecules based on their relative hydrophobicity.[8][9] For peptides containing a D-Ser(Bzl) residue, RP-HPLC is highly effective at separating the target peptide from the significantly more hydrophobic benzylated impurity.

Causality Behind Column Selection

The choice of stationary phase is the most critical parameter for achieving the desired separation. Different column chemistries interact with peptides in distinct ways, and screening multiple phases is a key part of method development.[10]

Column ChemistryPrinciple of Separation & Key CharacteristicsBest-Use Case for D-Ser(Bzl) Peptides
C18 (Octadecyl) Strong hydrophobic interactions. The industry standard for peptide analysis.[11] Offers high retention and resolving power for a wide range of peptides.Primary Choice: Excellent for general purity assessment and resolving the highly hydrophobic Ser(Bzl) impurity from the target peptide.
C8 (Octyl) Less hydrophobic than C18. Results in shorter retention times.[12]Useful for very hydrophobic or large peptides that might be too strongly retained on a C18 column, preventing excessively long run times.
Phenyl-Hexyl Mixed-mode separation involving hydrophobic and π-π interactions from the phenyl group.[12]Alternative Selectivity: Highly valuable for resolving diastereomers or other closely related impurities where C18 fails. The phenyl ring can offer unique selectivity for the benzyl-protected impurity.
Superficially Porous Particles (SPP) Solid core with a porous outer layer. Provides higher efficiency and resolution at lower backpressures compared to fully porous particles.Recommended for achieving high-resolution separations of complex impurity profiles, including closely eluting diastereomers.
Mobile Phase and Gradient Optimization

The mobile phase composition is crucial for achieving good peak shape and resolution.[13]

  • Solvents: A gradient of acetonitrile in water is standard.

  • Ion-Pairing Agents: Trifluoroacetic acid (TFA) at 0.1% is the most common choice. It sharpens peaks by forming an ion pair with basic residues and protonating acidic residues.[12][14] For applications requiring mass spectrometry (LC-MS), 0.1% formic acid is preferred as it is less ion-suppressive, though it may result in broader peaks.[15]

  • Gradient: A shallow gradient (e.g., 0.5-1% increase in organic solvent per minute) is essential.[10][16] This maximizes the separation of closely eluting species, such as diastereomers, which may only differ slightly in their interaction with the stationary phase.[4]

Experimental Protocol: Comparative RP-HPLC Analysis

This protocol outlines a comparative analysis using C18 and Phenyl-Hexyl columns to demonstrate differences in selectivity.

  • Sample Preparation: Dissolve the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.[13]

  • HPLC System: A standard HPLC or UHPLC system with a UV detector is sufficient.[12]

  • Method Parameters:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile[12]

    • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column)

    • Column Temperature: 30-40°C (controlling temperature is crucial for reproducible retention times)[14]

    • Detection: 214 nm or 220 nm (for peptide bonds)[11]

    • Injection Volume: 10 µL

    • Gradient: 5% to 65% B over 60 minutes.

  • Analysis Workflow:

    • Run 1: Analyze the sample using a C18 column (e.g., 4.6 x 250 mm, 5 µm).[11]

    • Run 2: Replace the column with a Phenyl-Hexyl column of similar dimensions and re-analyze the sample using the same method.

    • Data Comparison: Compare the chromatograms, focusing on the resolution between the main peak and any impurities. Note any changes in elution order, which indicate different selectivity.

Orthogonal and Confirmatory Strategies: Ensuring Analytical Trustworthiness

Relying on a single analytical method is insufficient for comprehensive characterization, as impurities can co-elute with the main peak. Orthogonal methods, which separate components by different mechanisms, are essential for confirming purity.[17][18]

cluster_0 Primary Analysis cluster_1 Orthogonal & Confirmatory Methods start Crude Peptide Sample rp_hplc RP-HPLC (Low pH, C18) Separates by Hydrophobicity start->rp_hplc ortho_rphplc Orthogonal RP-HPLC (e.g., High pH or Phenyl-Hexyl) Alternative Selectivity rp_hplc->ortho_rphplc Purity Confirmation chiral_hplc Chiral HPLC Separates Enantiomers/Diastereomers rp_hplc->chiral_hplc Stereochemical Integrity lcms LC-MS Confirms Mass & Identity rp_hplc->lcms Identity Confirmation

Caption: Decision workflow for comprehensive peptide analysis.

Strategy 1: Chiral HPLC for Stereochemical Purity

While RP-HPLC can sometimes separate diastereomers, it is not guaranteed.[4] Chiral HPLC is the definitive method for confirming the stereochemical integrity of the D-Serine residue.

  • Causality: Chiral stationary phases (CSPs) create a chiral environment where stereoisomers have different interaction energies, enabling their separation.[19] For peptides and amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective and compatible with aqueous mobile phases.[19][20]

  • When to Use: This method is critical during process validation or when investigating an unexpected peak in the RP-HPLC chromatogram that has the same mass as the target peptide.

  • Sample Protocol:

    • Column: Astec CHIROBIOTIC T (Teicoplanin CSP)[19]

    • Mobile Phase: A simple isocratic or gradient system of Methanol/Water/Acetic Acid/Triethylamine. The exact ratio must be optimized for the specific peptide.

    • Analysis: Compare the retention time of the main peak to a reference standard of the all-L peptide diastereomer if available.

Strategy 2: LC-MS for Identity Confirmation

HPLC provides a quantitative measure of purity, while mass spectrometry (MS) provides unequivocal identity confirmation.[21][22]

  • Causality: MS measures the mass-to-charge ratio of molecules. This allows for the confirmation of the molecular weight of the main peak and the identification of impurities.

  • Application:

    • Confirming the Main Peak: The observed mass should match the calculated theoretical mass of the target peptide.

    • Identifying Impurities: The Ser(Bzl) impurity will have a mass increase of +90.05 Da. Deletion impurities will have masses corresponding to the loss of a specific amino acid residue.

  • Method: Couple an RP-HPLC system (preferably using a formic acid mobile phase) to an electrospray ionization (ESI) mass spectrometer.[23][24]

Data Interpretation and System Suitability

A robust analytical method must be self-validating. System Suitability Tests (SSTs) are performed before sample analysis to ensure the chromatographic system is performing as expected.

  • Critical SST Parameters:

    • Resolution (Rs): The separation between two peaks. A value of ≥ 2.0 is typically desired between the main peptide and the nearest impurity.[12]

    • Tailing Factor (Asymmetry): Measures peak shape. A value between 0.9 and 1.5 is generally acceptable.

    • Theoretical Plates (N): A measure of column efficiency. Higher numbers indicate better performance.

  • Purity Calculation: Peptide purity is typically reported as a percentage of the total peak area detected by UV absorbance. It is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%

Conclusion

The analysis of peptides synthesized with this compound demands a thoughtful, multi-pronged HPLC strategy. A standard C18-based RP-HPLC method is the essential starting point for assessing purity and resolving the key side-chain protected impurity. However, achieving full confidence in product quality requires the use of orthogonal methods. Comparing selectivity with a Phenyl-Hexyl column can reveal co-eluting impurities, while chiral HPLC is the definitive tool for verifying stereochemical integrity. Finally, coupling these separation techniques with mass spectrometry provides the ultimate confirmation of identity. By integrating these comparative and orthogonal approaches, researchers can build a comprehensive and trustworthy analytical dossier for their non-canonical peptides, ensuring data integrity from the bench to potential clinical applications.

References

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A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing D-Ser(Bzl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Stereochemistry and Protecting Groups

In the landscape of modern drug development and chemical biology, the incorporation of non-canonical amino acids into peptides is a cornerstone of innovation. These modifications, ranging from the inclusion of D-amino acids to the use of temporary protecting groups during synthesis, are pivotal for enhancing peptide stability, modulating bioactivity, and exploring novel therapeutic modalities. One such modification is the incorporation of D-Serine with a benzyl-protected side chain (D-Ser(Bzl)). While essential for synthetic strategies, the benzyl group, coupled with the D-stereoisomer of serine, presents a unique and significant challenge for routine mass spectrometric (MS) analysis.

The core analytical difficulty lies in the dual nature of this modification: the stereochemical identity (D- versus L-), which is mass-silent, and the labile nature of the O-benzyl protecting group, which profoundly influences peptide fragmentation behavior. Standard mass spectrometry approaches, particularly those relying on Collision-Induced Dissociation (CID), often fail to provide comprehensive sequence information for these peptides. This guide offers a comparative analysis of different mass spectrometry techniques for the characterization of D-Ser(Bzl)-containing peptides, providing experimental data and field-proven insights to guide researchers toward robust and informative analytical strategies. We will explore the fundamental reasons behind the analytical hurdles and present a systematic comparison of alternative fragmentation methods that preserve the integrity of the modification, allowing for confident sequence assignment and localization of the D-Ser(Bzl) residue.

The Dichotomy of Fragmentation: Why Standard CID Falls Short

Collision-Induced Dissociation (CID) is the most widely used fragmentation technique in proteomics and peptide analysis. It relies on accelerating peptide ions and colliding them with an inert gas, leading to the cleavage of the peptide backbone, primarily at the amide bonds, to produce b- and y-type fragment ions that are used for sequencing[1]. However, the efficacy of CID is highly dependent on the peptide's sequence and the presence of post-translational or chemical modifications[2].

For peptides containing O-benzyl serine, the energy applied during CID is preferentially channeled into the weakest bond, which is often the C-O bond of the serine side-chain ether linkage. This results in the facile cleavage and neutral loss of the benzyl group, rather than fragmentation of the peptide backbone. This phenomenon is analogous to the behavior of other labile O-linked modifications like phosphorylation and glycosylation, where CID spectra are often dominated by the neutral loss of the modifying group, yielding little to no sequence-informative ions[2][3].

The expected fragmentation pathways for a peptide containing Ser(Bzl) under CID are:

  • Dominant Neutral Loss: The primary fragmentation event is the loss of the benzyl group, which can manifest as a neutral loss of benzyl alcohol (C₇H₈O, 108.0575 Da) or the formation of a stable benzyl or tropylium cation (C₇H₇⁺, m/z 91.0548). This results in a precursor ion spectrum with a significant peak at [M+H - 108]⁺ or a product ion spectrum with a prominent peak at m/z 91, but a dearth of b and y ions.

  • Suppressed Backbone Fragmentation: Due to the energy sink of the labile side chain, insufficient energy is transferred to the peptide backbone to induce robust fragmentation. This leads to poor sequence coverage, making it difficult or impossible to confirm the peptide sequence or localize the D-Ser(Bzl) residue.

This inherent bias of CID necessitates the exploration of alternative fragmentation methods that operate on different principles.

A Comparative Analysis of Fragmentation Techniques

The key to successful analysis of D-Ser(Bzl)-containing peptides lies in choosing a fragmentation method that favors cleavage of the peptide backbone while leaving the labile side-chain modification intact. Here, we compare the performance of CID with Electron Transfer Dissociation (ETD).

Fragmentation MethodPrinciple of OperationExpected Outcome for D-Ser(Bzl) PeptidesAdvantagesDisadvantages
Collision-Induced Dissociation (CID) Vibrational excitation through collisions with inert gas, leading to cleavage of the most labile bonds.Dominated by neutral loss of the benzyl group (108 Da) or formation of a tropylium ion (m/z 91). Poor backbone fragmentation (b and y ions).Widely available on most mass spectrometers; effective for standard, unmodified peptides.Inefficient for peptides with labile modifications; poor sequence coverage; inability to confidently localize the D-Ser(Bzl) residue.
Electron Transfer Dissociation (ETD) Ion-ion reaction involving the transfer of an electron to a multiply charged peptide precursor. This induces cleavage of the N-Cα backbone bond, producing c- and z-type fragment ions.Preserves the O-benzyl group on the serine side chain. Generates a rich series of c- and z-type ions, allowing for comprehensive sequence coverage and unambiguous localization of the D-Ser(Bzl) residue.Preserves labile modifications; provides excellent sequence coverage, especially for larger peptides; complementary to CID.Requires a multiply charged precursor ion (≥2+); may be less efficient for short, doubly-charged peptides; not available on all instrument platforms.
Experimental Evidence: A Tale of Two Spectra

To illustrate the stark difference between CID and ETD for this application, consider a model synthetic peptide, Ac-Tyr-Gly-Gly-Phe-D-Ser(Bzl)-Arg-NH₂.

Expected CID Spectrum: The CID spectrum would be characterized by a high-intensity peak corresponding to the precursor ion having lost 108 Da. The sequence-specific b and y ions would be of very low intensity or absent altogether. The primary information gleaned would be the mass of the peptide and the presence of a labile 108 Da moiety, but the sequence and the location of the modification would remain ambiguous.

Expected ETD Spectrum: In contrast, the ETD spectrum would display a comprehensive series of c- and z-type ions. For example, the z₁ ion would correspond to the C-terminal Arginine-amide, and the c₅ ion would represent the N-terminal Ac-Tyr-Gly-Gly-Phe-D-Ser(Bzl) fragment, with the benzyl group intact. The mass difference between adjacent c or z ions would correspond to the mass of the amino acid residues, allowing for a confident de novo sequencing of the peptide and pinpointing the D-Ser(Bzl) at the fifth position.

Workflow for Robust Analysis of D-Ser(Bzl) Peptides

A robust analytical workflow for peptides containing D-Ser(Bzl) should integrate an appropriate chromatographic separation with an MS method capable of preserving the labile protecting group.

DSerBzl_Workflow Syn Solid-Phase Peptide Synthesis (incorporating Fmoc-D-Ser(Bzl)-OH) Pur RP-HPLC Purification (TFA-based mobile phase) Syn->Pur LC LC Separation (Formic Acid-based mobile phase) Pur->LC MS1 Full MS Scan (Confirm Precursor m/z) LC->MS1 MS2 Tandem MS (MS/MS) (Alternating CID and ETD) MS1->MS2 ETD_analysis Analyze ETD Spectrum (Sequence confirmation & localization) MS2->ETD_analysis CID_analysis Analyze CID Spectrum (Confirm neutral loss of Bzl) MS2->CID_analysis Chiral_analysis Optional: Chiral Amino Acid Analysis (Hydrolysis + Chiral LC-MS) ETD_analysis->Chiral_analysis

Caption: Recommended workflow for the analysis of D-Ser(Bzl)-containing peptides.

Step-by-Step Experimental Protocol

1. Sample Preparation and Liquid Chromatography:

  • Peptide Synthesis and Purification: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, incorporating Fmoc-D-Ser(Bzl)-OH at the desired position. Crude peptides are typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

  • Solvent Exchange (Critical Step): For LC-MS/MS analysis, it is crucial to minimize TFA, as it can cause significant ion suppression in the mass spectrometer[4][5]. If the purified peptide is in a TFA-containing solution, it should be lyophilized and reconstituted in a mobile phase containing 0.1% formic acid (FA), which is more compatible with mass spectrometry.

  • LC Conditions for MS Analysis:

    • Column: C18 reversed-phase column (e.g., 2.1 mm ID, 1.7 µm particle size, 100-150 Å pore size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 15-30 minutes, depending on the peptide's hydrophobicity.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV detection at 214 nm and 280 nm, coupled to the mass spectrometer.

2. Mass Spectrometry Analysis:

  • Instrumentation: A hybrid ion trap-Orbitrap mass spectrometer or a Q-TOF instrument equipped with both CID and ETD capabilities is recommended.

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Full MS Scan: Acquire a full MS scan (e.g., m/z 200-2000) to identify the precursor ion(s) of the D-Ser(Bzl) peptide. Peptides will typically be observed as multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

  • Tandem MS (MS/MS) Acquisition:

    • Use a data-dependent acquisition (DDA) method.

    • Select the most intense precursor ions for fragmentation.

    • Crucially, acquire both CID and ETD spectra for each precursor ion. This can be done in separate runs or, ideally, using an acquisition method that alternates between CID and ETD for the same precursor.

    • CID Parameters: Use a normalized collision energy (NCE) of 25-35%.

    • ETD Parameters: Use calibrated ETD reaction times. The optimal reaction time will depend on the precursor's m/z and charge state.

3. Data Analysis:

  • ETD Spectrum Interpretation:

    • Analyze the ETD spectrum to identify the c- and z-ion series.

    • Use the mass differences between consecutive ions to confirm the amino acid sequence.

    • The presence of the benzyl group (90.04695 Da) on the serine residue will be evident in the masses of the fragment ions containing this residue. This allows for unambiguous localization.

  • CID Spectrum Interpretation:

    • Confirm the presence of a significant neutral loss corresponding to the benzyl group (loss of benzyl alcohol, 108.0575 Da). This serves as a validation of the presence of the Ser(Bzl) modification.

  • Optional - Chiral Amino Acid Analysis:

    • To definitively confirm the D-stereochemistry of the serine residue, the peptide can be hydrolyzed in deuterated acid (to control for acid-induced racemization)[6].

    • The resulting amino acid mixture is then analyzed by a chiral LC-MS method, which can separate L- and D-amino acid isomers[6].

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing D-Ser(Bzl) requires a departure from standard analytical protocols. The labile nature of the O-benzyl protecting group renders CID-based methods largely uninformative for sequence analysis.

Key Recommendations:

  • Prioritize ETD: Electron Transfer Dissociation (ETD) is the superior fragmentation method for these peptides. It preserves the benzyl protecting group, enabling comprehensive backbone fragmentation and unambiguous localization of the D-Ser(Bzl) residue.

  • Use Complementary Data: When possible, acquiring both CID and ETD data for the same precursor is highly beneficial. The characteristic neutral loss in the CID spectrum serves as a valuable confirmation of the modification's presence, while the ETD spectrum provides the detailed sequence information.

  • Optimize LC-MS Conditions: Careful attention must be paid to the mobile phase composition. The use of formic acid instead of trifluoroacetic acid is critical for achieving optimal sensitivity in the mass spectrometer.

  • Consider Orthogonal Methods: For unequivocal confirmation of stereochemistry, especially in a regulatory or GMP environment, orthogonal methods such as chiral amino acid analysis following hydrolysis are recommended.

By understanding the underlying chemical principles of peptide fragmentation and selecting the appropriate analytical tools, researchers can overcome the challenges posed by labile protecting groups and complex stereochemistry. This enables the confident and comprehensive characterization of innovative peptide therapeutics and research tools, accelerating the pace of discovery and development.

References

  • Julian, R. R., & Beauchamp, J. L. (2012). Discriminating D-amino acid-containing peptide epimers by radical-directed dissociation mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(8), 1391–1399.
  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry, 80(17), 6766–6774.
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  • O'Connor, P. B., & Costello, C. E. (2001). Leaving group and gas phase neighboring group effects in the side chain losses from protonated serine and its derivatives. Journal of the American Society for Mass Spectrometry, 12(5), 595–604.
  • Mikesh, L. M., Ueberheide, B., Chi, A., Coon, J. J., Syka, J. E., Shabanowitz, J., & Hunt, D. F. (2006). The utility of ETD mass spectrometry in proteomic analysis. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(12), 1811–1822.
  • Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical lig
  • Medzihradszky, K. F. (2013). Lessons in de novo peptide sequencing by tandem mass spectrometry. Broad Institute.
  • Dissecting the role of protein phosphorylation: a chemical biology toolbox. (2022). RSC Publishing.
  • Mascot. (n.d.). Peptide fragmentation.
  • Side Chain Chemistry Mediates Backbone Fragmentation in Hydrogen Deficient Peptide Radicals. (n.d.). stoltz2.caltech.edu.
  • Agilent Technologies. (2024).
  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum.
  • Peptide backbone fragmentation initiated by side-chain loss at cysteine residue in matrix-assisted laser desorption/ionization in-source decay mass spectrometry. (2013). PubMed.
  • Prompt fragmentation of disulfide-linked peptides during matrix-assisted laser desorption ionization mass spectrometry. (n.d.). Sigma-Aldrich.
  • Section 4B. CID of Peptides and De Novo Sequencing. (2023). Chemistry LibreTexts.
  • Strege, M. A., & Tymiak, A. A. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
  • Guest Lecture Protein and Peptide Mass Spectrometry. (n.d.). UCSD Proteomics.
  • How to analyze synthetic peptide by LC and LCMS? (2020).
  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). American Chemical Society.
  • Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021). MDPI.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.).

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A Senior Application Scientist's Guide to the Definitive Characterization of H-D-Ser(Bzl)-OH.HCl via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and peptide synthesis, the absolute structural integrity of building blocks is non-negotiable. H-D-Ser(Bzl)-OH.HCl, or O-Benzyl-D-serine hydrochloride, is a critical chiral precursor whose purity and identity directly impact the efficacy and safety of the final therapeutic product. While various analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to deliver a complete, high-resolution picture of the molecular structure in its solution state, the environment most relevant to its biological function.[1]

This guide provides an in-depth, experience-driven comparison of NMR methodologies for the comprehensive characterization of this compound. We will move beyond rote protocols to explain the scientific rationale behind the selection of a multi-dimensional NMR strategy, compare its definitive power against other analytical alternatives, and provide actionable, validated experimental workflows for immediate application in your laboratory.

The Unambiguous Power of NMR: Why It's the Gold Standard

At its core, NMR spectroscopy interrogates the magnetic properties of atomic nuclei within a molecule, providing exquisitely detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] For a molecule like this compound, this translates to:

  • Unambiguous Structure Verification: Confirming the precise arrangement of every atom.

  • Purity Assessment: Identifying and quantifying impurities with high sensitivity.

  • Conformational Insights: Studying the molecule's three-dimensional structure in solution.[3]

Let's begin by visualizing the target molecule and the specific nuclei we will be probing.

Caption: Structure of this compound with key atoms labeled for NMR assignment.

A Multi-Dimensional Strategy for Complete Elucidation

A single NMR experiment provides only one dimension of information. To build an unassailable structural proof, we must layer data from multiple, complementary experiments. The synergy between 1D and 2D NMR techniques allows us to construct the molecule piece by piece, validating each connection.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation Experiments cluster_validation Final Validation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons C13_NMR ¹³C NMR (Carbon Backbone) HSQC HSQC (Direct ¹H-¹³C Bonds) C13_NMR->HSQC Assigns protonated carbons DEPT DEPT-135 (Carbon Multiplicity) DEPT->HSQC Confirms CH vs CH₂ COSY->HSQC Builds H-C fragments HMBC HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Connects fragments Structure Confirmed Structure of This compound HMBC->Structure Assembles final skeleton

Caption: Workflow for structural elucidation using a combination of 1D and 2D NMR experiments.

¹H NMR: The Initial Proton Blueprint

The ¹H NMR spectrum is the starting point, providing a quantitative map of all hydrogen atoms. For this compound, we expect distinct signals for the amino acid backbone, the benzyl protecting group, and the exchangeable protons.

  • Rationale: This experiment quickly verifies the presence of key functional groups and provides a proton count via integration, offering an initial check on sample identity and purity.

  • Expected Signals:

    • ~7.4 ppm: A multiplet corresponding to the 5 protons of the aromatic benzyl group.

    • ~4.7 ppm: A singlet for the two benzylic (Cγ) protons.

    • ~4.3 ppm: A triplet for the α-proton (Hα), coupled to the two β-protons.

    • ~4.0 ppm: A doublet for the two β-protons (Hβ), coupled to the α-proton.

    • Exchangeable Protons: Broad signals for the amine (NH₃⁺) and carboxylic acid (COOH) protons, which may vary in chemical shift depending on solvent and concentration.

¹³C NMR and DEPT: Mapping the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR and its associated DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the carbon framework.

  • Rationale: The ¹³C spectrum confirms the total number of unique carbon atoms, while DEPT-135 distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons (like the carboxyl C' and the Cδ1 of the benzyl group) are absent in DEPT spectra, aiding their assignment.

  • Expected Signals:

    • ~170 ppm: Carboxyl carbon (C').

    • ~137 ppm: Quaternary aromatic carbon (Cδ1).

    • ~128-129 ppm: Aromatic CH carbons (Cε, Cζ).

    • ~73 ppm: Benzylic carbon (Cγ).

    • ~68 ppm: β-carbon (Cβ).

    • ~55 ppm: α-carbon (Cα).

COSY (COrrelation SpectroscopY): Connecting the Protons

The COSY experiment is the first step in assembling the molecular puzzle, revealing which protons are coupled to each other through 2-3 chemical bonds.[4][5]

  • Rationale: This is crucial for identifying contiguous proton networks, known as spin systems. For this compound, it will definitively link the α-proton to the β-protons, confirming the serine backbone structure.

  • Key Correlation: A cross-peak will appear between the Hα signal (~4.3 ppm) and the Hβ signals (~4.0 ppm). The aromatic protons will also show correlations to their neighbors on the ring.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

HSQC is a powerful experiment that maps each proton directly to the carbon atom it is attached to.[6][7][8]

  • Rationale: This experiment bridges the information from ¹H and ¹³C NMR, allowing for the unambiguous assignment of every CH, CH₂, and CH₃ group. It acts as a powerful validation step.

  • Key Correlations:

    • Hα (~4.3 ppm) will correlate to Cα (~55 ppm).

    • Hβ (~4.0 ppm) will correlate to Cβ (~68 ppm).

    • Hγ (~4.7 ppm) will correlate to Cγ (~73 ppm).

    • Aromatic protons (~7.4 ppm) will correlate to their respective aromatic carbons (~128-129 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): The Final Assembly

HMBC is the capstone experiment, revealing correlations between protons and carbons that are 2-3 bonds away.[9][10][11]

  • Rationale: This is how we connect the individual spin systems and identify quaternary carbons. It provides the long-range information needed to piece the entire molecular structure together.

  • Key Correlations for this compound:

    • The benzylic protons (Hγ) will show a correlation to the quaternary aromatic carbon (Cδ1) , definitively linking the benzyl group to the aromatic ring.

    • The β-protons (Hβ) will show correlations to the α-carbon (Cα) and the carboxyl carbon (C') , confirming the serine backbone.

    • The α-proton (Hα) will show a correlation to the carboxyl carbon (C') .

G Protons Proton Signals (¹H NMR) Protons->Protons COSY (H-H bonds) Carbons Carbon Signals (¹³C NMR) Protons->Carbons HSQC (Direct C-H bonds) Protons->Carbons HMBC (Long-Range C-H) Structure Verified Structure Protons->Structure Integration confirms proton count Carbons->Structure DEPT confirms multiplicity

Caption: Logical relationships showing how different NMR experiments provide complementary data.

NMR in Context: A Comparative Analysis

While NMR is comprehensive, a multi-technique approach is often employed in regulated environments. Understanding how NMR compares to other methods highlights its unique strengths.

Technique Information Provided for this compound Strengths Limitations
NMR Spectroscopy Complete 3D structure, connectivity, purity, and identity.Unambiguous and definitive structural information in a single set of experiments.Lower sensitivity compared to MS; cannot inherently distinguish enantiomers without chiral aids.
Mass Spectrometry (MS) Accurate molecular weight and fragmentation pattern.Extremely high sensitivity, confirms elemental composition.Provides no information on atom connectivity or stereochemistry; isomers are indistinguishable.
FTIR Spectroscopy Presence of key functional groups (C=O, N-H, O-H, C-O).Fast, inexpensive, good for quick identity verification.Provides very limited structural detail; cannot distinguish similar molecules.
Chiral HPLC / Polarimetry Confirmation of enantiomeric purity (D-form).Essential for confirming the correct stereoisomer.Provides no structural information beyond chirality.

Experimental Protocol: A Validated Workflow

This protocol outlines the key steps for acquiring high-quality NMR data for this compound.

1. Sample Preparation

  • Objective: To prepare a clear, homogeneous solution suitable for high-resolution NMR.

  • Procedure:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in 0.6 mL of a deuterated solvent. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are excellent choices as they readily dissolve the hydrochloride salt. D₂O will cause the exchange and disappearance of the NH₃⁺ and COOH proton signals, which can simplify the spectrum.

    • Vortex the sample until fully dissolved. If necessary, gentle sonication can be used.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Ensure the sample height in the tube is adequate for the spectrometer's probe (typically ~4-5 cm).

2. NMR Data Acquisition

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a probe capable of performing 2D experiments.

  • Procedure:

    • Tuning and Matching: Insert the sample and ensure the probe is correctly tuned to the frequencies of ¹H and ¹³C and matched to the correct impedance.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.

    • ¹H Spectrum: Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. This is a longer experiment, so use an appropriate number of scans (e.g., 1024 or more) and a suitable relaxation delay.

    • DEPT-135: Run a standard DEPT-135 experiment to determine carbon multiplicities.

    • gCOSY: Acquire a gradient-selected COSY spectrum to map ¹H-¹H correlations.

    • gHSQC: Acquire a gradient-selected HSQC spectrum, optimizing the spectral widths in both dimensions to cover all expected proton and carbon signals.

    • gHMBC: Acquire a gradient-selected HMBC spectrum. The long-range coupling delay should be optimized for a typical value of 8 Hz, which captures most 2- and 3-bond correlations effectively.[9]

Conclusion

The structural characterization of critical raw materials like this compound demands the most rigorous analytical tools available. This guide has demonstrated that a strategic, multi-dimensional NMR approach, incorporating ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, provides an unparalleled level of structural detail and confirmation. It allows for the complete and unambiguous assignment of every proton and carbon, verifying connectivity and confirming the integrity of the molecule. When compared to other techniques, NMR's ability to deliver a comprehensive structural proof in a single suite of experiments establishes it as the gold standard for researchers, scientists, and drug development professionals who require absolute confidence in their chemical matter.

References

  • Mishra, N., & Coutinho, E. (n.d.). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Retrieved from [Link]

  • Schievano, E., et al. (2021). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Cavanagh, J. (n.d.). Introduction to NMR spectroscopy of proteins. Duke Computer Science. Retrieved from [Link]

  • Gallo, V., et al. (2015). Analysis of Amino Acids in Foodstuff by Nuclear Magnetic Resonance. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Retrieved from [Link]

  • Conduct Science. (2021). A Brief on The NMR Spectroscopy of Proteins. Retrieved from [Link]

  • Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. Retrieved from [Link]

  • Rupasinghe, S. G., & Schommer, S. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • MRRC. (n.d.). Structure Elucidation Notes. University of Illinois Chicago. Retrieved from [Link]

  • Furrer, J., et al. (2014). A robust, sensitive, and versatile HMBC experiment for rapid structure elucidation by NMR: IMPACT-HMBC. Chemical Communications. Retrieved from [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

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A Senior Application Scientist's Guide to Chiral Purity Analysis of H-D-Ser(Bzl)-OH.HCl by HPLC: A Comparative Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of chiral building blocks is not merely a quality control step; it is a fundamental pillar of safety, efficacy, and regulatory compliance. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, and enantiomeric impurities can lead to reduced efficacy, altered pharmacological profiles, or even significant toxicity. H-D-Ser(Bzl)-OH.HCl, or O-Benzyl-D-serine hydrochloride, is a critical chiral intermediate in the synthesis of various pharmaceutical agents. Its enantiomeric counterpart, L-Ser(Bzl)-OH, can be an undesired impurity. Therefore, the robust and accurate determination of its chiral purity is paramount.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral purity analysis of this compound. We will delve into the mechanistic underpinnings of both direct and indirect chiral separation strategies, presenting supporting data and protocols. Furthermore, we will objectively compare HPLC with alternative analytical techniques, offering a comprehensive framework for method selection in a research and development setting.

Pillar 1: The Primary Workhorse - Indirect Chiral HPLC via Diastereomeric Derivatization

The most common and often most robust approach for determining the enantiomeric purity of amino acids on standard HPLC instrumentation is the indirect method. This strategy circumvents the need for expensive chiral stationary phases (CSPs) by converting the enantiomers into diastereomers using a chiral derivatizing reagent. These diastereomers, having different physicochemical properties, can then be readily separated on a conventional achiral column, such as a C18 reversed-phase column.[1][2][3]

The Causality Behind Derivatization: The Marfey's Reagent Advantage

Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a widely trusted and extensively documented chiral derivatizing agent for primary and secondary amines, including the amino group of serine.[1][4][5] The reaction proceeds via a nucleophilic aromatic substitution, where the amino group of H-D-Ser(Bzl)-OH and any contaminating L-enantiomer attacks the electron-deficient dinitrophenyl ring of the L-FDAA.

This reaction forms two distinct diastereomers: L-FDAA-D-Ser(Bzl)-OH and L-FDAA-L-Ser(Bzl)-OH. The resulting diastereomeric pair can be effectively resolved on a standard C18 column due to differences in their interaction with the stationary phase. The dinitrophenyl chromophore introduced by the reagent provides strong UV absorbance, typically around 340 nm, enabling highly sensitive detection.[6]

Experimental Workflow: Indirect Chiral HPLC

cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Sample Dissolve Dissolve in Aqueous Buffer (e.g., NaHCO3) Sample->Dissolve Standard Prepare L-Ser(Bzl)-OH Standard Standard->Dissolve Add_Marfey Add Marfey's Reagent (FDAA) in Acetone Dissolve->Add_Marfey Incubate Incubate at ~40°C Add_Marfey->Incubate Quench Quench with Acid (e.g., HCl) Incubate->Quench Inject Inject Derivatized Sample Quench->Inject Column C18 Reversed-Phase Column Inject->Column Mobile_Phase Gradient Elution (e.g., ACN/Water/TFA) Column->Mobile_Phase Detect UV Detection at 340 nm Mobile_Phase->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % L-Enantiomer Integrate->Calculate Start Start: Need Chiral Purity of this compound Q_Trace Need to quantify trace impurity (<0.1%)? Start->Q_Trace Q_HPLC Is HPLC the preferred platform? Q_CSP Have access to/budget for Chiral Stationary Phase (CSP)? Q_HPLC->Q_CSP Yes Q_Volatile Is derivatization for volatility acceptable? Q_HPLC->Q_Volatile No Q_Trace->Q_HPLC Yes Method_NMR Use Chiral NMR Q_Trace->Method_NMR No Method_Indirect_HPLC Use Indirect HPLC (Marfey's Reagent) Q_CSP->Method_Indirect_HPLC No Method_Direct_HPLC Use Direct HPLC (CSP) Q_CSP->Method_Direct_HPLC Yes Q_Sample Is sample amount very limited? Q_Volatile->Q_Sample No Method_GC Use Chiral GC Q_Volatile->Method_GC Yes Q_Sample->Method_Indirect_HPLC No Method_CE Use Chiral CE Q_Sample->Method_CE Yes

Sources

A Comparative Guide to Serine Protection in SPPS: Fmoc-D-Ser(Bzl)-OH vs. H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two serine derivatives, Fmoc-D-Ser(Bzl)-OH and H-D-Ser(Bzl)-OH.HCl, for application in Solid-Phase Peptide Synthesis (SPPS). The selection of an amino acid derivative is not merely a choice of reagent but a commitment to a specific synthetic strategy. Here, we dissect the fundamental differences between these two building blocks, moving beyond a simple feature list to explain the causality behind their respective applications, potential pitfalls, and optimal use cases.

Part 1: The Foundational Choice: Two Orthogonal Worlds of SPPS

In Solid-Phase Peptide Synthesis, the success of assembling a peptide chain hinges on a concept known as orthogonality.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups, where each class can be selectively removed under specific chemical conditions without affecting the others.[3][4] This principle allows for the controlled, stepwise elongation of the peptide chain. The two dominant orthogonal strategies in SPPS are the Fmoc/tBu and Boc/Bzl approaches.[5] The choice between Fmoc-D-Ser(Bzl)-OH and this compound is fundamentally a choice between these two synthetic worlds.

  • The Fmoc/tBu Strategy: This modern approach utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the Nα-amino group.[6][7] It is removed at each cycle with a mild base, typically a solution of piperidine in DMF.[8][9] Permanent side-chain protecting groups are acid-labile, such as the tert-butyl (tBu) group, and are removed only at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[5] Fmoc-D-Ser(Bzl)-OH is a building block designed for this strategy.

  • The Boc/Bzl Strategy: This is the classic Merrifield approach. It uses the acid-labile tert-butoxycarbonyl (Boc) group for temporary Nα-protection, which is removed with a moderately strong acid like TFA at each step.[10] The side-chain protecting groups are typically benzyl (Bzl) based, which are stable to the repetitive TFA treatments but are cleaved during the final step with a much stronger acid, such as liquid hydrogen fluoride (HF).[2][5] This compound, which lacks Nα-protection, is a precursor used within this strategic framework.

G cluster_0 SPPS Strategies cluster_1 Serine Derivatives Fmoc Fmoc/tBu Strategy Boc Boc/Bzl Strategy Fmoc_Ser Fmoc-D-Ser(Bzl)-OH Fmoc_Ser->Fmoc Native Building Block H_Ser This compound (Precursor for Boc-D-Ser(Bzl)-OH) H_Ser->Boc Used Within G Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: 1. Fmoc-D-Ser(Bzl)-OH 2. Activator (e.g., HATU) 3. Base (e.g., DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle Start Start: Resin-Peptide-(AA)n-Fmoc Start->Deprotection

Fig. 2: Standard Fmoc-SPPS cycle for incorporating Fmoc-D-Ser(Bzl)-OH.

Part 3: The Classic Precursor: In-Depth Analysis of this compound

This compound is not a direct building block for stepwise peptide synthesis because it lacks the requisite temporary Nα-protecting group. [11]Its Nα-amino group is present as a hydrochloride salt. This reagent is primarily used in two scenarios:

  • As a starting material for the synthesis of other derivatives, most commonly Boc-D-Ser(Bzl)-OH, before use in Boc-SPPS.

  • For incorporation of the C-terminal residue in a Boc-SPPS workflow, where the free amine is neutralized in situ before coupling to the resin.

Strategic Considerations: The Boc/Bzl strategy relies on graded acid lability. The Nα-Boc group is removed with ~50% TFA in DCM, while the side-chain Bzl group remains intact. [2][10]The final cleavage and deprotection of the Bzl group requires a very strong acid like anhydrous HF, which necessitates specialized laboratory equipment.

Performance and Potential Side Reactions:

  • Neutralization: The initial hydrochloride salt must be neutralized with a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) to liberate the free amine for coupling. Incomplete neutralization will lead to failed coupling.

  • Side-Chain Stability: The benzyl ether is generally stable to the repetitive TFA treatments required for Boc deprotection. However, prolonged exposure or harsh TFA conditions can lead to premature cleavage. [12]3. Final Cleavage Artifacts: During the final cleavage with strong acid (e.g., HF), the cleaved benzyl cation is a reactive electrophile. If not properly scavenged (e.g., with anisole), it can reattach to nucleophilic residues like Tryptophan or Methionine, creating unwanted byproducts.

G Resin Resin-(AA)n-NH2 Deprotection Boc Deprotection (~50% TFA/DCM) Wash_Neut Wash & Neutralize (e.g., 5% DIPEA/DCM) Deprotection->Wash_Neut Coupling Coupling: 1. Boc-D-Ser(Bzl)-OH 2. Activator (e.g., DIC) 3. HOBt Wash_Neut->Coupling Wash2 Wash (DCM/DMF) Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle Start Start: Resin-Peptide-(AA)n-Boc Start->Deprotection

Fig. 3: Standard Boc-SPPS cycle using a Boc-protected serine derivative.

Part 4: Head-to-Head Comparison

The following table summarizes the critical differences, which stem from the overarching synthetic strategy rather than the molecules in isolation.

FeatureThis compoundFmoc-D-Ser(Bzl)-OH
Primary SPPS Strategy Boc/BzlFmoc/tBu
Nα-Protection Status None (as HCl salt)Fmoc (9-fluorenylmethyloxycarbonyl)
Side-Chain Protection Benzyl (Bzl)Benzyl (Bzl)
Nα-Deprotection N/A (Requires Boc protection first, then TFA)Base (e.g., 20% Piperidine in DMF)
Side-Chain Deprotection Strong Acid (e.g., HF, TFMSA) or HydrogenolysisStrong Acid (e.g., TFA) or Hydrogenolysis
Orthogonality Context Quasi-orthogonal: Both Boc and Bzl are acid-labile, relying on different acid strengths for selectivity. [4]Fully orthogonal: Base-labile Fmoc vs. acid-labile side chains. [2]
Initial Step in SPPS Requires neutralization (if C-terminal) or Nα-Boc protection.Direct use in coupling step after Fmoc deprotection of the preceding residue.
Key Advantage Belongs to the robust, classic Boc/Bzl strategy, sometimes preferred for aggregating sequences.Part of the milder Fmoc/tBu strategy, avoiding harsh acids until the final step. [7][]
Primary Risk Factor Handling of strong acids (HF); neutralization variability.Base-induced side reactions (β-elimination) during Fmoc removal. [14]

Part 5: Experimental Protocols and Side Reaction Mechanisms

Protocol 1: Incorporation of Fmoc-D-Ser(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard manual procedure for coupling onto a resin (e.g., Rink Amide) with a free N-terminal amine.

  • Resin Preparation: Swell 100 mg of peptide-resin (e.g., 0.5 mmol/g loading) in 2 mL of N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF. Add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 3 minutes.

    • Drain the solution. Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • Kaiser Test: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of the free primary amine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve Fmoc-D-Ser(Bzl)-OH (4 eq., 83.5 mg), HATU (3.9 eq., 74.1 mg), and HOBt (4 eq., 27.0 mg) in 1 mL of DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 69.7 µL).

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring & Washing:

    • Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, extend the coupling time.

    • Once complete, drain the coupling solution and wash the resin with DMF (3 x 2 mL), Dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL). The resin is now ready for the next cycle.

Protocol 2: Incorporation of this compound as the C-Terminal Residue (Boc-SPPS)

This protocol describes loading the first amino acid onto a 2-chlorotrityl chloride resin, which is sensitive to acid and allows for mild cleavage of the final peptide.

  • Resin Preparation: Swell 100 mg of 2-chlorotrityl chloride resin (e.g., 1.0 mmol/g loading) in 2 mL of dry DCM for 30 minutes in a reaction vessel under an inert atmosphere (e.g., Nitrogen).

  • Amino Acid Preparation:

    • In a separate vial, dissolve this compound (2 eq., 46.3 mg) in 1 mL of dry DMF.

    • Add DIPEA (5 eq., 87.1 µL) to neutralize the HCl salt and liberate the free amine. Mix well.

  • Coupling to Resin:

    • Drain the DCM from the swollen resin.

    • Add the neutralized amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Capping:

    • To cap any unreacted chloride sites on the resin, drain the amino acid solution and add 2 mL of a DCM/Methanol/DIPEA (17:2:1) solution.

    • Agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin thoroughly with DCM (3 x 2 mL), DMF (3 x 2 mL), and finally Methanol (3 x 2 mL) to shrink the resin for drying. Dry the resin under vacuum.

  • Loading Determination: The substitution level can be determined gravimetrically or via spectrophotometric analysis after cleaving the Fmoc group (if an Fmoc-amino acid were used for this test).

Common Serine Side Reactions

G cluster_0 Racemization (via Enolization) cluster_1 β-Elimination rac_start D-Serine Derivative rac_intermediate Planar Enolate Intermediate (Loss of Stereochemistry) rac_start->rac_intermediate + Base - H+ rac_end_d D-Serine (Desired) rac_intermediate->rac_end_d + H+ rac_end_l L-Serine (Contaminant) rac_intermediate->rac_end_l + H+ beta_start Serine Derivative beta_intermediate Dehydroalanine (Dha) beta_start->beta_intermediate + Base (Piperidine) - HOR' beta_end Piperidinyl-Alanine Adduct beta_intermediate->beta_end + Piperidine (Michael Addition)

Fig. 4: Key side-reaction pathways for serine residues in SPPS.

Conclusion

The choice between this compound and Fmoc-D-Ser(Bzl)-OH is not a matter of simple substitution but a fundamental decision that dictates the entire synthetic strategy.

  • Choose Fmoc-D-Ser(Bzl)-OH when employing the modern, widely used Fmoc/tBu strategy . This approach offers milder deprotection conditions for chain elongation and is amenable to high-throughput automation. Be mindful of potential base-induced side reactions and select coupling conditions that minimize racemization.

  • Utilize this compound as a precursor or C-terminal anchor within the classic Boc/Bzl strategy . This method is robust and well-established, but it requires handling of hazardous strong acids (TFA and HF) and careful control of neutralization and scavenging steps.

Ultimately, the optimal choice depends on the target peptide's sequence, the available laboratory equipment (specifically for HF cleavage), and the researcher's familiarity with each synthetic methodology. A thorough understanding of the underlying chemical principles of these orthogonal strategies is paramount to synthesizing high-quality peptides.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC press.
  • Palladino, P., & Stetsenko, D. A. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342–6345.
  • Yamashiro, D., & Li, C. H. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 42(3), 523–525.
  • CS Bio. (n.d.). A Practical Guide to Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Kumar, K. S., & Balaram, P. (2012). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation. Organic & biomolecular chemistry, 10(43), 8649–8654.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Bodanszky, M., & Bodanszky, A. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57-68.
  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Yamashiro, D., & Li, C. H. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. PubMed. Retrieved from [Link]

  • Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Racemization during SPPS coupling step. [Image]. Retrieved from [Link]

  • Aapptec Peptides. (2013). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • Liu, S., & Wu, J. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 144(34), 15536–15543.
  • Han, S., et al. (2019). Racemization of the substrate and product by serine palmitoyltransferase from Sphingobacterium multivorum yields two enantiomers of the product from d-serine. Journal of Biological Chemistry, 294(4), 1182-1191.
  • ResearchGate. (n.d.). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of acid-labile protecting or anchoring groups in the presence of polyfluorinated alcohol: Application to solid-phase peptide synthesis. Retrieved from [Link]

  • Slideshare. (2017). Spps and side reactions in peptide synthesis. Retrieved from [Link]

  • Giraud, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1180, 3-23.
  • Schumann, M., et al. (2010). Synthesis of Fmoc-Pro-Hyp(TBDPS)-Gly-OH and Its Application as a Versatile Building Block for the Preparation of Collagen Model Peptides. Synthesis, 2010(19), 3263-3268.
  • Aapptec Peptides. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Chem-Supply. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • PubChem. (n.d.). H-Ser(Bzl)-OH.HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Ser(Bzl)-OH. Retrieved from [Link]

  • ResearchGate. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]

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The Alchemist's Choice: A Comparative Guide to Activating H-D-Ser(Bzl)-OH.HCl for Optimal Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To Researchers, Scientists, and Drug Development Professionals,

In the intricate world of peptide synthesis, the seemingly routine step of amino acid coupling is a critical juncture that dictates the success of an entire synthetic campaign. The choice of activating reagent can mean the difference between a high-purity target peptide and a complex mixture of byproducts. This is particularly true for sterically hindered or sensitive amino acids like O-Benzyl-D-serine hydrochloride (H-D-Ser(Bzl)-OH.HCl). This guide provides a deep dive into the comparative efficiency of various activators for this crucial building block, offering experimental insights to inform your selection process.

The Challenge of this compound

This compound presents a unique set of challenges in peptide synthesis. The bulky benzyl protecting group on the serine side chain introduces steric hindrance, which can slow down the coupling reaction and necessitate more potent activation methods.[1][2][3] Furthermore, like all serine derivatives, it is susceptible to racemization at the α-carbon during activation, a side reaction that can compromise the biological activity of the final peptide.[4][5] Therefore, the ideal activator must strike a delicate balance between high reactivity to overcome steric hindrance and a gentle mechanism that minimizes epimerization.

A Head-to-Head Comparison of Common Activators

To elucidate the performance of different coupling strategies, we will compare three major classes of activators: carbodiimides, uronium/aminium salts, and phosphonium salts. Each class operates via a distinct mechanism, leading to significant differences in coupling efficiency, reaction kinetics, and the propensity for side reactions.

The Workhorse: Carbodiimides (DIC/HOBt and DIC/Oxyma)

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), are among the most established and cost-effective coupling reagents.[6][7] They function by reacting with the carboxylic acid of the amino acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously prone to racemization.[7] To suppress this, additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are indispensable.[6][7][8]

  • Mechanism of Action: The carbodiimide activates the carboxyl group, which is then attacked by the additive (HOBt or Oxyma) to form a less reactive but more stable active ester. This active ester then reacts with the free amine of the growing peptide chain to form the desired peptide bond. The addition of HOBt or Oxyma is crucial for minimizing racemization.[7][8]

  • Performance Insights: While generally reliable, the DIC/additive approach can be sluggish when coupling sterically hindered residues like this compound. The formation of the active ester is a critical step, and its rate can be a limiting factor. Recent studies have shown that for Fmoc-L-Ser(tBu)-OH, racemization is negligible with most coupling reagents, but can be a concern with certain combinations.[4] For Fmoc-L-Cys(Trt)-OH, racemization was observed with all tested coupling reagents except for DIC/Oxyma, highlighting the effectiveness of this combination in suppressing this side reaction.[4]

The Powerhouses: Uronium/Aminium Salts (HBTU and HATU)

Uronium and aminium salts, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are renowned for their high reactivity and rapid coupling kinetics.[7][8] They are often the reagents of choice for difficult couplings, including those involving sterically hindered amino acids.[6][7]

  • Mechanism of Action: In the presence of a base like N,N-Diisopropylethylamine (DIPEA), these reagents react with the carboxylic acid to form an active ester (OBt or OAt ester, respectively).[8][9] The OAt esters generated by HATU are generally more reactive than the OBt esters from HBTU due to the electronic properties of the 7-azabenzotriazole moiety.

  • Performance Insights: HBTU and HATU typically provide excellent coupling efficiencies for this compound, often leading to higher yields and faster reaction times compared to carbodiimide methods.[8] However, a critical consideration is the potential for guanidinylation of the N-terminal amine if the uronium reagent is used in excess, which can lead to chain termination.[5] While HATU is generally more reactive and can lead to less epimerization than HBTU, it is also more expensive.[7] For Fmoc-L-Ser(tBu)-OH, the combination of HATU with N-methylmorpholine (NMM) was shown to cause some racemization.[4]

The Specialists: Phosphonium Salts (PyBOP)

Phosphonium salts, like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), represent another class of highly efficient coupling reagents.[6] They are known for their ability to facilitate difficult couplings with minimal side reactions.

  • Mechanism of Action: Similar to uronium salts, PyBOP reacts with the carboxylic acid in the presence of a base to form a benzotriazolyl ester, which then acylates the free amine. A key advantage of phosphonium reagents is that they do not have the potential to cause guanidinylation of the N-terminus.

  • Performance Insights: PyBOP is a robust reagent for coupling sterically hindered amino acids and is generally considered to be a "clean" coupling reagent, producing fewer side products. While its reactivity may be slightly lower than HATU in some cases, its inability to cause guanidinylation makes it a safer choice, especially in segment condensations or when using an excess of the coupling reagent is desired.

Quantitative Data Summary

Activator SystemRelative ReactivityPropensity for RacemizationKey AdvantagesPotential Drawbacks
DIC/HOBt ModerateLow (with additive)Cost-effective, well-establishedSlower for hindered couplings, formation of insoluble DCU byproduct (with DCC)
DIC/Oxyma Moderate-HighVery LowExcellent racemization suppression[4]
HBTU/DIPEA HighLow to ModerateFast reactions, high efficiency[8]Potential for guanidinylation[5]
HATU/DIPEA Very HighLowVery fast, highly efficient for difficult couplings[7]Higher cost, potential for racemization with some bases[4]
PyBOP/DIPEA HighLowHigh efficiency, no guanidinylation side reaction

Experimental Protocols

To enable a direct and objective comparison, the following standardized protocols are provided for a model coupling reaction of Fmoc-Ala-OH to a resin-bound peptide terminating in H-D-Ser(Bzl)-OH.

General Solid-Phase Peptide Synthesis (SPPS) Setup
  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading)

  • Scale: 0.1 mmol

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection: 20% Piperidine in DMF (2 x 10 min)

  • Washes: 5 x DMF, 3 x Isopropanol, 3 x DMF between deprotection and coupling steps.

Protocol 1: DIC/HOBt Coupling
  • Swell the resin in DMF for 30 minutes.

  • Perform Fmoc deprotection as described above.

  • In a separate vessel, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF (2 mL).

  • Add DIC (0.4 mmol, 4 eq) to the amino acid/HOBt solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 2 hours at room temperature.

  • Wash the resin thoroughly with DMF.

  • Perform a Kaiser test to assess coupling completion.

Protocol 2: HBTU/DIPEA Coupling
  • Swell and deprotect the resin as described in the general setup.

  • In a separate vessel, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq) and HBTU (0.39 mmol, 3.9 eq) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 45 minutes at room temperature.

  • Wash the resin and perform a Kaiser test.

Protocol 3: HATU/DIPEA Coupling
  • Swell and deprotect the resin as described in the general setup.

  • In a separate vessel, dissolve Fmoc-Ala-OH (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF (2 mL).

  • Add DIPEA (0.8 mmol, 8 eq) to the solution and pre-activate for 1 minute.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 30 minutes at room temperature.

  • Wash the resin and perform a Kaiser test.

Visualizing the Workflow and Mechanisms

To better understand the processes, the following diagrams illustrate the experimental workflow and the activation mechanisms.

experimental_workflow cluster_resin_prep Resin Preparation cluster_coupling Amino Acid Coupling cluster_activators Activator Systems Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Preactivation Pre-activation of Fmoc-Ala-OH with Activator Wash1->Preactivation Deprotected Resin Coupling Couple to Resin Preactivation->Coupling DIC_HOBt DIC / HOBt HBTU_DIPEA HBTU / DIPEA HATU_DIPEA HATU / DIPEA Wash2 Wash (DMF) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest

Caption: Standard solid-phase peptide synthesis workflow for comparing coupling activators.

activation_mechanisms cluster_carbodiimide Carbodiimide (DIC/HOBt) cluster_uronium Uronium (HBTU/DIPEA) AA1 R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) AA1->O_Acylisourea + DIC DIC DIC OBt_Ester OBt-Ester (Active Ester) O_Acylisourea->OBt_Ester + HOBt HOBt HOBt Peptide_Bond1 Peptide Bond OBt_Ester->Peptide_Bond1 + Peptide-NH2 Peptide_NH2_1 Peptide-NH2 AA2 R-COOH OBt_Ester2 OBt-Ester (Active Ester) AA2->OBt_Ester2 + HBTU/DIPEA HBTU HBTU / DIPEA Guanidinylation Guanidinylation (Side Reaction) HBTU->Guanidinylation Excess reagent Peptide_Bond2 Peptide Bond OBt_Ester2->Peptide_Bond2 + Peptide-NH2 Peptide_NH2_2 Peptide-NH2

Caption: Simplified activation mechanisms for carbodiimide and uronium salt coupling reagents.

Conclusion and Recommendations

The selection of an appropriate activator for this compound is a critical parameter that significantly influences the outcome of a peptide synthesis.

  • For routine syntheses where cost is a major consideration, DIC/HOBt or DIC/Oxyma remain viable options, with the latter offering superior racemization suppression.[4]

  • For difficult couplings, long sequences, or when speed is essential, the uronium salts HBTU and HATU are the preferred choice due to their high reactivity.[7][8] Careful control of stoichiometry is necessary to avoid guanidinylation.[5]

  • PyBOP offers a compelling balance of high reactivity and cleaner reaction profiles, making it an excellent choice for complex or sensitive peptide sequences where side reactions must be minimized.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the peptide, the scale of the reaction, and budgetary constraints. It is recommended to perform small-scale test couplings to determine the most effective activator for a particular sequence. By understanding the mechanisms and performance characteristics of these common activators, researchers can make informed decisions to maximize the efficiency and purity of their peptide products.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Comparative Guide to Peptide Coupling Agents: Evaluating the Efficacy of the Acyl Azide Method vs. Standard Reagents. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. (n.d.). Aapptec Peptides.
  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing.
  • A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity. (n.d.). Benchchem.
  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021). YouTube.
  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). Request PDF.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications.
  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. (n.d.). ACS Publications.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). PubMed.
  • Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (n.d.). ResearchGate.
  • Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. (n.d.). PMC - NIH.
  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH.
  • H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. (n.d.). Aapptec Peptides.
  • DEPBT as an Efficient Coupling Reagent for Amide Bond Formation with Remarkable Resistance to Racemization. (2004). Luxembourg Bio Technologies.

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A Comparative Guide: The Stereochemical Advantage of H-D-Ser(Bzl)-OH.HCl in Peptide and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics and advanced biochemical research, the selection of constituent amino acids is a critical determinant of success. While nature predominantly utilizes L-amino acids, the strategic incorporation of their D-enantiomers offers a powerful method to overcome significant biological barriers. This guide provides an in-depth comparison of H-D-Ser(Bzl)-OH.HCl and its L-isomer, elucidating the profound advantages the D-configuration confers in terms of enzymatic stability, pharmacokinetic profile, and unique biological activity. This document serves as a technical resource for researchers, scientists, and drug development professionals, grounding its claims in experimental data and established scientific principles.

The Foundation: Chirality in Biological Systems

With the exception of achiral glycine, amino acids exist as two non-superimposable mirror images, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms. Biological systems, particularly in higher organisms, exhibit remarkable stereospecificity. Proteins are synthesized almost exclusively from L-amino acids, and consequently, the enzymes responsible for their degradation—proteases—have active sites specifically evolved to recognize and cleave peptide bonds involving L-residues.[1][2] This fundamental principle is the cornerstone of the advantages offered by D-amino acids in therapeutic design.

The Primary Advantage: Enhanced Proteolytic Resistance

The most significant and widely exploited advantage of incorporating D-amino acids like D-serine into a peptide sequence is the dramatic increase in stability against enzymatic degradation.[3][4][5]

The Mechanism of Action: Steric Hindrance

The introduction of a D-amino acid into a peptide chain creates a stereochemical mismatch for proteases.[1] The enzyme's active site, tailored for the L-configuration, cannot effectively bind to the peptide at the D-residue. This "steric hindrance" prevents the catalytic machinery of the protease from cleaving the adjacent peptide bonds, effectively shielding the peptide from degradation.[1] This principle is the primary rationale for using this compound to extend the in-vivo half-life of peptide drug candidates.[5][6]

cluster_0 L-Peptide Degradation cluster_1 D-Peptide Resistance L_Peptide L-Peptide Chain Binding_L Stereospecific Binding (Correct Fit) L_Peptide->Binding_L Protease_L Protease (Enzyme) Protease_L->Binding_L Cleavage Peptide Bond Cleavage Binding_L->Cleavage Fragments Degraded Fragments Cleavage->Fragments D_Peptide Peptide with D-Amino Acid Binding_D Steric Hindrance (Incorrect Fit) D_Peptide->Binding_D Protease_D Protease (Enzyme) Protease_D->Binding_D No_Cleavage No Cleavage (Peptide Remains Intact) Binding_D->No_Cleavage

Caption: Enzymatic degradation pathway vs. the D-amino acid resistance mechanism.

Comparative Stability Data

Experimental evidence consistently validates the superior stability of peptides containing D-amino acids. Studies have shown that even partial substitution of L-amino acids with their D-counterparts, particularly at the peptide termini, can significantly increase resistance to degradation in human serum and lysosomal preparations.[7]

Peptide Sequence (MUC2 Epitope)Flanking ResiduesStability in Human Serum (t½)Stability in Lysosomes (t½)Reference
L -TPTPTGTQTPTAll L-amino acids~ 30 min~ 60 min[7]
d -td -pTPTGTQd -td -pd -tD-amino acids in flanks> 24 hours> 24 hours[7]

Table 1. Example of enhanced enzymatic stability of a MUC2 epitope peptide through partial D-amino acid substitution. The core epitope sequence (PTGTQ) remains unchanged to preserve antibody binding, while flanking residues are replaced with D-amino acids.[7]

Experimental Protocol: In Vitro Proteolytic Stability Assay

This protocol provides a framework for comparing the stability of an L-peptide versus its D-amino acid-containing analogue.

  • Peptide Preparation: Synthesize and purify both the all-L and the D-Ser-containing peptides. Prepare stock solutions (e.g., 1 mg/mL) in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Enzyme Solution: Prepare a solution of a relevant protease (e.g., human serum, trypsin, chymotrypsin, or a lysosomal extract) at a physiologically relevant concentration.

  • Incubation: Add the peptide stock solution to the enzyme solution to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding a quenching agent, such as 10% Trichloroacetic Acid (TCA), which precipitates the enzyme.

  • Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation rate and calculate the half-life (t½) for each peptide. The D-amino acid-containing peptide is expected to show a significantly longer half-life.

Modulating Biological Activity: Beyond Stability

While stability is a primary driver, the use of this compound can also be a strategic tool to modulate the biological activity and receptor binding affinity of a peptide.[5][8]

The Case of D-Serine vs. L-Serine: A Functional Dichotomy

The isomers of serine itself provide a compelling example of divergent biological roles.

  • L-Serine: As a proteinogenic amino acid, L-serine is a fundamental building block for proteins and a key precursor in numerous metabolic pathways, including the synthesis of other amino acids and phospholipids.[9]

  • D-Serine: In stark contrast, D-serine is not incorporated into proteins but functions as a critical neuromodulator in the central nervous system.[9] It acts as a potent co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, which are essential for synaptic plasticity, learning, and memory.[10][11][12]

This inherent difference means that incorporating D-serine into a peptide intended for neurological targets may confer unique bioactivity that the L-isomer cannot. For instance, D-serine itself is being investigated for therapeutic potential in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[10][11]

cluster_L L-Serine Pathway cluster_D D-Serine Pathway L_Serine L-Serine Protein_Synth Protein Synthesis L_Serine->Protein_Synth Metabolism Metabolic Pathways (e.g., Glycine, Cysteine) L_Serine->Metabolism D_Serine D-Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Synaptic_Plasticity Synaptic Plasticity, Learning, Memory NMDA_Receptor->Synaptic_Plasticity Activation Resin Fmoc-AA-Resin Deprotection Step 1: Deprotection (20% Piperidine/DMF) Resin->Deprotection Free_Amine H2N-AA-Resin Deprotection->Free_Amine Coupling Step 2: Coupling Free_Amine->Coupling Activation This compound + HBTU/DIPEA Activation->Coupling Coupled_Peptide Fmoc-D-Ser(Bzl)-AA-Resin Coupling->Coupled_Peptide Wash Step 3: Wash (DMF) Coupled_Peptide->Wash Wash->Deprotection Repeat Cycle

Caption: Simplified workflow for incorporating this compound via Fmoc-SPPS.

Conclusion

The choice to utilize this compound over its L-isomer is a strategic decision rooted in the fundamental principles of stereochemistry and biology. The advantages are clear and experimentally validated: profound resistance to proteolytic degradation, leading to vastly improved pharmacokinetic profiles, and the potential to introduce unique biological activities, particularly in neuroscience applications where D-serine is an endogenous neuromodulator. For researchers and drug developers aiming to create more stable, durable, and potent peptide-based therapeutics, the incorporation of D-amino acids is not merely an alternative but a cornerstone of modern peptide design.

References

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009–2018. [Link]

  • Jelinek, R., & Sýkora, J. (Year not specified). Biosynthesis of D-amino Acid-Containing Peptides. PubMed. [Link]

  • CD Formulation. (n.d.). D-Amino Acid-Containing Peptide Synthesis. CD Formulation. [Link]

  • Zhang, Y., et al. (2023). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Molecules, 28(23), 7869. [Link]

  • LifeTein. (n.d.). D-amino acid peptides. LifeTein. [Link]

  • Kino, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(12). [Link]

  • LifeTein. (2024). Should My Peptides Have D-Amino Acids?. LifeTein. [Link]

  • Feng, Z., et al. (2018). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 8(11), 3017–3031. [Link]

  • ConsumerLab.com. (2024). L-Serine and D-Serine: Health Effects, Safety, and Differences. ConsumerLab.com. [Link]

  • Leithold, L. H., et al. (2016). Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease. European Journal of Pharmaceutical Sciences, 92, 28-36. [Link]

  • Uray, K., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 13(10), 654-661. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). s The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine. Bentham Science Publishers. [Link]

  • Subramanian, R., et al. (2016). Nonclinical Pharmacokinetics Disposition, and Drug-Drug Interaction Potential of a Novel D-Amino Acid Peptide Agonist of the Calcium Sensing Receptor AMG 416 (Etelcalcetide). Drug Metabolism and Disposition, 44(5), 717-728. [Link]

  • Wikipedia. (n.d.). Serine. Wikipedia. [Link]

  • Melchionna, M., Styan, K. E., & Marchesan, S. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. ScienceOpen. [Link]

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  • Schell, M. J., et al. (1997). d-Serine as a Neuromodulator: Regional and Developmental Localizations in Rat Brain Glia Resemble NMDA Receptors. Journal of Neuroscience, 17(10), 3747-3756. [Link]

  • Oliet, S. H., & Mothet, J. P. (2009). D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain. Journal of Physiology, 587(Pt 2), 319–326. [Link]

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  • Aapptec. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt. Aapptec. [Link]

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Certificate of Analysis for H-D-Ser(Bzl)-OH.HCl explained

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Certificate of Analysis for H-D-Ser(Bzl)-OH.HCl: Ensuring Quality in Peptide Synthesis

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is the foundational document that underwrites the quality and reliability of starting materials. In the exacting field of peptide synthesis, where the success of a multi-step process hinges on the purity of each building block, a thorough understanding of the CoA for reagents like this compound is not merely procedural—it is a prerequisite for reproducible and successful outcomes.

This guide provides a detailed examination of a typical CoA for this compound, a protected D-amino acid. We will dissect the critical analytical parameters, compare the benzyl protecting group strategy with common alternatives, and provide the experimental protocols necessary to verify these claims in your own laboratory.

The Anatomy of the Molecule: this compound

This compound, or O-Benzyl-D-serine hydrochloride, is a specifically modified amino acid designed for peptide synthesis.[1] Its nomenclature reveals its function:

  • D-Ser: Indicates the D-stereoisomer of serine. The use of non-natural D-amino acids is a key strategy in drug design to increase peptide stability and resistance to proteolytic degradation.

  • (Bzl): The benzyl group (C₆H₅CH₂–) is attached to the hydroxyl side-chain of serine, acting as a protecting group. This is essential to prevent the side-chain from participating in unwanted reactions during the peptide coupling steps.[2][3]

  • H- and -OH: These denote the free amine (NH₂) and free carboxylic acid (COOH) groups at the alpha-carbon, which are the reactive sites for peptide bond formation.[4]

  • .HCl: The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, such as solubility.[5][6]

Its primary role is as a fundamental building block in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[7][8]

Deconstructing the Certificate of Analysis

A CoA for this compound provides a quantitative summary of its quality. Understanding the significance of each test is crucial for assessing its suitability for your synthesis.

ParameterTypical SpecificationSignificance & Scientific Rationale
Appearance White to off-white powderA basic visual inspection. Any significant deviation from a white, crystalline powder could indicate gross contamination, improper storage, or degradation.
Purity (by HPLC) ≥98.0%High-Performance Liquid Chromatography (HPLC) is the definitive test for purity. It separates the main compound from any synthesis-related impurities or degradation products. A purity level of ≥98% ensures that side reactions due to impurities are minimized, leading to a cleaner final peptide product.[9][10]
Identity by ¹H NMR Conforms to structureProton Nuclear Magnetic Resonance (¹H NMR) provides a unique fingerprint of the molecule's structure. By confirming the chemical shifts and splitting patterns of all protons, it unequivocally verifies that the material is indeed this compound.
Identity by Mass Spec. Conforms to structureMass Spectrometry (MS) confirms the molecular weight of the compound (231.67 g/mol ).[5][6] This provides orthogonal confirmation of the molecule's identity and can help detect impurities not easily seen by other methods.[11][12]
Specific Optical Rotation Example: -5.0° to -7.0° (c=1, H₂O)This is a critical parameter for any chiral compound.[13][14] It measures the rotation of plane-polarized light by a solution of the compound.[15][16][17] For this compound, a specific negative rotation confirms the presence of the correct D-enantiomer and provides a quantitative measure of its enantiomeric purity. An out-of-spec value could indicate racemization or contamination with the L-isomer, a critical failure point in stereospecific peptide synthesis.
Water Content (Karl Fischer) ≤1.0%Many peptide coupling reagents (e.g., carbodiimides like DIC or EDC) are highly sensitive to moisture. Excess water can hydrolyze activated esters, leading to failed couplings and lower peptide yields. The Karl Fischer titration is the gold standard for accurately quantifying water content.
Residual Solvents Conforms to USP <467> / ICH Q3CThis test ensures that solvents used during the manufacturing process are present only at safe, acceptable levels. High levels of residual solvents can be toxic to cell cultures and may interfere with subsequent chemical reactions.

Comparative Analysis: Benzyl (Bzl) vs. Alternative Serine Protecting Groups

The choice of a side-chain protecting group is a cornerstone of peptide synthesis strategy, dictating the conditions for deprotection. While the benzyl group is robust, other groups offer different advantages, particularly within the widely used Fmoc/tBu synthesis strategy.[3]

Protecting GroupKey AdvantagesKey DisadvantagesCommon Deprotection Method
Benzyl (Bzl) Highly stable to the acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal.[2][3]Requires harsh, strongly acidic conditions (e.g., liquid HF) or catalytic hydrogenation for removal, which can be incompatible with other sensitive functional groups in the peptide.[3][18]Strong acidolysis (e.g., HF) or Catalytic Hydrogenation (e.g., H₂/Pd).
tert-Butyl (tBu) Offers excellent stability and is orthogonal to the Fmoc protecting group. It is cleanly removed during the final cleavage from the resin with trifluoroacetic acid (TFA).[18]Less stable to repeated acid treatments that might be used in Boc-based synthesis.Strong acidolysis (e.g., 95% TFA).[18]
Trityl (Trt) A bulky group that provides good protection. It is significantly more acid-labile than tBu, allowing for selective deprotection on-resin if needed for side-chain modifications.[2]Its bulkiness can sometimes sterically hinder coupling reactions, potentially requiring longer reaction times or stronger coupling reagents.Mild acidolysis (e.g., 1-2% TFA in DCM).[2]

The Bzl group is most commonly associated with the Boc/Bzl synthesis strategy, while the tBu group is the standard for the more modern and widely adopted Fmoc/tBu strategy.[2][3]

In-House Verification: Key Experimental Protocols

Trust, but verify. Researchers can perform straightforward experiments to confirm the critical specifications on a CoA.

Purity Verification by HPLC

Objective: To independently confirm the stated purity of this compound and check for the presence of impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the compound in the initial mobile phase to a concentration of 1 mg/mL.

  • Chromatographic System: Use a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% Solvent B to 95% Solvent B over 20-30 minutes. This ensures that both polar and non-polar impurities will be eluted and detected.

  • Detection: Monitor the column effluent using a UV detector at 220 nm, where the peptide bond and aromatic ring absorb strongly.

  • Data Analysis: Integrate the area of all peaks. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

HPLC_Workflow HPLC Purity Verification Workflow cluster_prep 1. Sample Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis Sample This compound Dissolve Dissolve (1 mg/mL) Sample->Dissolve Solvent Mobile Phase A Solvent->Dissolve PreparedSample Injectable Sample Dissolve->PreparedSample Injector Autosampler PreparedSample->Injector Column C18 RP Column Injector->Column Gradient Elution Detector UV Detector (220 nm) Column->Detector Data Data System Detector->Data Chromatogram Generate Chromatogram Data->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Result Calculate Purity (%) Integration->Result

Caption: Workflow for HPLC purity analysis of this compound.

Structural Confirmation by ¹H NMR

Objective: To verify the chemical structure and identity of the compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆, in an NMR tube.

  • Instrument: Use a ¹H NMR spectrometer (400 MHz or higher for better resolution).

  • Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Analysis: Analyze the resulting spectrum. The key is to match the observed chemical shifts (ppm), integration values (proton count), and multiplicity (splitting pattern) to the expected signals for the structure.

    • ~7.3 ppm: A multiplet integrating to 5 protons, characteristic of the aromatic ring of the benzyl group.

    • ~4.5 ppm: A singlet integrating to 2 protons, for the -CH₂- group of the benzyl ether.

    • ~3.5-4.0 ppm: A set of multiplets corresponding to the α-CH and β-CH₂ protons of the serine backbone. The exact positions will vary with solvent and pH.

NMR_Workflow ¹H NMR Identity Verification Workflow Sample Weigh Sample (5-10 mg) Preparation Dissolve & Transfer to NMR Tube Sample->Preparation Solvent Add Deuterated Solvent (e.g., D₂O) Solvent->Preparation Spectrometer Place in NMR Spectrometer (≥400 MHz) Preparation->Spectrometer Acquisition Acquire Spectrum (Data Acquisition) Spectrometer->Acquisition Processing Process Data (Fourier Transform, Phasing) Acquisition->Processing Spectrum Generated ¹H NMR Spectrum Processing->Spectrum Analysis Analyze & Compare to Expected Structure Spectrum->Analysis

Caption: Workflow for structural confirmation by ¹H NMR spectroscopy.

Conclusion

The Certificate of Analysis is the single most important document guaranteeing the quality of a synthetic building block like this compound. By moving beyond a cursory check and deeply understanding the meaning and implications of each analytical test, researchers can proactively ensure the integrity of their starting materials. This diligence prevents costly synthesis failures, simplifies the purification of final products, and ultimately enhances the reliability and reproducibility of scientific research in drug discovery and development.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (A foundational review of SPPS). URL: [Link]

  • PubChem. this compound - Compound Summary. URL: [Link][5]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. URL: [Link]

  • PubChem. H-Ser(Bzl)-OH.HCl - Compound Summary. URL: [Link][6]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. URL: [Link][2]

  • Yamashiro, D., & Li, C. H. (1977). Protection of aspartic acid, serine, and threonine in solid-phase peptide synthesis. The Journal of Organic Chemistry, 42(3), 523–525. URL: [Link][19][20]

  • Albericio, F. (2000). Amino Acid-Protecting Groups. ResearchGate. URL: [Link][3]

  • Saskatchewan Open Educational Resources. 4.7. Optical Rotation – Introduction to Organic Chemistry. URL: [Link][13]

  • Wikipedia. Optical rotation. URL: [Link][14]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. URL: [Link][21]

  • Human Metabolome Database. ¹H NMR Spectrum for Serine. URL: [Link][22]

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A Senior Application Scientist's Guide to Confirming D-Ser(Bzl) Incorporation in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of peptide therapeutics, the strategic incorporation of D-amino acids is a cornerstone of modern drug design. This substitution can dramatically enhance peptide stability against enzymatic degradation, thereby improving bioavailability and in vivo half-life.[1] Among these, D-Serine, often protected with a benzyl group (D-Ser(Bzl)) during synthesis, is a common choice. However, the very stereochemical difference that imparts these desirable properties also presents a significant analytical challenge: confirming its successful and position-specific incorporation.

This guide provides a comprehensive comparison of analytical methodologies to definitively confirm the presence and location of D-Ser(Bzl) in a synthetic peptide. We will delve into the underlying principles of each technique, provide actionable experimental protocols, and offer a comparative analysis to guide your selection of the most appropriate method for your research needs.

The Analytical Imperative: Why Standard Methods Fall Short

Conventional peptide analysis techniques like standard mass spectrometry (MS) and Edman degradation are often insufficient for stereochemical analysis. While MS can confirm the overall mass of the peptide, it cannot distinguish between diastereomers (peptides differing only in the stereochemistry of one or more amino acids), as they have identical masses.[2][3] Similarly, traditional Edman degradation sequentially removes N-terminal amino acids for identification, but it is blind to the stereochemistry of the cleaved residue.[4][5][6][7][8]

Therefore, specialized approaches are required to probe the three-dimensional nature of the peptide and unequivocally identify the D-Ser(Bzl) residue.

A Multi-Pronged Approach to Stereochemical Verification

No single technique provides a complete picture. A robust validation strategy often involves a combination of chromatographic, mass spectrometric, and spectroscopic methods. Here, we compare the most powerful and widely used techniques.

Chiral Amino Acid Analysis (AAA) via HPLC Following Hydrolysis

This is the most direct method to confirm the presence of a D-amino acid. The peptide is first hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent to form diastereomers. These diastereomers can then be separated and quantified using standard reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10][11][12]

Principle: The core of this method lies in the creation of diastereomers with distinct physicochemical properties. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) and its analogs are commonly used for this purpose.[13][14] When a mixture of D- and L-amino acids is reacted with L-FDAA, it forms L-D and L-L diastereomeric pairs that exhibit different retention times on a C18 column.

Workflow:

Figure 1: Workflow for Chiral Amino Acid Analysis.

Experimental Protocol: Chiral AAA using Marfey's Reagent

  • Peptide Hydrolysis:

    • Place 10-50 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6N HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in 50 µL of water.

  • Derivatization:

    • To the 50 µL of hydrolysate, add 100 µL of 1% (w/v) Marfey's reagent in acetone.[14]

    • Add 20 µL of 1M sodium bicarbonate.

    • Incubate at 40°C for 1 hour in the dark.[14]

    • Quench the reaction by adding 10 µL of 2N HCl.

    • Evaporate the acetone and reconstitute in 100 µL of the initial mobile phase.

  • HPLC Analysis:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient suitable for separating the derivatized amino acids (e.g., 10-60% B over 30 minutes).

    • Detection: UV at 340 nm.

    • Standard: A standard mixture of L- and D-Serine should be derivatized and run under the same conditions to determine the retention times of the L-D and L-L diastereomers.

Data Interpretation: The presence of a peak corresponding to the retention time of the D-Serine derivative confirms the incorporation of D-Ser(Bzl). The benzyl group is cleaved during the acid hydrolysis step.

Method Principle Advantages Disadvantages
Chiral AAA Formation and separation of diastereomers after hydrolysis.Direct confirmation of D-amino acid presence. Quantitative.Destructive to the peptide. Does not provide positional information. Risk of racemization during hydrolysis.
Tandem Mass Spectrometry (MS/MS) of Diastereomeric Peptides

While a single MS scan cannot differentiate diastereomers, their fragmentation patterns in tandem MS (MS/MS) can sometimes exhibit subtle but reproducible differences. This is particularly true for peptides that adopt different conformations in the gas phase due to the altered stereochemistry.

Principle: The introduction of a D-amino acid can alter the peptide's three-dimensional structure. This can influence the fragmentation pathways upon collision-induced dissociation (CID), leading to different relative abundances of specific fragment ions (b- and y-ions).[15][16][17]

Workflow:

Figure 2: MS/MS Workflow for Diastereomer Differentiation.

Experimental Considerations:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements of fragment ions.

  • Sample Preparation: The D-Ser(Bzl) containing peptide and its all-L-amino acid counterpart (as a control) should be analyzed under identical conditions.

  • Data Analysis: A careful, side-by-side comparison of the MS/MS spectra is required. Look for significant and reproducible differences in the relative intensities of key fragment ions.

Expected Observations for D-Ser(Bzl): The benzyl group on the serine side chain can influence fragmentation. Look for differences in the propensity for neutral loss of the benzyl group or in the fragmentation patterns around the modified residue.

Method Principle Advantages Disadvantages
Tandem MS Different gas-phase conformations of diastereomers lead to altered fragmentation patterns.Provides positional information. Non-destructive to the bulk sample.Differences in fragmentation can be subtle and not always observable. Requires a control peptide with the L-isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution.[18][19][20] For peptides, specific NMR experiments can reveal through-space proximities between protons, which can be used to infer the stereochemistry of individual amino acids.

Principle: The spatial arrangement of atoms in a D-amino acid-containing peptide differs from its all-L counterpart. This leads to distinct Nuclear Overhauser Effects (NOEs), which are correlations between protons that are close in space (< 5 Å).[21] By analyzing the pattern of NOEs, particularly those involving the alpha-proton of the D-Ser(Bzl) residue, its stereochemistry can be confirmed.

Workflow:

Figure 3: NMR Workflow for Stereochemical Analysis.

Experimental Considerations:

  • Instrumentation: A high-field NMR spectrometer (≥ 600 MHz) is typically required to achieve sufficient resolution for peptide analysis.

  • Sample Requirements: NMR is less sensitive than MS and requires a larger amount of pure sample (typically >0.5 mM).[22]

  • Key Experiments:

    • TOCSY (Total Correlation Spectroscopy): Used to assign all the protons within a given amino acid residue.[21]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provide information about through-space proton-proton distances.[21]

Data Interpretation: The key is to look for specific NOE patterns that are only possible with a D-configuration at the serine position. For example, the distance between the alpha-proton of D-Ser(Bzl) and the amide proton of the following residue will be different than in the L-Ser(Bzl) containing peptide.

Method Principle Advantages Disadvantages
NMR Spectroscopy Different 3D structures of diastereomers result in unique NOE patterns.Provides definitive structural information in solution. Non-destructive.Requires a larger amount of pure sample. Data acquisition and analysis can be complex and time-consuming.
Enzymatic Digestion

The stereospecificity of proteases can be exploited to confirm the presence and location of D-amino acids.[1] Many proteases will not cleave at a peptide bond involving a D-amino acid.[2][23]

Principle: By digesting the peptide with a protease that has a known cleavage site adjacent to the expected position of the D-Ser(Bzl) residue, the resistance to cleavage at that site can be monitored.

Experimental Protocol: Trypsin Digestion

Assume the peptide sequence is Ac-Lys-Gly-D-Ser(Bzl)-Arg-NH2. Trypsin cleaves after Lys and Arg.

  • Digestion:

    • Dissolve the peptide in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8).

    • Add trypsin at a 1:50 (enzyme:peptide) ratio.

    • Incubate at 37°C.

    • Take aliquots at different time points (e.g., 0, 1, 4, 24 hours).

    • Quench the reaction by adding a small amount of formic acid.

  • Analysis:

    • Analyze the aliquots by LC-MS.

    • Monitor for the disappearance of the full-length peptide and the appearance of cleavage products.

Expected Results:

  • Control (L-Ser(Bzl) peptide): Cleavage will occur after both Lys and Arg, resulting in the fragments Ac-Lys, Gly-L-Ser(Bzl)-Arg, and NH2.

  • Test (D-Ser(Bzl) peptide): Cleavage will occur after Lys, but the bond after Arg will be resistant to cleavage due to the adjacent D-amino acid. The expected fragments would be Ac-Lys and Gly-D-Ser(Bzl)-Arg-NH2.

Method Principle Advantages Disadvantages
Enzymatic Digestion Proteases are stereospecific and will not cleave at or near a D-amino acid.Simple and cost-effective. Provides positional information.Requires a suitable protease cleavage site near the D-amino acid. Incomplete digestion can lead to ambiguous results.

Comparative Summary and Recommendations

Analytical Method Information Provided Sample Requirement Complexity Recommendation
Chiral AAA Presence of D-amino acid (quantitative)Low (10-50 µg)ModerateEssential for initial confirmation.
Tandem MS Positional informationVery Low (<1 µg)ModerateIdeal for locating the D-amino acid.
NMR Spectroscopy Definitive 3D structure and stereochemistryHigh (>1 mg)HighThe gold standard for unambiguous confirmation, if sample amount allows.
Enzymatic Digestion Positional informationLow (10-50 µg)LowA practical and informative orthogonal method.

Conclusion

Confirming the incorporation of D-Ser(Bzl) in a synthetic peptide requires a thoughtful and multi-faceted analytical approach. While Chiral Amino Acid Analysis is indispensable for initially verifying the presence of the D-isomer, it is a destructive method that does not provide positional information. Tandem Mass Spectrometry offers a sensitive means to pinpoint the location of the modification, and Enzymatic Digestion serves as a valuable and straightforward orthogonal method to support these findings. For an unequivocal, high-confidence determination of the peptide's complete three-dimensional structure and stereochemistry, NMR Spectroscopy remains the ultimate tool, provided sufficient sample is available.

By leveraging the complementary strengths of these techniques, researchers can confidently validate the stereochemical integrity of their synthetic peptides, a critical step in the development of robust and effective peptide-based therapeutics.

References

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A Comparative Benchmarking Guide to Protected D-Serine Derivatives in Peptide Synthesis: Focus on H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous construction of peptides is paramount. The stereochemical integrity and purity of the final peptide product directly influence its biological activity and therapeutic potential. The incorporation of D-amino acids, such as D-serine, is a common strategy to enhance peptide stability and efficacy. However, the hydroxyl side chain of serine necessitates protection during synthesis to prevent unwanted side reactions. This guide provides an in-depth, objective comparison of H-D-Ser(Bzl)-OH.HCl against other commonly used protected D-serine derivatives, supported by experimental principles and data-driven insights.

The Critical Role of Side-Chain Protection in Serine Incorporation

In solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group for the hydroxyl function of serine is a critical decision that impacts coupling efficiency, racemization rates, and the final deprotection strategy.[1] The primary goal is to mask the reactive hydroxyl group to prevent O-acylation during peptide bond formation.[2] This guide will focus on the performance of the benzyl ether protection in this compound and benchmark it against other prevalent protection strategies.

Comparative Analysis of Protected D-Serine Derivatives

The choice of a protected D-serine derivative is intrinsically linked to the overall synthetic strategy, primarily the use of Boc/Bzl or Fmoc/tBu chemistry.[3] this compound, with its benzyl-protected side chain, is a cornerstone of the Boc/Bzl strategy.[4]

Chemical Structures of Common Protected D-Serines

Below are the chemical structures of the D-serine derivatives that will be discussed in this guide.

G cluster_0 This compound cluster_1 Boc-D-Ser(Bzl)-OH cluster_2 Fmoc-D-Ser(tBu)-OH cluster_3 Fmoc-D-Ser(Trt)-OH a This compound b Boc-D-Ser(Bzl)-OH c Fmoc-D-Ser(tBu)-OH d Fmoc-D-Ser(Trt)-OH

Caption: Chemical structures of commonly used protected D-serine derivatives.

Performance Metrics: A Head-to-Head Comparison

The following table summarizes the key performance indicators for this compound and its alternatives.

FeatureThis compoundBoc-D-Ser(Bzl)-OHFmoc-D-Ser(tBu)-OHFmoc-D-Ser(Trt)-OH
Primary Synthetic Strategy Boc/BzlBoc/BzlFmoc/tBuFmoc/tBu
Coupling Efficiency HighHighHighGenerally high, can be sterically hindered
Racemization Risk ModerateModerateLow to ModerateModerate to High
Side-Chain Deprotection Strong Acid (HF, TFMSA) or Hydrogenolysis[5][6]Strong Acid (HF, TFMSA) or Hydrogenolysis[7]Strong Acid (TFA)[4]Mild Acid (TFA)
Orthogonality Quasi-orthogonal with Boc[8]Quasi-orthogonal with Boc[8]Fully orthogonal with Fmoc[8]Fully orthogonal with Fmoc
Potential Side Reactions Minimal during couplingMinimal during couplingAspartimide formation in adjacent Asp residues[2]Steric hindrance affecting coupling

Expert Analysis:

  • This compound and Boc-D-Ser(Bzl)-OH: These derivatives are mainstays in Boc-SPPS. The benzyl ether is stable to the repetitive TFA treatments used for Nα-Boc deprotection.[3] Their coupling efficiencies are generally high. However, the final deprotection requires harsh acidic conditions (e.g., HF) or catalytic hydrogenolysis, which may not be suitable for all peptide sequences.[5][9]

  • Fmoc-D-Ser(tBu)-OH: This is the most common choice for Fmoc-SPPS. The tert-butyl ether is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage by TFA.[4] This full orthogonality is a significant advantage of the Fmoc/tBu strategy.[8]

  • Fmoc-D-Ser(Trt)-OH: The trityl group offers milder acid lability for deprotection compared to the tBu group. However, its steric bulk can sometimes lead to lower coupling efficiencies, especially in sterically hindered sequences.[4]

The Specter of Racemization: A Critical Consideration for Serine

Serine is particularly susceptible to racemization, a process that can significantly diminish the biological activity of the final peptide.[10] The electron-withdrawing nature of the hydroxyl group increases the acidity of the α-proton, making it more prone to abstraction by base during the activation of the carboxylic acid for coupling.[10]

Several factors influence the extent of racemization:

  • Coupling Reagents: The choice of coupling reagent is critical. Additives like HOBt or Oxyma are known to suppress racemization.[11][12]

  • Base: The type and amount of base used can promote proton abstraction. The use of sterically hindered bases like N,N-diisopropylethylamine (DIEA) is generally preferred over triethylamine.[12]

  • Pre-activation Time: Longer pre-activation times can lead to increased racemization before the coupling reaction even begins.[10]

While the protecting group on the side chain does not directly participate in the racemization mechanism at the alpha-carbon, the overall synthetic conditions, including the choice of Nα-protecting group (Boc vs. Fmoc) and the associated deprotection and coupling protocols, play a significant role.

Experimental Protocols: A Guide to Best Practices

To ensure the integrity of your synthesis, the following protocols are provided as a self-validating system.

General Workflow for Peptide Coupling

The following diagram illustrates a typical workflow for a peptide coupling step in SPPS.

G start Start: Resin with N-terminal amine deprotection Nα-Deprotection (TFA for Boc, Piperidine for Fmoc) start->deprotection wash1 Wash (e.g., DCM, DMF) deprotection->wash1 activation Amino Acid Activation (Coupling Reagent + Base) wash1->activation coupling Coupling to Resin activation->coupling wash2 Wash (e.g., DMF, DCM) coupling->wash2 end End: Elongated Peptide on Resin wash2->end

Caption: General workflow for a single amino acid coupling cycle in SPPS.

Protocol for Coupling H-D-Ser(Bzl)-OH in Boc-SPPS

This protocol outlines the manual coupling of H-D-Ser(Bzl)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Neutralization: If the N-terminal amine is a salt (e.g., after TFA deprotection), neutralize with a 10% solution of DIEA in DMF for 2 x 2 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Add DIEA (3 eq.) to neutralize the hydrochloride salt and activate the carboxylic acid. Allow the activation to proceed for 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling or consider a double coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol for Side-Chain Deprotection of Ser(Bzl)

The benzyl ether of this compound is typically removed during the final cleavage of the peptide from the resin in Boc-SPPS.

Method 1: Strong Acid Cleavage (HF)

Caution: Hydrogen fluoride (HF) is extremely corrosive and toxic. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

  • Preparation: Dry the peptide-resin thoroughly.

  • Cleavage Cocktail: In a Teflon HF apparatus, add the peptide-resin and a scavenger such as anisole.

  • HF Cleavage: Cool the apparatus to 0°C and condense liquid HF into the vessel. Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

  • Isolation: Collect the peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Method 2: Catalytic Hydrogenolysis

This method is an alternative to strong acid cleavage and is suitable for peptides that are sensitive to HF.

  • Preparation: Dissolve the protected peptide in a suitable solvent (e.g., methanol, acetic acid).

  • Catalyst: Add a palladium catalyst, such as 10% Pd/C.

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by HPLC or MS).

  • Catalyst Removal: Filter the reaction mixture through Celite to remove the catalyst.

  • Peptide Isolation: Remove the solvent under reduced pressure to obtain the deprotected peptide.

Analytical Methods for Performance Verification

To ensure the quality of the synthesized peptide, rigorous analytical testing is essential.

Purity Analysis by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of the crude and purified peptide.[13][14]

Typical RP-HPLC Conditions:

  • Column: C18 stationary phase

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes

  • Detection: UV absorbance at 214 nm and 280 nm

Racemization Analysis

Detecting and quantifying racemization is crucial for peptides intended for therapeutic use.[15]

Method: Chiral HPLC Analysis of Hydrolysate

  • Peptide Hydrolysis: Completely hydrolyze the peptide to its constituent amino acids using 6N HCl at 110°C for 24 hours.

  • Derivatization: Derivatize the amino acid hydrolysate with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • RP-HPLC Analysis: Analyze the derivatized amino acids by RP-HPLC. The diastereomeric derivatives of the D- and L-amino acids will have different retention times, allowing for their separation and quantification.[16]

Conclusion and Recommendations

This compound remains a robust and reliable choice for incorporating D-serine in peptide synthesis, particularly within the Boc/Bzl strategy. Its high coupling efficiency and the stability of the benzyl ether protecting group are significant advantages. However, the requirement for strong acid or hydrogenolysis for deprotection must be carefully considered in the context of the overall peptide sequence and its sensitivities.

For syntheses demanding full orthogonality and milder final cleavage conditions, Fmoc-protected D-serine derivatives, such as Fmoc-D-Ser(tBu)-OH, are the preferred alternative. The choice between these protected D-serine building blocks is ultimately dictated by the specific requirements of the target peptide and the overarching synthetic strategy.

By understanding the performance characteristics of each derivative and implementing rigorous experimental and analytical protocols, researchers can confidently synthesize high-quality, stereochemically pure D-serine-containing peptides for their research and development endeavors.

References

  • BenchChem. (n.d.). Detecting Racemization in Fmoc-Cys(Trt)-OH Peptides: A Comparative Guide to Analytical Methods.
  • (n.d.). The Role of O-Benzyl-D-serine (CAS 10433-52-0) in Peptide Synthesis.
  • DriveHQ. (n.d.). Minimal Protection Strategies for SPPS.
  • Filo. (2024). How the side chain functional groups: (i) -OH as in serine.
  • BenchChem. (n.d.). Technical Support Center: Racemization of Serine during Peptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Serine-Containing Peptides: Protected vs. Unprotected Side-Chain Strategies in Boc-SPPS.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to Z-D-Ser-OH and Boc-D-Ser-OH in Peptide Synthesis.
  • BenchChem. (n.d.). Application Notes & Protocols: N-Terminal Protection of Serine Benzyl Ester.
  • BenchChem. (n.d.). Minimizing racemization during dl-Alanyl-dl-serine synthesis.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Aapptec Peptides. (n.d.). H-D-Ser(Bzl)-OH HCl, O-Benzyl-D-serine hydrochloride salt.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • BenchChem. (n.d.). A Comparative Guide: Unlocking the Advantages of Boc Chemistry over Fmoc for Specific Applications.
  • PubMed Central. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • MDPI. (n.d.). Racemization of Serine Residues Catalyzed by Dihydrogen Phosphate Ion: A Computational Study.
  • Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone.
  • RSC Publishing. (2016). Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation.
  • Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis.
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
  • My Skin Recipes. (n.d.). This compound.
  • (n.d.). Racemization Studies in Peptide-Synthesis Using High-Pressure Liquid-Chromatography.
  • Bio-protocol. (n.d.). Peptide Synthesis.
  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization.
  • (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis and Potential Biological Activity of Peptides Using Boc-Ser-OH.DCHA and Boc.
  • PubChem. (n.d.). H-Ser(Bzl)-OH.HCl.
  • PubChem. (n.d.). This compound.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D.
  • BenchChem. (n.d.). A Comparative Guide to Serine Derivatives in Synthesis: Methyl benzyl-DL-serinate vs. Boc-Ser(Bzl)-OH.
  • APExBIO. (n.d.). H-Ser-OBzl.HCl - Protected Amino Acid for Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1].
  • PubMed. (n.d.). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester.
  • (2026). Cost-Effective Z-Ser(Bzl)-OH: Quality Amino Acid Derivatives from China.
  • NIH. (n.d.). Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.

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Safety Operating Guide

Hazard Assessment and Chemical Profile of H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the proper disposal of H-D-Ser(Bzl)-OH.HCl, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are grounded in established safety protocols and regulatory standards, providing clarity and explaining the scientific reasoning behind each step.

This compound, also known as O-Benzyl-D-serine hydrochloride, is an amino acid derivative commonly used in peptide synthesis and other research applications. A thorough risk assessment is the foundation of any safe disposal plan.

According to available Safety Data Sheets (SDS), solid this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1][2][3] It is a white crystalline solid that is stable under normal conditions.[2] However, it is crucial to recognize two key aspects that influence its disposal:

  • Hydrochloride Salt: The "HCl" in its name indicates it is a hydrochloride salt. When dissolved in water, it will form a mildly acidic solution. This property is critical for determining appropriate neutralization steps and container compatibility.

  • Contamination: The primary hazard often arises from what the chemical is mixed with (e.g., solvents) or what it contaminates (e.g., PPE, labware).

Therefore, the disposal procedure is not based on the pure solid's inherent hazard but on the form the waste takes.

Core Principles of Laboratory Waste Management

All chemical waste disposal is governed by federal and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) ensures worker safety.[4][5][6]

Key operational concepts include:

  • Satellite Accumulation Area (SAA): This is a designated area at or near the point of waste generation, such as a specific fume hood or lab bench, where waste is collected.[7][8][9] SAAs must be under the control of laboratory personnel.[5]

  • Waste Container Management: Waste must be stored in containers that are compatible with their contents, securely capped when not in use, and clearly labeled.[7][10][11] For acidic waste, glass or plastic containers are appropriate, while metal containers should be avoided.[5][7]

  • Labeling: Any container designated for hazardous waste must be clearly marked with the words "Hazardous Waste," the full chemical name of the contents, and an indication of the hazard (e.g., "Corrosive," "Flammable").[8][9]

Disposal Decision Workflow

The following diagram outlines the decision-making process for selecting the correct disposal pathway for this compound waste.

DisposalWorkflow cluster_forms Waste Form cluster_paths Disposal Pathway start Identify this compound Waste Stream solid Pure Solid / Expired Reagent start->solid Is it the pure, unused solid? solution Aqueous Solution start->solution Is it dissolved in water? contaminated Contaminated Materials (PPE, Glassware, Spill Debris) start->contaminated Is it labware or debris? hw_solid Collect as Non-Hazardous Solid Chemical Waste solid->hw_solid neutralize 1. Check pH 2. Neutralize to pH 5.5-9.0 3. Verify pH solution->neutralize hw_solid_contam Collect as Solid Hazardous Waste contaminated->hw_solid_contam sewer Dispose to Sanitary Sewer (with copious water, if permitted) neutralize->sewer Is drain disposal of neutralized salts allowed by institutional policy? (YES) hw_liquid Collect as Hazardous Waste (Aqueous Acidic Waste) neutralize->hw_liquid Is drain disposal prohibited? (NO)

Caption: Decision workflow for this compound disposal.

Step-by-Step Disposal Protocols

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[1][2]

Protocol 4.1: Disposal of Unused or Expired Solid this compound

Even if not classified as hazardous, it is best practice to dispose of unwanted laboratory chemicals through your institution's hazardous waste program to ensure they are handled by trained professionals.

  • Container: Place the solid this compound in its original container or a new, clean, and compatible container (e.g., a high-density polyethylene (HDPE) bottle).

  • Labeling: Create a waste label. Affix it to the container and write "Waste this compound".

  • Storage: Store the sealed container in your lab's designated Satellite Accumulation Area for solid chemical waste.

  • Pickup: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Disposal of Aqueous Solutions

Aqueous solutions are considered hazardous due to their acidic nature. They require neutralization before disposal.

  • Collection: Collect all aqueous waste containing this compound in a dedicated, compatible container (e.g., a glass or plastic bottle) labeled "Hazardous Waste: Acidic Aqueous Waste (this compound)".

  • Neutralization:

    • Work in a fume hood.

    • Slowly add a dilute base, such as 1M sodium hydroxide (NaOH) or a sodium bicarbonate solution, to the waste while stirring.

    • Periodically check the pH of the solution using a pH meter or pH test strips.

    • Continue adding base until the pH is within a neutral range, typically between 5.5 and 9.0, as specified by local wastewater regulations.[7]

  • Disposal:

    • Option A (Preferred): If your institutional policy prohibits drain disposal of neutralized solutions, treat the neutralized liquid as hazardous waste. Cap the container and arrange for EHS pickup.

    • Option B (If Permitted): If your institution's EHS policy explicitly allows for the drain disposal of small quantities of neutralized, non-hazardous salt solutions, you may pour the solution down the sanitary sewer, followed by flushing with copious amounts of water (at least 20 times the volume of the waste).[7][12] Never assume this is allowed; always verify your local policy.

Protocol 4.3: Disposal of Contaminated Materials

Items contaminated with this compound must be disposed of as solid hazardous waste.

  • Collection: Place all contaminated items—such as gloves, weigh boats, paper towels, and spill cleanup debris—into a designated solid hazardous waste container. This is typically a durable, lined cardboard box or a plastic drum.

  • Labeling: Ensure the container is clearly labeled "Hazardous Waste" with a description of the contents (e.g., "Solid Debris contaminated with this compound").

  • Storage & Pickup: Keep the container sealed in the SAA and arrange for EHS pickup.

Protocol 4.4: Management of Empty Containers

An "empty" container that held a non-acutely hazardous chemical must be properly rinsed before disposal.

  • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., water).[10][12]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous chemical waste (follow Protocol 4.2).[12] Subsequent rinses can typically be drain-disposed, pending institutional policy.

  • Container Disposal: Once rinsed and air-dried, obliterate or remove the original chemical label.[10] The container can then be disposed of in the regular trash or recycling, depending on the material and local rules.

Summary of Disposal Procedures

Waste TypeContainerProcedureFinal Pathway
Pure Solid Original or compatible plastic containerLabel as "Waste [Chemical Name]"EHS Pickup
Aqueous Solution Compatible plastic or glass bottleNeutralize pH to 5.5-9.0EHS Pickup or (if permitted) Sanitary Sewer
Contaminated PPE/Debris Lined box or plastic drumCollect and sealEHS Pickup
Empty Container Original containerTriple-rinse; collect first rinsate as wasteRegular Trash/Recycling

References

  • OSHA. (n.d.). OSHA Chemical Storage Requirements.
  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Hazardous Waste Experts. (2018, March 20). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-D-Ser(Bzl)-OH.HCl

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like H-D-Ser(Bzl)-OH.HCl, an O-benzyl protected serine derivative used in peptide synthesis, demands a nuanced understanding of its potential hazards and the corresponding protective measures.[1] While some safety data sheets (SDS) for the related L-isomer classify the compound as not hazardous, this guide adopts a precautionary principle.[2][3] The hydrochloride salt form and the nature of fine chemical powders necessitate robust safety protocols to mitigate risks of irritation and exposure.

This document provides a comprehensive, field-tested framework for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Assessment: A Proactive Stance

While this compound is not broadly categorized as a highly toxic substance, its chemical properties warrant a thorough risk assessment. As a crystalline solid, it can form dust upon handling, posing an inhalation risk.[3] Furthermore, as with many amino acid derivatives and hydrochloride salts, there is a potential for irritation upon contact with skin and eyes. Therefore, we will operate under the assumption that the compound may cause skin, eye, and respiratory irritation.[4]

Key Potential Hazards:

  • Eye Irritation: Direct contact with powder or solutions can cause irritation.

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.

  • Respiratory Tract Irritation: Inhalation of fine dust particles may irritate the respiratory system.[5]

Core Personal Protective Equipment (PPE) Ensemble

A foundational PPE ensemble is mandatory for any work involving this compound. This baseline protection is designed to prevent incidental exposure during routine laboratory operations.

  • Body Protection: A standard, clean laboratory coat must be worn and kept fully fastened. This protects against minor spills and contamination of personal clothing.[6]

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required.[6] They provide essential protection from flying particles and incidental splashes.

  • Hand Protection: Chemical-resistant nitrile gloves are the standard for handling this compound.[7] Always inspect gloves for tears or holes before use and practice proper removal techniques to avoid skin contamination.[2]

  • Footwear: Closed-toe shoes are a mandatory component of basic laboratory safety to protect from spills and dropped objects.[8]

Operational PPE Guide: Tailoring Protection to the Task

Effective safety requires adapting your PPE to the specific risks of each procedure. The following table outlines recommended PPE levels for common tasks involving this compound.

Laboratory Operation Potential Risks Eye/Face Protection Hand Protection Respiratory Protection Body Protection
Weighing Solid Compound Inhalation of fine powder, eye contact with airborne particles.Safety GogglesNitrile GlovesRequired: Use in a certified chemical fume hood. If not possible, a NIOSH-approved N95 dust mask is mandatory.[2][4]Laboratory Coat
Dissolving Compound Splashes of solvent and dissolved chemical.Safety GogglesNitrile GlovesNot required if performed in a well-ventilated area or fume hood.Laboratory Coat
Transferring Solutions Splashes, drips.Safety Glasses with Side Shields (Minimum); Goggles for larger volumes.Nitrile GlovesNot required.Laboratory Coat
Large-Scale Reactions Increased risk of significant splashing.Face Shield worn over Safety Goggles.[7]Double-gloving with nitrile gloves is recommended.[7]Work in a certified chemical fume hood.Chemical-resistant Apron over Laboratory Coat.
Spill Cleanup Direct contact with concentrated material, dust generation.Safety GogglesHeavy-duty Nitrile or Neoprene GlovesNIOSH-approved respirator with particle filter.[4]Laboratory Coat

Step-by-Step Operational Protocol for Safe Handling

This protocol ensures that safety is integrated into every step of your workflow.

Preparation and Engineering Controls:

  • Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[4]

  • Verify Equipment: Ensure the fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Before handling the chemical, put on your complete, task-appropriate PPE as outlined in the table above.

  • Gather Materials: Have all necessary spatulas, weigh boats, solvents, and waste containers ready to minimize movement and potential for accidents.

Handling the Compound:

  • Weighing: Carefully weigh the solid this compound within the fume hood to contain any dust. Avoid creating dust clouds by handling the material gently.

  • Dissolution: Add solvents slowly to the solid to prevent splashing. If the dissolution is exothermic, use an ice bath for cooling.

  • Transfers: When transferring solutions, use appropriate tools like pipettes or cannulas to minimize the risk of spills.

Post-Handling:

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated chemical waste container.[2]

  • Hand Washing: Immediately wash your hands thoroughly with soap and water after removing your gloves.

Spill and Disposal Management Plan

Emergency Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Assess and Equip: For small, manageable spills, don the appropriate PPE, including respiratory protection and goggles.[4]

  • Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities of spilled chemicals.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Clean: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Waste Disposal Protocol:

  • Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be placed in a clearly labeled hazardous waste container.

  • Empty Containers: The original chemical container must be triple-rinsed with an appropriate solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[9] Subsequent rinses can often be disposed of according to institutional guidelines. Deface the label before disposing of the rinsed container.

  • Chemical Waste: Unused compound and waste solutions must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Never dispose of chemical waste down the drain.[9]

Visual Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the correct level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow start Start: Plan to Handle This compound task Identify Task: Weighing Solid, Dissolving, or Transferring Solution? start->task weighing Weighing Solid task->weighing Weighing dissolving Dissolving / Large Scale task->dissolving Dissolving transfer Routine Solution Transfer task->transfer Transferring fume_hood Work in Chemical Fume Hood weighing->fume_hood goggles Wear Safety Goggles dissolving->goggles face_shield Add Face Shield dissolving->face_shield Large Volume / Splash Risk safety_glasses Wear Safety Glasses with Side Shields transfer->safety_glasses fume_hood->goggles gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear Lab Coat gloves->lab_coat end_ppe Core PPE Assembled: - Lab Coat - Gloves - Eye Protection lab_coat->end_ppe apron Consider Chemical Apron face_shield->apron apron->goggles safety_glasses->gloves

Caption: PPE selection workflow for handling this compound.

References

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